1-methyl-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRRUIHHLXFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356277 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56297-43-9 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-methyl-1H-indole-2-carboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-indole-2-carboxamide
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds. Within this class, indole-2-carboxamides have emerged as a "privileged scaffold," demonstrating significant therapeutic potential across various disease areas. These compounds are recognized as potent antituberculosis agents, allosteric modulators for the cannabinoid CB1 receptor, and inhibitors of the androgen receptor binding function 3 (AR-BF3), showing promise in cancer therapy.[1][2][3]
Specifically, this compound serves as a key intermediate and a fundamental structure in the development of more complex pharmaceutical agents. The N-methylation of the indole ring can significantly alter the molecule's pharmacological profile, including its metabolic stability, potency, and receptor-binding affinity.
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. Designed for researchers, chemists, and drug development professionals, this document details robust, field-proven methodologies, explains the chemical principles behind experimental choices, and offers step-by-step protocols for practical implementation.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches, hinging on the sequence of the two key bond formations: the amide linkage and the indole N-methylation.
Caption: Retrosynthetic analysis of this compound.
-
Strategy A: Late-Stage N-Methylation. This pathway involves the initial synthesis of the parent 1H-indole-2-carboxamide, followed by methylation of the indole nitrogen.
-
Strategy B: Early-Stage N-Methylation. This preferred and more common strategy involves first preparing a 1-methyl-1H-indole-2-carboxylic acid or ester intermediate, which is then converted to the final amide. This approach often provides better control and avoids potential side reactions associated with methylating a molecule containing an amide group.
Pathway I: Amidation of 1-Methyl-1H-indole-2-carboxylic Acid (Preferred Strategy)
This pathway is generally favored due to its robustness and higher yields. It begins with the N-methylation of a readily available indole-2-carboxylate ester, followed by hydrolysis and subsequent amidation.
Caption: Workflow for the preferred synthesis pathway (Strategy B).
Step 1: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate
The initial step involves the alkylation of the indole nitrogen. The N-H proton of indole is weakly acidic (pKa ≈ 17) and can be removed by a suitable base, allowing the resulting anion to act as a nucleophile.
Causality: A base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the indole nitrogen. Dimethyl sulfate is a potent and cost-effective methylating agent. Acetone is an ideal solvent as it is polar enough to dissolve the reagents but does not interfere with the reaction.
Experimental Protocol:
| Reagent | Molar Eq. | Purpose |
| Methyl 1H-indole-2-carboxylate | 1.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | ~2.5 | Base |
| Dimethyl Sulfate ((CH₃)₂SO₄) | ~1.5 | Methylating Agent |
| Acetone | - | Solvent |
-
To a stirred suspension of methyl 1H-indole-2-carboxylate and potassium carbonate in dry acetone, add dimethyl sulfate dropwise at room temperature.[4]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add a 5% ammonia solution to quench any unreacted dimethyl sulfate.[4]
-
Remove the solvent in vacuo.
-
Partition the residue between dichloromethane and water. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.[4]
-
Purification via column chromatography on silica gel typically affords methyl 1-methyl-1H-indole-2-carboxylate as a white solid.
Step 2: Saponification to 1-Methyl-1H-indole-2-carboxylic Acid
The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.
Causality: Sodium hydroxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and acidification yields the carboxylic acid.[5][6]
Experimental Protocol:
| Reagent | Molar Eq. | Purpose |
| Methyl 1-methyl-1H-indole-2-carboxylate | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | ~2.0-3.0 | Base for Hydrolysis |
| Ethanol/Water | - | Solvent System |
| Hydrochloric Acid (HCl) | - | Acid for Workup |
-
Dissolve the methyl 1-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the ethanol in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the carboxylic acid.[7]
-
Collect the solid by filtration, wash with cold water, and dry to obtain 1-methyl-1H-indole-2-carboxylic acid.
Step 3: Amidation to this compound
The direct conversion of a carboxylic acid to an amide is challenging because the amine is basic and will deprotonate the carboxylic acid to form a highly unreactive carboxylate salt.[8] Therefore, the carboxylic acid's hydroxyl group must first be converted into a good leaving group.
Causality (Peptide Coupling): Coupling reagents like HATU (2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide) react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is readily attacked by an amine (in this case, an ammonia source) to form the stable amide bond.[9][10]
Experimental Protocol (using HATU):
| Reagent | Molar Eq. | Purpose |
| 1-Methyl-1H-indole-2-carboxylic acid | 1.0 | Starting Material |
| HATU | 1.1 | Coupling Agent |
| DIPEA (N,N-Diisopropylethylamine) | 2.0 | Non-nucleophilic Base |
| Ammonium Chloride (NH₄Cl) | 1.5 | Ammonia Source |
| DMF (Dimethylformamide) | - | Solvent |
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid in anhydrous DMF.
-
Add HATU, DIPEA, and ammonium chloride to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel chromatography to yield this compound.
Pathway II: N-Methylation of 1H-Indole-2-carboxamide (Alternative Strategy)
This alternative route involves forming the amide first, followed by N-methylation. While feasible, it can present challenges in achieving selective methylation of the indole nitrogen without affecting the amide N-H.
Caption: Workflow for the alternative synthesis pathway (Strategy A).
Step 1: Synthesis of 1H-Indole-2-carboxamide
This step is analogous to Step 3 in Pathway I, but starts with the parent 1H-indole-2-carboxylic acid. The most common methods involve activating the carboxylic acid and reacting it with an ammonia source.[11]
Step 2: N-Methylation of 1H-Indole-2-carboxamide
This step requires careful selection of reagents to favor methylation at the more acidic indole nitrogen over the amide nitrogen.
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is typically used to deprotonate the indole nitrogen. The resulting indolide anion then attacks the methylating agent, methyl iodide. Using a less reactive methylating agent like dimethyl carbonate (DMC) with a weaker base can also provide good selectivity.[6][12]
Experimental Protocol (using NaH/MeI):
| Reagent | Molar Eq. | Purpose |
| 1H-Indole-2-carboxamide | 1.0 | Starting Material |
| Sodium Hydride (NaH, 60% disp. in oil) | 1.1 | Strong Base |
| Methyl Iodide (CH₃I) | 1.2 | Methylating Agent |
| DMF or THF | - | Anhydrous Solvent |
-
Suspend 1H-indole-2-carboxamide in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium hydride portion-wise, allowing for the cessation of hydrogen gas evolution between additions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to stir at room temperature for 1-3 hours until completion.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, and process the organic phase as described previously.
-
Purify by column chromatography to isolate the desired product.
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic organic chemistry principles. The most dependable and widely used strategy involves the initial N-methylation of an indole-2-carboxylate ester, followed by saponification and standard amide coupling (Pathway I). This route offers excellent control over selectivity and generally provides higher overall yields. The alternative pathway of late-stage N-methylation (Pathway II) is also viable but requires more careful control of reaction conditions to ensure selective modification of the indole nitrogen. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team.
References
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents.
- Synthesis of methyl 1-methyl-1H-indole-2-carboxyl
- Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. RSC Publishing.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
- Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH.
- 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis. ChemicalBook.
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
- 1-Methylindole-2-carboxylic acid 98. Sigma-Aldrich.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W
- Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed.
- Conversion of Carboxylic acids to amides using DCC as an activ
- Converting a carboxylic acid to a primary amide. Reddit.
- WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
- Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PMC - PubMed Central.
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-methyl-1H-indole-2-carboxamide (CAS: 56297-43-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-indole-2-carboxamide (CAS Number: 56297-43-9), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis and characterization, and explores the known biological activities and therapeutic potential of the broader indole-2-carboxamide scaffold. The content is structured to offer both foundational knowledge and practical insights for researchers engaged in the synthesis, evaluation, and application of indole-based compounds.
Introduction: The Indole-2-Carboxamide Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The indole-2-carboxamide moiety, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[2][3] These activities include modulation of cannabinoid receptors, antagonism of TRPV1 channels, and potent antibacterial effects, highlighting the therapeutic potential of this chemical class.[4][5]
This compound serves as a foundational building block for the synthesis of more complex derivatives. The methylation at the N1 position of the indole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[6][7] This guide focuses on the synthesis, characterization, and potential applications of this core molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 56297-43-9 | Internal Database |
| Molecular Formula | C₁₀H₁₀N₂O | [6] |
| Molecular Weight | 174.20 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | Inferred from related compounds |
| Melting Point | Not explicitly reported; derivatives melt in the range of 150-230 °C | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF | Inferred from synthetic protocols |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the readily available 1H-indole-2-carboxylic acid or its corresponding methyl ester. The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate
-
To a stirred suspension of methyl 1H-indole-2-carboxylate (1 equivalent) and potassium carbonate (2.5 equivalents) in dry acetone, add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.[8]
-
Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and add a 5% aqueous ammonia solution. Stir for 2 hours to quench any unreacted dimethyl sulfate.
-
Remove the acetone under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 1-methyl-1H-indole-2-carboxylate as a solid.[8]
Step 2: Synthesis of 1-methyl-1H-indole-2-carboxylic acid
-
Dissolve the methyl 1-methyl-1H-indole-2-carboxylate from the previous step in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify with a 1M hydrochloric acid solution until a precipitate forms (typically pH 2-3).
-
Collect the precipitated 1-methyl-1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound
-
Method A: Via the Acyl Chloride
-
Suspend 1-methyl-1H-indole-2-carboxylic acid (1 equivalent) in thionyl chloride (excess) and add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 1-2 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-1H-indole-2-carbonyl chloride.
-
Carefully add the crude acyl chloride to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1 hour, allowing it to warm to room temperature.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to afford this compound.
-
-
Method B: Using Peptide Coupling Reagents
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (1 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and a suitable carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent like DMF.[4][9][10]
-
Add a source of ammonia, such as ammonium chloride (1.5 equivalents), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield pure this compound.
-
Analytical Characterization
Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectral data based on the analysis of closely related N-substituted derivatives and precursors.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the indole ring (δ 7.0-7.7 ppm), a singlet for the N-methyl group (δ ~4.0 ppm), a singlet for the indole C3-H (δ ~6.8-7.2 ppm), and two broad singlets for the amide protons (-CONH₂) which may be exchangeable with D₂O. |
| ¹³C NMR | Resonances for the indole ring carbons (δ 100-140 ppm), the N-methyl carbon (δ ~31 ppm), and the amide carbonyl carbon (δ ~162-165 ppm). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide (two bands around 3400-3200 cm⁻¹), C=O stretching of the amide (the Amide I band, ~1650 cm⁻¹), and N-H bending (the Amide II band, ~1600 cm⁻¹). |
| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 174.20 g/mol . |
Biological Activities and Therapeutic Potential of the Indole-2-Carboxamide Scaffold
While specific biological data for this compound is not extensively reported, the broader class of indole-2-carboxamides has been the subject of significant research in drug discovery. This core structure is a versatile template for developing potent and selective modulators of various biological targets.
Cannabinoid Receptor Modulation
A number of indole-2-carboxamide derivatives have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1).[5] These compounds can fine-tune the receptor's response to endogenous cannabinoids, offering a more nuanced therapeutic approach compared to direct agonists or antagonists. This has potential applications in treating a range of conditions, including metabolic disorders, pain, and neurological diseases.
TRPV1 Channel Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in pain and inflammation pathways. Certain indole-2-carboxamides have been shown to act as antagonists of the TRPV1 channel, suggesting their potential as novel analgesic and anti-inflammatory agents.[4]
Antimicrobial Activity
The indole-2-carboxamide scaffold has also been explored for its antimicrobial properties. Derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] This suggests that this chemical class could be a starting point for the development of new anti-tubercular drugs.
The diverse biological activities of indole-2-carboxamide derivatives underscore the importance of this compound as a key intermediate for the synthesis of novel therapeutic agents.
Caption: Potential biological targets of indole-2-carboxamide derivatives.
Conclusion
This compound is a valuable heterocyclic compound with a straightforward synthetic route. Its significance lies primarily in its role as a versatile building block for the creation of a diverse library of indole-2-carboxamide derivatives. The proven therapeutic potential of this scaffold in areas such as pain, inflammation, metabolic disorders, and infectious diseases makes this compound a compound of high interest for researchers in medicinal chemistry and drug development. Further exploration of its derivatives is warranted to unlock new therapeutic opportunities.
References
-
Maramai, S., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 721. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amides. JoVE Chemistry. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Retrieved from [Link]
-
ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
SciELO. (n.d.). Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of this compound derivatives 5(a–d). Retrieved from [Link]
-
PolyU Electronic Theses. (n.d.). Copyright Undertaking. Retrieved from [Link]
-
MDPI. (n.d.). Pyrido-Indole-One Hybrids as Potential Anticancer Agents Against... Retrieved from [Link]
-
Malaria World. (2024). Development of peptoid-based heteroaryl-decorated histone deacetylase (HDAC) inhibitors with dual-stage antiplasmodial activity. [Link]
-
ResearchGate. (n.d.). Physical data of the target compounds (10a-v). Retrieved from [Link]
-
ACS Omega. (2022). Solid-State Luminescent Materials Containing Both Indole and Pyrimidine Moieties: Design, Synthesis, and Density Functional Theory Calculations. [Link]
-
PubMed Central. (n.d.). Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]
-
ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
-
PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. From Far West to East: Joining the Molecular Architecture of Imidazole-like Ligands in HO-1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. N-(2-aminoethyl)-1-methyl-1H-indole-2-carboxamide | 1146293-66-4 | Benchchem [benchchem.com]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide Synthesis [fishersci.co.uk]
A Technical Guide to the Biological Activity of 1-Methyl-1H-indole-2-carboxamide Scaffolds
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of bioactive natural products and clinically approved pharmaceuticals.[1][2] Within this class, the indole-2-carboxamide framework has emerged as a particularly versatile template for designing novel therapeutic agents, demonstrating a wide spectrum of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.[2] This guide focuses specifically on the 1-methyl-1H-indole-2-carboxamide series, where N-methylation of the indole ring often enhances crucial physicochemical properties. This modification can increase lipophilicity, which is essential for improved cell membrane permeability and target engagement.[1] We will explore the synthesis, multifaceted biological activities, and mechanisms of action of these compounds, providing field-proven experimental protocols for their evaluation.
Core Synthesis Strategy: From Indole to Bioactive Carboxamide
The synthetic pathway to this compound derivatives is a robust and adaptable multi-step process. The general strategy hinges on the initial N-methylation of a commercially available indole ester, followed by hydrolysis and subsequent amide bond formation with a desired amine. This approach allows for extensive diversification of the carboxamide moiety, enabling the exploration of structure-activity relationships (SAR).
A typical synthetic route involves:
-
N-Methylation: The indole nitrogen of an ethyl 1H-indole-2-carboxylate precursor is methylated, commonly using dimethyl carbonate (DMC) in an anhydrous solvent like DMF.[1]
-
Saponification: The resulting N-methyl ester is hydrolyzed to the corresponding carboxylic acid (1-methyl-1H-indole-2-carboxylic acid) using a strong base such as sodium hydroxide in an alcoholic solution.[1]
-
Amide Coupling: The final step involves coupling the carboxylic acid with a selected primary or secondary amine. This critical transformation is mediated by standard peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with Hydroxybenzotriazole (HOBt), to form the stable amide bond.[1]
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of N-Benzyl-1-methyl-1H-indole-2-carboxamide
This protocol is adapted from established methodologies for the synthesis of N-methylindole carboxamides.[1]
-
Step 1: N-Methylation of Ethyl 1H-indole-2-carboxylate.
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 eq.) in dry DMF, add K₂CO₃ (1.6 eq.) and dimethyl carbonate (DMC, 2.9 eq.) under a nitrogen atmosphere.
-
Heat the reaction mixture to 150°C for 6 hours.
-
After cooling, dilute the mixture with water and extract multiple times with chloroform.
-
Wash the combined organic layers with saturated NH₄Cl and brine, then dry over anhydrous Na₂SO₄.
-
Purify the crude product via column chromatography to yield the pure N-methyl ester.
-
-
Step 2: Hydrolysis to 1-Methyl-1H-indole-2-carboxylic Acid.
-
Dissolve the N-methyl ester from Step 1 in an ethanolic solution of NaOH.
-
Reflux the mixture until hydrolysis is complete (monitored by TLC).
-
Cool the solution, acidify with HCl to precipitate the carboxylic acid, and collect the solid by filtration.
-
-
Step 3: Amide Coupling.
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq.), benzylamine (1.1 eq.), and HOBt (1.2 eq.) in dry DCM.
-
Add EDCI (1.2 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by chromatography to obtain the final compound.
-
Diverse Biological Activities and Therapeutic Potential
The this compound scaffold has been successfully leveraged to develop compounds with a range of biological activities, targeting distinct pathways involved in pain, cancer, and infectious diseases.
Agonism of the TRPV1 Ion Channel
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a critical integrator of noxious stimuli, including heat, protons, and capsaicin.[1] Its central role in pain and inflammation makes it an attractive therapeutic target.
Studies have shown that indole-2-carboxamides can act as novel and selective agonists of TRPV1.[1] Notably, N-methylated analogs consistently outperform their non-methylated counterparts. This is attributed to the increased lipophilicity conferred by the methyl group, which facilitates passage across the cell membrane to reach the intracellular channel binding site.[1] Agonism of TRPV1 can lead to an initial pungent sensation followed by a lasting desensitization of sensory neurons, a mechanism exploited for analgesic effects.
Caption: Agonism of TRPV1 by indole-2-carboxamides leads to Ca²⁺ influx and eventual desensitization.
Antiproliferative Activity via Multi-Target Inhibition
In oncology, the development of drug resistance often undermines the efficacy of highly selective single-target agents.[3] The concept of polypharmacology, where a single molecule modulates multiple targets, offers a promising strategy to overcome this challenge.[3][4] Indole-2-carboxamides have been designed as dual inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3]
The mechanism often involves the induction of apoptosis, a form of programmed cell death.[3] This is mediated by a complex cascade involving:
-
Caspases: A family of proteases that execute the apoptotic program.[3]
-
Bcl-2 Family Proteins: Overexpression of anti-apoptotic proteins like Bcl-2 can prevent cell death by suppressing caspases.[3]
-
p53: A tumor suppressor gene that can halt the cell cycle and trigger apoptosis in response to DNA damage.[3]
By inhibiting pro-survival signaling (e.g., via EGFR) and cell cycle progression (via CDK2), these compounds can shift the cellular balance towards apoptosis, leading to the death of cancer cells.[3]
Caption: Indole-2-carboxamides can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2.
Anti-Trypanosoma cruzi Activity
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options.[5][6] Phenotypic screening of compound libraries identified 1H-indole-2-carboxamides as potent agents against the intracellular amastigote form of T. cruzi.[5][6]
Initial investigations ruled out the inhibition of sterol 14α-demethylase (CYP51), a common target for anti-trypanosomal drugs, suggesting a novel mechanism of action.[5][6] While structure-activity relationship studies led to compounds with high in vitro potency (pEC₅₀ > 6.0) and good selectivity over host cells, further development was hampered by unfavorable drug metabolism and pharmacokinetic (DMPK) properties, leading to low plasma exposure in animal models.[5][6] Despite this, one optimized compound demonstrated a significant reduction in parasite load in both acute and chronic mouse models of the disease.[6] This highlights both the promise of the scaffold and the critical importance of early-stage DMPK assessment in drug discovery.
Antitubercular Potential
The indole-2-carboxamide scaffold has also been explored for activity against Mycobacterium tuberculosis.[7] Some research suggests that these compounds may act by inhibiting the mycobacterial membrane protein large 3 (MmpL3).[7] MmpL3 is an essential transporter responsible for moving mycolic acid precursors across the plasma membrane, a critical step in the formation of the unique mycobacterial cell wall.[7]
Key Bio-Assay Protocols
Validating the biological activity of novel compounds requires robust and reproducible assays. The following protocols provide a framework for evaluating the antiproliferative and target-specific effects of 1-methyl-1H-indole-2-carboxamides.
Protocol 2: In Vitro Antiproliferative MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., KNS42 pediatric brain tumor cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 3: Calcium Imaging Assay for TRPV1 Activity
This protocol assesses ion channel activation by measuring changes in intracellular calcium.
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1 on glass-bottom dishes.
-
Dye Loading: Wash the cells with a physiological salt solution (PSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in PSS containing the dye for 30-60 minutes at room temperature.
-
Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a camera. Perfuse the cells with PSS and record baseline fluorescence for 2-3 minutes.
-
Compound Application: Switch the perfusion to a solution containing the test this compound derivative at a known concentration.
-
Data Recording: Record the change in fluorescence intensity over time. An increase in fluorescence indicates Ca²⁺ influx through activated TRPV1 channels.
-
Positive Control: At the end of the experiment, apply a saturating concentration of a known TRPV1 agonist (e.g., capsaicin) to determine the maximal response.
-
Analysis: Quantify the change in fluorescence (ΔF/F₀) to determine the potency (EC₅₀) and efficacy of the compound.
Summary of Biological Data
The following table summarizes representative biological data for indole-2-carboxamide derivatives discussed in the literature.
| Compound Class | Target/Assay | Activity Metric | Result | Reference |
| N-Methylindole-2-carboxamides | TRPV1 Agonism | Potency (EC₅₀) | Active in low µM range | [1] |
| 5-Chloro-3-methyl-indole-2-carboxamides | Antiproliferation (KNS42 cells) | IC₅₀ | 5.04 µM | [7] |
| 1H-Indole-2-carboxamides | T. cruzi (intracellular) | Potency (pEC₅₀) | > 5.5 | [5][6] |
| N-Methylated Indole-2-carboxamides | T. cruzi (intracellular) | Potency (pEC₅₀) | 5.8 | [5][6] |
Conclusion and Future Outlook
The this compound scaffold represents a highly productive starting point for the discovery of novel therapeutic agents. The methylation at the N1 position is a key structural feature that often enhances biological activity, likely by improving membrane permeability. The demonstrated activities against diverse targets—from ion channels involved in pain to critical proteins in cancer and infectious pathogens—underscore the versatility of this chemical framework.
Future research should focus on multi-parameter optimization. While achieving high target potency is essential, concurrent improvement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical for translating potent in vitro hits into successful in vivo candidates, as exemplified by the challenges encountered in the anti-Chagas drug discovery program.[5] The continued exploration of this privileged scaffold, guided by a deep understanding of its synthesis and biological evaluation, holds significant promise for addressing unmet medical needs.
References
- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiprolifer
Sources
- 1. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
1-methyl-1H-indole-2-carboxamide derivatives and analogues
An In-depth Technical Guide to 1-Methyl-1H-indole-2-carboxamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] Among its many variations, the this compound core represents a particularly versatile framework for the development of novel therapeutics. This guide provides a comprehensive technical overview of this chemical class, delving into its synthesis, structure-activity relationships (SAR), and diverse applications across multiple therapeutic areas, including oncology, infectious diseases, and neurology. We will explore the causal relationships behind synthetic strategies and the molecular mechanisms that drive biological activity, offering field-proven insights for professionals engaged in drug discovery and development.
Core Synthesis Strategies: Building the Scaffold
The construction of this compound derivatives is typically achieved through a straightforward and robust synthetic sequence. The primary strategy involves the formation of an amide bond between the core carboxylic acid precursor, 1-methyl-1H-indole-2-carboxylic acid, and a diverse range of primary or secondary amines. This modular approach allows for extensive chemical exploration of the "right-hand" portion of the molecule, which is often critical for target engagement and modulation of physicochemical properties.
The synthesis can be logically divided into two key stages: preparation of the core acid and the subsequent amide coupling.
Synthesis of the Carboxylic Acid Intermediate
The key precursor, 1-methyl-1H-indole-2-carboxylic acid, is not always commercially available and often requires synthesis. A reliable method begins with the esterified indole, which is first N-methylated before being hydrolyzed to the desired carboxylic acid.[3] This ensures regioselective methylation at the indole nitrogen, preventing competing reactions at other positions.
Experimental Protocol 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid (9) [3]
-
Part A: Methylation of Ethyl 1H-indole-2-carboxylate (8).
-
Dissolve ethyl 1H-indole-2-carboxylate (1.0 eq) in dry dimethylformamide (DMF).
-
Add a methylating agent such as dimethyl carbonate (DMC) (1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor for completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-methylated ester.
-
-
Part B: Hydrolysis to 1-methyl-1H-indole-2-carboxylic acid (9).
-
Dissolve the N-methylated ester from Part A in an alcoholic solvent such as ethanol.
-
Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2N HCl) to a pH of ~2-3.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Amide Coupling: Diversification of the Scaffold
With the core acid in hand, the final derivatives are synthesized via amide bond formation. The selection of the coupling agent is critical for ensuring high yield and purity. Carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like hydroxybenzotriazole (HOBt), are common choices that minimize side reactions and facilitate an efficient reaction.[4]
Experimental Protocol 2: General Procedure for Amide Coupling [4][5]
-
Suspend or dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or DMF).
-
Add the amine coupling partner (1.1 eq), followed by the coupling agent EDC·HCl (1.5 eq) and HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final this compound derivative.
Caption: General workflow for synthesizing this compound derivatives.
Therapeutic Applications & Structure-Activity Relationships
The this compound scaffold has been successfully exploited to generate compounds with a wide spectrum of biological activities. The following sections detail key therapeutic areas, highlighting the crucial structure-activity relationships that govern efficacy.
Antitubercular Agents
Tuberculosis remains a global health crisis, and new drugs are desperately needed. Indole-2-carboxamides have emerged as a potent class of antitubercular agents, with many acting through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3) transporter.[4][6] MmpL3 is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.
Structure-Activity Relationship Insights:
-
Lipophilicity: A direct correlation between increased lipophilicity and enhanced anti-TB activity has been observed. For example, replacing a 5-methoxy group (ClogP = 6.09) with more lipophilic 5-methyl (ClogP = 6.57) or 5-chloro (ClogP = 6.89) groups resulted in a two-fold increase in activity.[7]
-
Indole Ring Substitution: Substitutions at the 4- and 6-positions of the indole ring are generally optimal for activity.[4]
-
Amide Substituent: Bulky, lipophilic groups attached to the amide nitrogen, such as adamantane and rimantadine, are well-tolerated and often lead to potent compounds.[4][7]
Table 1: Antitubercular Activity of Indole-2-Carboxamide Analogues
| Compound | Indole Substituent | Amide Substituent | MIC (μM) vs. M. tb H37Rv | Reference |
|---|---|---|---|---|
| 8b | 4-Methoxy | Rimantadine | 2.84 | [7] |
| 8c | 5-Methoxy | Rimantadine | 5.67 | [7] |
| 8d | 5-Methyl | Rimantadine | 2.97 | [7] |
| 8e | 5-Chloro | Rimantadine | 2.80 | [7] |
| 8g | 4,6-Dichloro | Rimantadine | 0.32 | [4] |
| 3 | Unsubstituted | 1-Adamantyl | 0.68 |[4] |
Caption: Proposed mechanism of action for antitubercular indole-2-carboxamides.
Anticancer Agents
The indole-2-carboxamide scaffold has yielded numerous compounds with potent anticancer activity across a variety of cell lines.[1] Their mechanism of action is often multi-targeted, with derivatives showing activity as inhibitors of key proteins in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5]
Structure-Activity Relationship Insights:
-
EGFR/CDK2 Inhibition: For dual EGFR/CDK2 inhibitors, a 5-chloro substitution on the indole ring and a 3-methyl group were found to be beneficial. The nature of the phenethyl tail attached to the amide was critical, with bulky heterocyclic groups like morpholine or 2-methylpyrrolidine showing the highest potency.[5]
-
General Cytotoxicity: In a series of thiazolyl-indole-2-carboxamides, substitutions on a terminal hydrazone moiety significantly modulated activity. A 4-chlorophenyl substitution (compound 6i) and a 3,4,5-trimethoxyphenyl substitution (compound 6v) resulted in compounds with potent cytotoxicity against MCF-7 breast cancer cells.[8]
Table 2: Anticancer Activity of Indole-2-Carboxamide Derivatives
| Compound | Target Cell Line | IC₅₀ (μM) | Proposed Target(s) | Reference |
|---|---|---|---|---|
| 5d | A549 (Lung) | 0.04 | EGFR/CDK2 | [5] |
| 5e | A549 (Lung) | 0.03 | EGFR/CDK2 | [5] |
| 6i | MCF-7 (Breast) | 6.10 | Multitarget | [8] |
| 6v | MCF-7 (Breast) | 6.49 | Multitarget | [8] |
| 26 | MCF-7 (Breast) | 3.18 | Not specified | [1] |
| 30 | MCF-7 (Breast) | 0.83 | Bcl-2 |[1] |
Caption: Simplified EGFR signaling pathway and point of inhibition.
Cannabinoid Receptor 1 (CB1) Allosteric Modulators
The cannabinoid receptor 1 (CB1) is a major target in the central nervous system. While direct agonists often have psychoactive side effects, allosteric modulators offer a more nuanced approach by binding to a secondary site on the receptor to fine-tune its response to endogenous cannabinoids.[9] Indole-2-carboxamides, particularly derivatives of the prototypical modulator ORG27569, have been extensively studied for this purpose.[10][11]
Structure-Activity Relationship Insights:
-
Indole C5 Position: An electron-withdrawing group, such as chloro or fluoro, at the C5 position is critical for enhancing binding affinity and potency.[10][12]
-
Indole C3 Position: The length of the alkyl chain at the C3 position significantly impacts allosteric effects. Short alkyl groups (e.g., ethyl, propyl) are preferred.[10][11]
-
Amide N-Substituent: A phenethyl linker between the amide and a terminal phenyl ring is a common feature. On this terminal ring, a 4-position amino substituent, such as dimethylamino or piperidinyl, is crucial for high-affinity binding.[10][12]
Table 3: Activity of Indole-2-Carboxamide Analogues as CB1 Allosteric Modulators
| Compound | C3-Substituent | C5-Substituent | Terminal Amine | Binding Affinity K₈ (nM) | Binding Cooperativity (α) | Reference |
|---|---|---|---|---|---|---|
| ORG27569 (1) | Ethyl | Chloro | Piperidin-1-yl | - | - | [11] |
| 11j | Pentyl | Chloro | Dimethylamino | 167.3 | 16.55 | [11] |
| 12d | Propyl | Chloro | Dimethylamino | 259.3 | 24.5 | [12] |
| 12f | Hexyl | Chloro | Dimethylamino | 89.1 | 12.0 |[12] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fruitful starting point for medicinal chemistry campaigns. Its synthetic tractability allows for rapid generation of diverse analogues, while its inherent structural features provide a foundation for potent and selective interactions with a wide range of biological targets. The research highlighted in this guide demonstrates the successful application of this core in developing leads for anti-infective, anticancer, and neurological disorders.
Future efforts will likely focus on optimizing the pharmacokinetic and metabolic profiles of these potent compounds to improve their in vivo efficacy and safety.[13] Furthermore, as our understanding of complex disease biology grows, the inherent versatility of the indole-2-carboxamide core will undoubtedly be leveraged to design next-generation therapeutics, including multi-target agents and compounds with novel mechanisms of action.
References
-
Jahangeer, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Abrahams, K. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]
-
Sami, I., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Sykes, M. L., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Sykes, M. L., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
Abrahams, K. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. National Institutes of Health. [Link]
-
Sharma, R., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
Kumar, M. P., et al. (2024). (A) Synthesis of this compound derivatives 5(a–d). ResearchGate. [Link]
-
Anonymous. (2021). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Semantic Scholar. [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]
-
An, J., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. National Institutes of Health. [Link]
-
Singh, V., et al. (2022). Indole-2-carboxamides as New Anti-Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. ResearchGate. [Link]
-
Chiacchio, M. A., et al. (2018). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
-
Lu, D., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed. [Link]
-
An, J., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. ResearchGate. [Link]
-
Lu, D., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Spectral Characterization of 1-methyl-1H-indole-2-carboxamide: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectral characterization of 1-methyl-1H-indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth analysis and practical insights into the application of various spectroscopic techniques for the unequivocal identification and structural elucidation of this compound.
Introduction: The Significance of this compound
The indole-2-carboxamide core is a privileged structure in drug discovery, forming the backbone of numerous compounds with diverse biological activities. The N-methylation at the indole nitrogen, as seen in this compound, can significantly influence the molecule's physicochemical properties, metabolic stability, and target engagement. Therefore, its precise structural characterization is a critical step in any research and development pipeline. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this important molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
A. ¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the indole ring, the amide protons, and the N-methyl protons.
Causality Behind Experimental Choices: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with exchangeable protons like amides, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the proton exchange, leading to sharper N-H signals. The field strength of the NMR spectrometer (e.g., 400 or 600 MHz) will influence the resolution of the spectrum, with higher fields providing better separation of closely spaced signals.
Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | H-7 |
| ~7.40 | d | 1H | H-4 |
| ~7.35 | t | 1H | H-6 |
| ~7.15 | t | 1H | H-5 |
| ~6.80 | s | 1H | H-3 |
| ~6.00 | br s | 2H | -CONH₂ |
| ~4.10 | s | 3H | N-CH₃ |
Interpretation:
-
The downfield shifts of the aromatic protons are characteristic of the electron-deficient nature of the indole ring.
-
The singlet for the H-3 proton is a key identifier for 2-substituted indoles.
-
The broad singlet for the amide protons is due to quadrupole broadening and potential hydrogen exchange.
-
The sharp singlet for the N-methyl group is a clear indicator of the N-methylation.
B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | C=O (Amide) |
| ~139.0 | C-7a |
| ~132.0 | C-2 |
| ~127.0 | C-3a |
| ~124.5 | C-6 |
| ~122.0 | C-4 |
| ~121.0 | C-5 |
| ~110.0 | C-7 |
| ~104.0 | C-3 |
| ~32.0 | N-CH₃ |
Interpretation:
-
The downfield signal around 163 ppm is characteristic of an amide carbonyl carbon.
-
The signals in the 100-140 ppm range are typical for the sp²-hybridized carbons of the indole ring.
-
The upfield signal around 32 ppm corresponds to the sp³-hybridized carbon of the N-methyl group.
Experimental Protocol: NMR Sample Preparation
A standard protocol for preparing an NMR sample of a small organic molecule is crucial for obtaining high-quality spectra.[1][2]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing.[1]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Experimental workflow for NMR analysis.
II. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
A. Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 175.1.
Expected ESI-MS Data:
-
Molecular Ion ([M+H]⁺): m/z 175.1
-
Sodium Adduct ([M+Na]⁺): m/z 197.1
Trustworthiness of the Protocol: The observation of both the protonated molecule and the sodium adduct provides a self-validating system, increasing confidence in the assigned molecular weight.
B. Fragmentation Analysis
While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for indole derivatives involve cleavage of the substituents on the indole ring. For this compound, potential fragmentation could involve the loss of the carboxamide group or the methyl group. The principles of mass spectral fragmentation of heterocyclic compounds are well-documented.[3][4]
Caption: Experimental workflow for Mass Spectrometry analysis.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Expertise & Experience: The IR spectrum of this compound will be dominated by the characteristic absorptions of the amide and the aromatic indole ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amide) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, N-CH₃) |
| ~1660 | Strong | C=O stretch (amide I band) |
| ~1600 | Medium | N-H bend (amide II band) |
| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Interpretation:
-
The broad N-H stretching band is a hallmark of a primary amide.[5][6]
-
The strong carbonyl absorption (Amide I) is a key diagnostic peak.[7][8]
-
The presence of both aromatic and aliphatic C-H stretches confirms the presence of the indole ring and the N-methyl group.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels.[9][10][11] It is particularly useful for characterizing compounds with conjugated systems, such as the indole ring.
Authoritative Grounding: The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the indole chromophore.[12]
Predicted UV-Vis Absorption Maxima (in Ethanol)
| λ (nm) | Molar Absorptivity (ε) | Transition |
| ~220 | High | π → π |
| ~280 | Moderate | π → π |
Interpretation:
-
The indole ring system gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring.
-
The presence of the carboxamide group can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted indole.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
Conclusion
The comprehensive spectral characterization of this compound using a combination of NMR, MS, IR, and UV-Vis spectroscopy provides a robust and reliable method for its structural confirmation. Each technique offers complementary information, and together they create a detailed molecular portrait. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently identify and characterize this important heterocyclic compound, ensuring the scientific integrity of their work in drug discovery and development.
References
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
Chemwonders. (2022, May 30). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
AbeBooks. (n.d.). Mass Spectrometry of Heterocyclic Compounds (Wiley Communigraph Series on Business Data Processing) by Porter, Q. N. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: How to analyze IR spectra. Department of Chemistry. Retrieved from [Link]
-
Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Retrieved from [Link]
-
Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Retrieved from [Link]
-
DTIC. (1971, July 1). Mass Spectrometry of Heterocyclic Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Paré, J., et al. (1988, May 17). Mass Spectral Techniques in Heterocyclic Chemistry: Applications and Stereochemical Considerations in Carbohydrates and Other Oxygen Heterocycles. Semantic Scholar. Retrieved from [Link]
-
Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
Microbe Notes. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Retrieved from [Link]
-
TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
DergiPark. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
ResearchGate. (2025, August 6). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). methyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
ACS Publications. (2025, March 31). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
De La Roche, J. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Kadir, M. A., et al. (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Malaysian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-2-carboxamide. Retrieved from [Link]Indole-2-carboxamide)
Sources
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google ブックス [books.google.co.jp]
- 4. abebooks.com [abebooks.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Interpreting IR Spectra [chemistrysteps.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. m.youtube.com [m.youtube.com]
- 9. What Is the Principle of UV-Vis Spectroscopy and Why It Matters [connect.ssllc.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. microbenotes.com [microbenotes.com]
- 12. repository.up.ac.za [repository.up.ac.za]
The Mechanistic Versatility of the 1-Methyl-1H-indole-2-carboxamide Scaffold: A Technical Guide for Drug Discovery
Introduction
The 1-methyl-1H-indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of biologically active compounds. Its inherent drug-like properties, including a rigid bicyclic aromatic system and a hydrogen bond-donating/accepting amide group, make it an attractive starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the various mechanisms of action associated with derivatives of this compound, offering researchers and drug development professionals a comprehensive understanding of its therapeutic potential. Rather than possessing a single, inherent mechanism of action, the biological activity of this scaffold is profoundly influenced by the nature and positioning of its substituents. This guide will dissect the key molecular targets and signaling pathways modulated by these derivatives, supported by experimental evidence and detailed protocols.
Core Structure and Synthesis
The foundational molecule, this compound, is synthesized from the readily available ethyl 1H-indole-2-carboxylate. The synthesis involves two primary steps: N-methylation of the indole nitrogen followed by amidation of the carboxylate.
A common synthetic route involves the methylation of ethyl 1H-indole-2-carboxylate using a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a base like potassium carbonate. The resulting methyl ester, methyl 1-methyl-1H-indole-2-carboxylate, can then be hydrolyzed to the corresponding carboxylic acid.[1][2] Subsequent coupling of the carboxylic acid with an appropriate amine, often facilitated by coupling agents like BOP reagent or via the formation of an acyl chloride, yields the desired this compound derivative.[3]
Caption: Workflow for validating MmpL3 as the target of indole-2-carboxamides.
Antiparasitic Activity through CYP51 Inhibition
Derivatives of 1H-indole-2-carboxamide have demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action for some of these compounds is the inhibition of the sterol 14α-demethylase enzyme (CYP51). [4][5] Mechanism: CYP51 is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the parasite's cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to parasite death.
Structural Requirements: The Structure-Activity Relationship (SAR) for anti-T. cruzi activity suggests that small, electron-donating groups at the 5-position of the indole ring, such as methyl or cyclopropyl, are favorable for potency. [4][5]The nature of the substituent on the amide nitrogen also plays a significant role in determining the compound's efficacy and pharmacokinetic properties. [4][5]
Allosteric Modulation of the Cannabinoid Receptor 1 (CB1)
Certain indole-2-carboxamides have been identified as allosteric modulators of the CB1 receptor, a G-protein coupled receptor involved in various physiological processes. [6] Mechanism: These compounds do not bind to the orthosteric site where endogenous cannabinoids like anandamide bind, but rather to a distinct allosteric site on the receptor. This binding modulates the affinity and/or efficacy of orthosteric ligands. Some indole-2-carboxamides act as negative allosteric modulators, antagonizing agonist-induced G-protein coupling, while still being able to induce β-arrestin-mediated signaling. [6] Structural Requirements: Key structural features for CB1 allosteric modulation include an electron-withdrawing group at the C5-position of the indole ring (e.g., chlorine) and a specific chain length at the C3-position. The linker between the amide and a terminal phenyl ring, as well as substituents on this phenyl ring, also significantly impact binding affinity and cooperativity. [6] Table 1: Summary of Biological Activities and Structural Requirements
| Mechanism of Action | Key Target | Required Structural Features | Example Derivatives |
| Nociception Modulation | TRPV1 | N-benzyl or substituted benzyl groups | N-(4-hydroxy-3-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide [1] |
| Antitubercular | MmpL3 | Bulky, lipophilic N-substituents (e.g., adamantyl) | N-(1-adamantyl)-4,6-difluoro-1H-indole-2-carboxamide [7] |
| Antiparasitic | CYP51 | Small, electron-donating groups at the 5-position | 5-methyl-N-(substituted benzyl)-1H-indole-2-carboxamide [4][5] |
| Neuromodulation | CB1 Receptor | Electron-withdrawing group at C5, specific alkyl chain at C3 | 5-chloro-3-ethyl-N-(substituted phenethyl)-1H-indole-2-carboxamide [6] |
| Anti-inflammatory | ASK1 | Specific hinge-binding motifs | N-(substituted phenyl)-1H-indole-2-carboxamides [8] |
Inhibition of Apoptosis Signal-Regulating Kinase 1 (ASK1)
More recently, 1H-indole-2-carboxamide derivatives have been developed as potent inhibitors of ASK1, a key enzyme in the MAP kinase signaling pathway that is implicated in inflammatory diseases. [8] Mechanism: These compounds act as ATP-competitive inhibitors of ASK1, binding to the kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling cascades, such as the p38/JNK pathway. This leads to a reduction in the production of pro-inflammatory cytokines. [8] Structural Requirements: The development of potent ASK1 inhibitors from this scaffold has involved structure-based design to optimize interactions with the hinge region of the ATP-binding site. The specific substitutions on both the indole core and the N-phenyl ring are critical for achieving high potency and selectivity. [8]
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the exploration of a vast chemical space, leading to derivatives with a wide range of biological activities. The mechanism of action is not an intrinsic property of the core structure but is rather defined by the specific nature and arrangement of its substituents. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the successful design of potent and selective drug candidates based on this privileged scaffold. This guide has provided a comprehensive overview of the key mechanisms of action associated with this compound derivatives, offering a foundation for future research and development in this exciting area of medicinal chemistry.
References
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]
-
(A) Synthesis of this compound derivatives 5(a–d).... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). Arkat USA. Retrieved January 21, 2026, from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2018). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). MDPI. Retrieved January 21, 2026, from [Link]
-
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. (2021). PubMed. Retrieved January 21, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1-methyl-1H-indole-2-carboxamide and its Analogs: A Technical Guide to Putative Molecular Targets
Introduction
The indole-2-carboxamide scaffold represents a privileged chemical structure in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition across a diverse range of biological targets. This guide provides an in-depth technical exploration of the potential therapeutic targets of 1-methyl-1H-indole-2-carboxamide and its structurally related analogs. We will delve into the established and emerging targets of this compound class, elucidating the underlying mechanisms of action and outlining experimental methodologies for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Antimycobacterial Activity: Targeting MmpL3
A significant body of research has firmly established the indole-2-carboxamide scaffold as a potent inhibitor of Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[1][2][3][4] The primary molecular target for this class of compounds is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the translocation of trehalose monomycolate, a crucial precursor for the mycobacterial cell wall.[2][4]
Inhibition of MmpL3 disrupts the biosynthesis of mycolic acids, leading to the demise of the mycobacterium.[2] Several indole-2-carboxamide derivatives have demonstrated exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tb.[4] Structure-activity relationship (SAR) studies have revealed that substitutions at the 4- and 6-positions of the indole ring can significantly enhance anti-tubercular potency.[1][3]
Experimental Workflow: MmpL3 Target Engagement Assay
A common method to validate MmpL3 as the target is through resistance studies followed by genetic sequencing.
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of the lead indole-2-carboxamide compound against wild-type M. tuberculosis H37Rv is determined using a broth microdilution method.
-
Generation of Resistant Mutants: M. tuberculosis is cultured in the presence of sub-MIC concentrations of the compound to select for resistant mutants.
-
Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced and compared to the wild-type genome to identify mutations.
-
Target Confirmation: Mutations are frequently identified in the mmpL3 gene, providing strong evidence for target engagement.
Caption: Workflow for MmpL3 target validation.
Anticancer Activity: A Multi-Targeted Approach
The indole-2-carboxamide scaffold has also emerged as a promising platform for the development of novel anticancer agents.[1][5][6][7] Derivatives of this class have demonstrated cytotoxicity against a range of cancer cell lines, including those from pediatric brain tumors, breast cancer, and pancreatic cancer.[1][6][7] The anticancer mechanism is often multi-faceted, involving the inhibition of key protein kinases and the induction of apoptosis.
Kinase Inhibition
Several studies have identified indole-2-carboxamide derivatives as potent inhibitors of multiple protein kinases involved in cancer cell proliferation and survival. These include:
-
Human Epidermal Growth Factor Receptor 2 (HER2) [5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [5]
By simultaneously targeting these key signaling nodes, these compounds can overcome resistance mechanisms that often arise with single-target agents.[5]
Caption: Multi-target kinase inhibition by indole-2-carboxamides.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, certain indole-2-carboxamide derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[5] This suggests that these compounds can activate intrinsic or extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
Neuromodulatory Activity: Targeting Cannabinoid Receptors
The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes, and its modulation holds therapeutic promise for various disorders. The indole-2-carboxamide scaffold has been identified as a versatile template for developing allosteric modulators of the cannabinoid type 1 (CB1) receptor.[8]
These compounds can act as positive allosteric modulators of agonist binding, yet interestingly, they can antagonize agonist-induced G-protein coupling.[8] This biased signaling, where the modulator promotes certain downstream signaling pathways (e.g., β-arrestin-mediated ERK activation) over others, offers a novel approach to fine-tuning CB1 receptor activity with potentially fewer side effects than traditional orthosteric ligands.[8] Furthermore, some derivatives have shown selective agonistic activity at the cannabinoid receptor 2 (CB2), a target primarily associated with immune modulation.[1][9]
| Compound Class | Target | Mechanism of Action | Potential Therapeutic Area |
| Indole-2-carboxamides | CB1 Receptor | Allosteric Modulation (Biased Signaling) | Neuropathic Pain, Neurodegenerative Diseases |
| Indole-2-carboxamide Derivatives | CB2 Receptor | Agonism | Inflammatory Disorders, Pain |
Anti-inflammatory and Organoprotective Effects
Recent studies have highlighted the potential of indole-2-carboxamide derivatives in mitigating inflammatory conditions. One such derivative, designated LG4, has been shown to alleviate diabetic kidney disease in animal models.[10] The underlying mechanism involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting ERK and JNK.[10] By suppressing these pro-inflammatory cascades, LG4 demonstrates a renoprotective effect.[10]
Sensory Neuron Modulation: Targeting TRPV1
The Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel is a key player in nociception and neurogenic inflammation. Indole-2-carboxamides have been investigated as novel and selective agonists for TRPV1.[11] Agonism at TRPV1 can lead to an initial excitation of sensory neurons followed by a desensitization phase, which can be harnessed for analgesic purposes. This positions indole-2-carboxamides as potential candidates for the development of novel pain therapeutics.[11]
Anti-parasitic Activity: Targeting Trypanosoma cruzi
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health concern. Research into 1H-indole-2-carboxamides has revealed their potential as anti-trypanosomal agents.[12][13] The proposed mechanism of action for some of these compounds is the inhibition of CYP51, a crucial enzyme in the parasite's sterol biosynthesis pathway.[12][13] While further optimization is needed to improve their drug metabolism and pharmacokinetic (DMPK) properties, this line of inquiry opens up a new therapeutic avenue for this neglected tropical disease.[12][13]
Conclusion
The this compound scaffold and its analogs exhibit a remarkable polypharmacology, engaging with a diverse set of therapeutic targets. From the well-established inhibition of MmpL3 in Mycobacterium tuberculosis to the multi-targeted inhibition of kinases in cancer, and the nuanced allosteric modulation of cannabinoid receptors, this chemical class holds immense potential for drug discovery. The emerging activities against inflammatory pathways, sensory ion channels, and parasitic enzymes further underscore the versatility of the indole-2-carboxamide core. Future research should focus on optimizing the selectivity and drug-like properties of these compounds to translate their therapeutic promise into clinical realities.
References
-
Al-Balas, Q., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. [Link]
-
Franz, N. D., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS Infectious Diseases. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
Stec, J., et al. (2016). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry. [Link]
-
Lee, G., et al. (2021). An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses. Journal of Inflammation Research. [Link]
-
Serrano-Perez, F., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Iannotti, F. A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]
-
Al-Balas, Q., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]
-
Serrano-Perez, F., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules. [Link]
-
Kulkarni, P. M., et al. (2017). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]
-
Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Indole-2-Carboxamide Derivative, LG4, Alleviates Diabetic Kidney Disease Through Inhibiting MAPK-Mediated Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 12. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Silico Modeling of 1-Methyl-1H-indole-2-carboxamide Interactions
This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the computational modeling of 1-methyl-1H-indole-2-carboxamide and its derivatives. We will explore the core principles and practical applications of in silico techniques to elucidate the interactions of this important chemical scaffold with biological targets. The indole-2-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide will use this compound as a central example to demonstrate a robust workflow for computational analysis, from initial target identification to advanced binding affinity calculations.
Introduction: The Significance of Indole-2-carboxamides and the Power of In Silico Modeling
Indole derivatives are a cornerstone of modern drug discovery, with a remarkable range of therapeutic applications including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[2][3] The indole-2-carboxamide scaffold, in particular, has been the subject of intense investigation, leading to the identification of potent modulators of various biological targets.[2][4][5] For instance, derivatives of this scaffold have been identified as agonists of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a key target in pain and inflammation research.[1] Furthermore, indole-2-carboxamides have shown promise as antitubercular agents by targeting the mycobacterial membrane protein large 3 (MmpL3) transporter, a crucial component in the cell wall synthesis of Mycobacterium tuberculosis.[4] In the realm of oncology, these compounds have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), and have shown activity against pediatric brain tumor cells.[4][5]
In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in modern drug discovery.[6][7][8] It offers a powerful and cost-effective approach to predict and analyze the interactions between small molecules and their biological targets at an atomic level.[8] By employing techniques such as molecular docking and molecular dynamics simulations, researchers can gain critical insights into binding modes, predict binding affinities, and understand the dynamic nature of these interactions.[9][10] This computational approach significantly accelerates the drug discovery process by prioritizing promising candidates for synthesis and experimental testing, thereby reducing time and resource expenditure.[7][11]
This guide will provide a detailed, step-by-step methodology for the in silico analysis of this compound, focusing on a hypothetical scenario where we investigate its interaction with a selected biological target.
Part 1: Target Selection and System Preparation
The initial and most critical step in any in silico study is the selection of a relevant biological target. Based on existing literature, a promising target for indole-2-carboxamide derivatives is the MmpL3 transporter from Mycobacterium tuberculosis.[4] Several studies have successfully docked indoleamide ligands into the MmpL3 active site, providing a solid foundation for our investigation.[4]
Obtaining and Preparing the Protein Structure
A high-resolution crystal structure of the target protein is paramount for accurate modeling. The Protein Data Bank (PDB) is the primary repository for these structures. For this guide, we will assume a hypothetical PDB entry for MmpL3 in complex with an indoleamide ligand.
Experimental Protocol: Protein Preparation
-
Download the PDB file: Obtain the coordinate file for the MmpL3 transporter from the RCSB PDB database.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands that are not part of the study. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these can be modeled using homology modeling servers or tools available within molecular modeling suites.
-
Protonation and Addition of Hydrogens: Add hydrogen atoms to the protein structure, which are typically absent in X-ray crystal structures. This step is crucial for accurate electrostatics and hydrogen bonding. The protonation state of titratable residues (e.g., Histidine, Aspartic acid, Glutamic acid) should be carefully considered and can be predicted based on the local microenvironment using tools like H++ or PROPKA.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field such as AMBER or CHARMM.
Ligand Preparation
The three-dimensional structure of this compound needs to be prepared for docking and simulation.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw and convert it to a 3D structure.
-
Protonation and Tautomeric State: Determine the correct protonation and tautomeric state of the ligand at physiological pH (around 7.4).
-
Energy Minimization: Perform a geometry optimization of the ligand's 3D structure using a quantum mechanical method (e.g., DFT with a basis set like B3LYP/6-31G*) or a robust molecular mechanics force field (e.g., GAFF). This ensures a low-energy and realistic conformation.
-
Charge Assignment: Assign partial atomic charges to the ligand atoms. This is a critical step for accurately calculating electrostatic interactions. Common methods include AM1-BCC or RESP charges.
Part 2: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is widely used to predict the binding mode and affinity of small molecules to their protein targets.[13]
Defining the Binding Site
The binding site, or active site, is the region on the protein where the ligand is expected to bind. This can be determined from the co-crystallized ligand in the PDB structure or predicted using binding site prediction algorithms. For our MmpL3 example, the binding site would be defined based on the location of the known indoleamide inhibitor.[4]
Docking Workflow
The following workflow outlines the steps for performing molecular docking using a program like AutoDock Vina or Glide.
Experimental Protocol: Molecular Docking
-
Prepare Receptor and Ligand Files: Convert the prepared protein and ligand structures into the appropriate file formats required by the docking software (e.g., PDBQT for AutoDock Vina).
-
Define the Grid Box: Define a grid box that encompasses the entire binding site. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the active site.
-
Run the Docking Simulation: Execute the docking algorithm. The software will generate multiple binding poses for the ligand and rank them based on a scoring function, which estimates the binding affinity.
-
Analyze the Results: Visualize the top-ranked docking poses in the context of the protein's binding site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Interpreting Docking Results
The output of a docking simulation provides valuable qualitative and quantitative information.
| Parameter | Description | Example Value (Hypothetical) |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy. More negative values indicate stronger binding. | -8.5 |
| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference (e.g., co-crystallized) ligand. Lower values indicate a better prediction of the binding mode. | < 2.0 |
| Key Interacting Residues | Amino acids in the binding pocket that form significant interactions with the ligand. | Asp645, Tyr646 |
Workflow for Molecular Docking
Caption: A schematic of the molecular dynamics simulation workflow.
Part 4: Binding Free Energy Calculations
A more rigorous and computationally expensive method to estimate the binding affinity is the calculation of the binding free energy. [14][15]These methods provide a more accurate prediction compared to docking scores.
MM/PBSA and MM/GBSA Methods
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-state methods for calculating the binding free energy from MD simulation trajectories. [16] Equation for MM/PBSA Binding Free Energy:
ΔG_binding = G_complex - (G_receptor + G_ligand)
Where each G term is calculated as:
G = E_MM + G_solvation - TΔS
-
E_MM: Molecular mechanics energy (internal, electrostatic, and van der Waals).
-
G_solvation: Solvation free energy (polar and non-polar contributions).
-
TΔS: Conformational entropy upon binding (often neglected due to high computational cost and potential for large errors).
Alchemical Free Energy Methods
Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered the gold standard for calculating relative binding free energies. [17]These methods involve computationally "transforming" one ligand into another in the binding site and in solution, providing a highly accurate prediction of the difference in binding affinity.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a biological target. By following these steps, researchers can gain valuable insights into the molecular basis of action for this important chemical scaffold. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations provides a robust framework for hit-to-lead optimization and the rational design of novel therapeutics. [8][11]Future advancements in computational power and algorithm development will continue to enhance the predictive power of these methods, further accelerating the pace of drug discovery. [8]
References
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021, April 26). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022, August 16). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025, March 31). ACS Publications. Retrieved from [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
(A) Synthesis of this compound derivatives 5(a–d).... (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Calculation of binding free energies. (n.d.). PubMed. Retrieved from [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Computational Drug Design and Molecular Dynamic Studies-A Review. (2025, August 6). ResearchGate. Retrieved from [Link]
-
(PDF) Calculation of Binding Free Energies. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega. Retrieved from [Link]
-
Instrumental analysis and the molecular docking study for the synthesized indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular dynamics simulation of a small protein using GROMACS. (n.d.). BioExcel. Retrieved from [Link]
-
Design, docking, MD simulation and in-silco ADMET prediction studies of novel indole-based benzamides targeting estrogen receptor alfa positive for effective breast cancer therapy. (2023, May 11). Pharmacia. Retrieved from [Link]
-
Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule). (n.d.). ProNet Biotech. Retrieved from [Link]
-
A Review on Computational Drug Designing.and Discovery. (n.d.). Tsi-journals.com. Retrieved from [Link]
-
Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. (2016, December 12). ResearchGate. Retrieved from [Link]
-
Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2022, January 16). Frontiers. Retrieved from [Link]
-
Computer-Aided Drug Design and Drug Discovery: A Prospective Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Accurate Binding Free Energy Method from End-State MD Simulations. (2022, August 16). ACS Publications. Retrieved from [Link]
-
Special Issue : Molecular Simulation of Protein Structure, Dynamics and Interactions. (n.d.). MDPI. Retrieved from [Link]
-
In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
A Review on Computer Aided Drug Design – In Silico. (2024, December 15). ijarsct.co.in. Retrieved from [Link]
-
Molecular Dynamics Simulation of Proteins: A Brief Overview. (2025, August 8). ResearchGate. Retrieved from [Link]
-
DOCKING STUDIES OF INDOLE ASSIMILATED PYRAZOLINE MOLECULAR HYBRIDS: DESIGN, SYNTHESIS AS ANTIINFLAMMATORY AGENTS AND ANTICANCER. (2023, August 31). Journal of Advanced Scientific Research. Retrieved from [Link]
-
Indole Carboxamide Derivatives as Potential Mmpl3 Inhibitors Against Mycobacterium Tuberculosis: In Silico Design, 2d-Qsar, Molecular Docking, Molecular Dynamics, Dft, and Admet Studies. (2025, July 8). ResearchGate. Retrieved from [Link]
-
Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Indole‐2‐carboxamides as New Anti‐Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. (2022, July 8). ResearchGate. Retrieved from [Link]
-
Lecture 06, concept 21: Calculating binding free energy - alchemical transformation. (2021, February 2). YouTube. Retrieved from [Link]
-
Molecular modeling towards in silico drug delivery formulations. (2021, March 4). ETH Zurich Research Collection. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ajprd.com [ajprd.com]
- 12. Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 14. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. youtube.com [youtube.com]
The Therapeutic Potential of 1-Methyl-1H-indole-2-carboxamide: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of biologically active compounds, from neurotransmitters like serotonin to potent therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged structure" in drug discovery.[1] Within this broad class, the indole-2-carboxamide scaffold has emerged as a particularly fruitful template for the development of novel therapeutics targeting a range of diseases.[1] This technical guide focuses on a specific, yet significant, member of this family: 1-methyl-1H-indole-2-carboxamide and its derivatives. The addition of a methyl group at the N1 position of the indole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby fine-tuning its pharmacological profile. This review will delve into the synthesis, diverse biological activities, and therapeutic potential of this promising class of molecules.
Chemical Synthesis and Characterization
The synthesis of this compound and its derivatives typically follows a convergent strategy, beginning with the construction of the methylated indole core, followed by amide bond formation.
Synthesis of the Core Intermediate: 1-Methyl-1H-indole-2-carboxylic Acid
The primary precursor for the title compounds is 1-methyl-1H-indole-2-carboxylic acid. A common and efficient route to this intermediate begins with the methylation of a commercially available indole-2-carboxylate ester, followed by hydrolysis.
Experimental Protocol: Synthesis of Methyl 1-methyl-1H-indole-2-carboxylate [2]
-
Reaction Setup: A suspension of methyl 1H-indole-2-carboxylate (1 equivalent), dimethyl sulfate (1.8 equivalents), and potassium carbonate (2.1 equivalents) in dry acetone is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The mixture is heated under reflux for 24 hours.
-
Work-up: After cooling to room temperature, a 5% ammonia solution is added, and the mixture is stirred for an additional 2 hours to quench any remaining dimethyl sulfate. The acetone is removed under reduced pressure.
-
Extraction: The resulting residue is partitioned between dichloromethane and water. The organic layer is collected.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield methyl 1-methyl-1H-indole-2-carboxylate as a solid.[2]
Experimental Protocol: Hydrolysis to 1-Methyl-1H-indole-2-carboxylic Acid [3]
-
Reaction Setup: The methyl 1-methyl-1H-indole-2-carboxylate is dissolved in a solution of ethanol and sodium hydroxide.
-
Reaction Conditions: The mixture is heated to reflux.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the ethanol is removed, and the aqueous solution is acidified to precipitate the carboxylic acid, which can then be collected by filtration.
Amide Bond Formation: The Final Step
With the carboxylic acid in hand, the final this compound derivatives are synthesized through standard amide coupling reactions.
General Experimental Protocol: Amide Coupling [3][4]
-
Reaction Setup: To a solution of 1-methyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., BOP reagent, HATU, or EDC/HOBt) and a base (e.g., triethylamine or diisopropylethylamine) are added.
-
Addition of Amine: The desired amine (1-1.2 equivalents) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization to afford the final N-substituted this compound.[3][4]
Caption: Synthetic pathway to N-substituted 1-methyl-1H-indole-2-carboxamides.
Diverse Pharmacological Activities and Mechanisms of Action
Derivatives of this compound have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this scaffold.
Anti-Trypanosoma cruzi Activity for Chagas Disease
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a major health concern in Latin America.[3] Research has identified N-substituted 1-methyl-1H-indole-2-carboxamides as potent agents against T. cruzi.[3][5]
-
Mechanism of Action: While the precise mechanism was initially thought to involve inhibition of the parasite's cytochrome P450 enzyme, CYP51, this was later deprioritized.[3][5] Further investigation is needed to fully elucidate the mode of action.
-
In Vivo Efficacy: In a mouse model of Chagas disease, a lead compound demonstrated a reduction in parasite load during both the acute and chronic stages of infection when co-administered with a metabolic inhibitor to increase its plasma exposure.[3]
-
Structure-Activity Relationship (SAR): Studies have shown that small, electron-donating groups at the 5-position of the indole ring, such as a methyl or cyclopropyl group, are favorable for anti-trypanosomal activity.[3] Methylation of the indole nitrogen to the 1-methyl derivative was also found to be compatible with potent activity.[3] However, these compounds have faced challenges with metabolic instability and low solubility, which have hindered their clinical development.[3]
| Compound/Derivative | Target/Activity | Potency (pEC50) | Key Findings | Reference |
| 5-methyl-1H-indole-2-carboxamide derivative | Anti-T. cruzi | 5.4 - 6.2 | Moderate to good potency. | [3] |
| 1,5-dimethyl-1H-indole-2-carboxamide derivative | Anti-T. cruzi | 5.8 | N-methylation restored potency and improved solubility. | [3] |
TRPV1 Agonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is an ion channel that plays a crucial role in the sensation of pain and heat.[2][6] Agonists of TRPV1, like capsaicin, initially cause a burning sensation, but prolonged activation leads to desensitization of the sensory neurons, resulting in an analgesic effect.[2][6] Several N-substituted 1-methyl-1H-indole-2-carboxamides have been identified as novel and selective TRPV1 agonists.[2]
-
Mechanism of Action: These compounds bind to the TRPV1 channel, causing an influx of calcium ions into the neuron.[2] This initial activation is followed by a desensitization period, during which the neuron is less responsive to painful stimuli, leading to analgesia.[2]
-
In Vitro Evaluation: Functional assays have been used to measure the ability of these compounds to increase intracellular calcium concentrations, confirming their agonist activity.[2] Their potency (EC50) and ability to induce desensitization (IC50) have been characterized, with some derivatives showing promising profiles for further development.[2]
Caption: Proposed mechanism of action for TRPV1 agonism.
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[7] Indole-2-carboxamides have been identified as a potent class of antitubercular agents, with some derivatives showing exceptional activity.[7][8]
-
Mechanism of Action: The primary target of these compounds is the mycobacterial membrane protein large 3 (MmpL3).[7][9] MmpL3 is a transporter essential for the translocation of trehalose monomycolate, a precursor to mycolic acids, which are critical components of the mycobacterial cell wall.[7] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[7]
-
Potency and Spectrum: Certain indole-2-carboxamides exhibit potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[8] The SAR suggests that substitutions at the 4 and 6 positions of the indole ring can enhance activity.[7]
| Compound Class | Target | Potency (MIC) | Key Findings | Reference |
| Indole-2-carboxamides | MmpL3 | As low as 0.012 µM | Potent against drug-sensitive and resistant M. tuberculosis strains. | [8] |
| N-(rimantadine)-indole-2-carboxamides | MmpL3 | 0.32 µM | High selective activity towards M. tb over mammalian cells. | [7] |
Anticancer Potential
The indole-2-carboxamide scaffold has also been explored for its anticancer properties, with derivatives showing activity against various cancer cell lines.
-
Breast Cancer: Pyrido-indole-one hybrids derived from 1-methyl-1H-indole-2-carboxamides have been investigated as potential agents against breast carcinoma.
-
Prostate Cancer: A library of 1H-indole-2-carboxamides was discovered to be inhibitors of the androgen receptor binding function 3 (BF3), exhibiting strong antiproliferative activity against both androgen-sensitive and enzalutamide-resistant prostate cancer cell lines.[10] This suggests a potential new therapeutic strategy for castration-resistant prostate cancer.[10]
-
Other Cancers: N-substituted indole-2-carboxamides have demonstrated cytotoxicity against leukemia (K-562) and colon cancer (HCT-116) cell lines, with some compounds showing high selectivity for cancer cells over normal cells.[11] Mechanistic studies suggest that these compounds may act through the inhibition of key cancer-related targets such as topoisomerase, PI3Kα, and EGFR.[11] Furthermore, certain indole-2-carboxamides have been identified as dual inhibitors of EGFR and CDK2, inducing apoptosis in cancer cells.[12]
Pharmacokinetics and Drug-like Properties
A critical aspect of drug development is the pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME). For the this compound series, this has been an area of active investigation and optimization.
-
Challenges: As seen in the anti-Chagas disease program, early lead compounds, while potent, suffered from poor metabolic stability and low solubility, leading to limited plasma exposure in animal models.[3]
-
Optimization Strategies: Medicinal chemistry efforts have focused on modifying the scaffold to improve these properties. For example, in the development of cannabinoid CB1 antagonists based on the indole-2-carboxamide core, systematic optimization led to compounds with high predicted human oral bioavailability.[4]
-
In Silico Predictions: Computational tools are increasingly used to predict the ADME and toxicity profiles of novel compounds.[13] For some indole derivatives, these studies have suggested good oral absorption and a low likelihood of certain toxicities, providing a valuable guide for further development.[13]
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Research to date has demonstrated its potential in treating infectious diseases like Chagas disease and tuberculosis, managing pain through TRPV1 agonism, and combating various forms of cancer. The N-methyl group plays a key role in modulating the pharmacological properties of these molecules, and the continued exploration of substitutions on both the indole ring and the carboxamide nitrogen will undoubtedly lead to the discovery of new and improved drug candidates.
Future research should focus on several key areas:
-
Mechanism of Action Elucidation: For activities where the precise molecular target is unknown, such as the anti-trypanosomal effects, further studies are needed to identify the mechanism of action.
-
Pharmacokinetic Optimization: A primary hurdle for this class of compounds is often their pharmacokinetic properties. Continued medicinal chemistry efforts to improve solubility, metabolic stability, and oral bioavailability are essential for translating in vitro potency into in vivo efficacy.
-
Selectivity and Off-Target Effects: As with any drug development program, a thorough evaluation of the selectivity of these compounds and their potential for off-target effects is crucial to ensure a favorable safety profile.
-
Exploration of New Therapeutic Areas: Given the wide range of biological activities observed, it is likely that this compound derivatives have potential in other disease areas that have yet to be explored.
References
-
de Oliveira, R. G., Cruz, L. R., Dessoy, M. A., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 68(7), 7313–7340. [Link][3][5]
-
(2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules.[2][14]
-
(2022). Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. RSC Medicinal Chemistry.[9]
-
(2025). Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity. PubMed.[5]
-
(n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA.[1]
-
(2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry.[8]
-
(2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.[7]
-
(2023). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. ChemRxiv.[15]
-
(2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH.[11]
-
(2011). Pharmacokinetic optimisation of novel indole-2-carboxamide cannabinoid CB1 antagonists. Bioorganic & Medicinal Chemistry Letters.[4]
-
(2014). Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3). Journal of Medicinal Chemistry.[10]
-
(2020). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences.[6]
-
(2023). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science.[13]
-
(2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.[12]
Sources
- 1. prepchem.com [prepchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-indole-2-carboxamides as novel inhibitors of the androgen receptor binding function 3 (BF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: A Validated Two-Step Synthesis of 1-methyl-1H-indole-2-carboxamide from Ethyl 1H-indole-2-carboxylate
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 1-methyl-1H-indole-2-carboxamide, a key scaffold in medicinal chemistry, starting from the commercially available ethyl 1H-indole-2-carboxylate.[1][2] The described workflow involves an initial N-methylation of the indole ring followed by direct amidation of the ethyl ester. Each step is accompanied by a detailed experimental protocol, mechanistic insights, safety considerations, and justifications for procedural choices, ensuring scientific integrity and reproducibility. This guide is designed to be a self-validating system for researchers requiring a reliable and well-documented synthetic route to this important molecular entity.
Introduction and Strategic Overview
The indole-2-carboxamide framework is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including potent antiproliferative and anti-mycobacterial properties.[2][3][4] The N-methylation of the indole ring is a common modification that can significantly alter the pharmacological profile of these molecules. This guide details a robust and efficient pathway to synthesize this compound.
The synthesis is strategically divided into two distinct chemical transformations:
-
Step 1: N-Methylation. The acidic N-H proton of the indole ring on ethyl 1H-indole-2-carboxylate is abstracted by a mild base, followed by nucleophilic substitution on a methylating agent to yield ethyl 1-methyl-1H-indole-2-carboxylate.
-
Step 2: Amidation. The ethyl ester of the N-methylated intermediate is converted to the primary amide via nucleophilic acyl substitution using ammonia, yielding the final product.
This approach is selected for its high efficiency, use of readily available reagents, and straightforward purification procedures.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Step 1: N-Methylation of Ethyl 1H-indole-2-carboxylate
Principle and Mechanistic Rationale
The N-methylation of an indole is a classic acid-base reaction followed by an SN2 substitution. The nitrogen proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a suitable base. The resulting indolide anion is a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent.
Caption: Mechanism for the N-methylation of the indole ring.
Experimental Choices Explained:
-
Methylating Agent: Methyl iodide (MeI) is chosen for its high reactivity. While effective, it is toxic and has a low boiling point.[5][6] For larger-scale operations or greener chemistry initiatives, less hazardous alternatives like dimethyl sulfate (DMS) or dimethyl carbonate (DMC) could be considered, although they may require more forcing conditions.[5]
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is sufficiently strong to deprotonate the indole, but it is safer and easier to handle than stronger, moisture-sensitive bases like sodium hydride (NaH). Its heterogeneous nature in acetone allows for easy removal by filtration post-reaction.
-
Solvent: Anhydrous acetone is an excellent solvent as it is polar aprotic, effectively solvating the ions involved without interfering with the reaction. It also has a convenient boiling point for reflux conditions. A similar protocol using acetone as the solvent has been successfully reported.[7]
Detailed Experimental Protocol: Step 1
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (for 10 mmol scale) | Molar Eq. |
| Ethyl 1H-indole-2-carboxylate | 189.21 | 1.89 g (10.0 mmol) | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.07 g (15.0 mmol) | 1.5 |
| Methyl Iodide (MeI) | 141.94 | 0.75 mL (1.71 g, 12.0 mmol) | 1.2 |
| Anhydrous Acetone | 58.08 | 50 mL | - |
| 5% Aqueous Ammonia (NH₃) | - | 10 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed for extraction | - |
| Brine | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed for drying | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 1H-indole-2-carboxylate (1.89 g, 10.0 mmol) and anhydrous acetone (50 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol). Stir the suspension vigorously.
-
Carefully add methyl iodide (0.75 mL, 12.0 mmol) to the suspension dropwise using a syringe.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
After completion, cool the mixture to room temperature.
-
Filter the suspension to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
To the crude residue, add 10 mL of 5% aqueous ammonia solution and stir for 30 minutes to quench any unreacted methyl iodide.[7]
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 1-methyl-1H-indole-2-carboxylate as a solid or oil. The product can be used in the next step without further purification if TLC shows high purity.
Safety and Handling: Methyl Iodide
-
Hazard: Methyl iodide is toxic, a suspected carcinogen, and volatile.[5][8][9] All operations must be performed inside a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene are recommended), and splash-proof safety goggles at all times.[10][11]
-
Spills: In case of a spill, evacuate the area. Use an absorbent material designed for organic solvents to contain the spill.[10] Do not use water.[10]
-
Disposal: All methyl iodide waste must be collected in a designated, properly labeled hazardous waste container.[10]
Step 2: Amidation of Ethyl 1-methyl-1H-indole-2-carboxylate
Principle and Mechanistic Rationale
The conversion of an ester to an amide is a classic nucleophilic acyl substitution reaction known as aminolysis or, in this specific case, ammonolysis.[12][] The reaction proceeds via a tetrahedral intermediate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, forming a negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The carbonyl double bond reforms, expelling the ethoxide (⁻OEt) as the leaving group. Although ethoxide is a relatively poor leaving group, the reaction is often driven forward by using a large excess of ammonia or by heating.[12][14]
-
Proton Transfer: A final proton transfer step yields the neutral amide product and ethanol.
Caption: General mechanism for the ammonolysis of an ester.
Experimental Choices Explained:
-
Ammonia Source: Concentrated aqueous ammonia is a readily available and effective source of ammonia. The reaction is typically performed in a sealed vessel to maintain a high concentration of ammonia and to allow for heating above the boiling point of the solvent, which accelerates the slow aminolysis process.[14]
-
Solvent: Ethanol is used as a co-solvent to ensure the solubility of the starting ester.
-
Conditions: Heating is necessary to provide the activation energy required to overcome the poor leaving group ability of the ethoxide ion.[14]
Detailed Experimental Protocol: Step 2
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (for 9.0 mmol scale) | Molar Eq. |
| Ethyl 1-methyl-1H-indole-2-carboxylate | 203.24 | 1.83 g (9.0 mmol) | 1.0 |
| Concentrated Aqueous Ammonia (28-30%) | 17.03 (NH₃) | 25 mL | Large Excess |
| Ethanol (EtOH) | 46.07 | 25 mL | - |
| Deionized Water | 18.02 | As needed for workup | - |
Procedure:
-
Place the ethyl 1-methyl-1H-indole-2-carboxylate (1.83 g, 9.0 mmol) obtained from Step 1 into a thick-walled pressure vessel or sealed tube equipped with a magnetic stirrer.
-
Add ethanol (25 mL) and concentrated aqueous ammonia (25 mL).
-
CAUTION: Ensure the vessel is properly sealed and capable of withstanding the pressure that will develop upon heating. Place the vessel behind a blast shield.
-
Heat the mixture to 100-120°C in an oil bath and stir for 24-48 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature slowly and carefully . Once at room temperature, cool further in an ice bath before opening.
-
A precipitate of the product may form upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.
-
The resulting aqueous slurry can be cooled in an ice bath to induce crystallization. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold deionized water (2 x 10 mL) and dry under vacuum to yield this compound. The product can be recrystallized from an ethanol/water mixture if further purification is required.
Safety and Handling: Concentrated Ammonia
-
Hazard: Concentrated aqueous ammonia is corrosive and toxic.[15] It releases ammonia gas, which is a severe respiratory irritant.[16] Operations must be performed in a well-ventilated chemical fume hood.[15][17]
-
PPE: Wear a lab coat, chemical-resistant gloves, and splash-proof safety goggles. A face shield is also recommended.[16][17]
-
Pressure: Heating ammonia solutions in a sealed vessel generates significant pressure.[18] Use only appropriate pressure-rated glassware and always use a blast shield. Never fill the vessel more than half-full.
-
Spills: Spills should be contained and neutralized with a dilute acid (e.g., dilute HCl or acetic acid) before cleanup.[19] Ensure proper ventilation.
Conclusion
This application note presents a reliable and well-documented two-step synthesis for this compound from ethyl 1H-indole-2-carboxylate. By providing detailed mechanistic explanations, procedural justifications, and critical safety information, this guide serves as an authoritative resource for researchers in organic synthesis and medicinal chemistry. The protocols have been designed to be robust and reproducible, forming a solid foundation for the synthesis of this and other related N-alkylated indole-2-carboxamides.
References
-
Di Marzo, V., & Matias, I. (2005). Endocannabinoid control of food intake and energy balance. Nature Neuroscience, 8(5), 585-589. [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from Chemistry Steps. [Link]
-
Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]
-
Agilent Technologies, Inc. (2024). Methyl Iodide Standard (1X1 mL) - Safety Data Sheet. [Link]
-
HF Sinclair. (n.d.). Aqueous Ammonia Safety Data Sheet. [Link]
-
Tanner Industries. (n.d.). Aqua Ammonia: MSDS (Material Safety Data Sheet). [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Iodide. [Link]
-
Hill Brothers Chemical Co. (n.d.). Aqua Ammonia General Safety & Handling. [Link]
-
CF Industries. (2024). Aqua Ammonia 19% Safety Data Sheet. [Link]
-
Redox. (n.d.). Safety Data Sheet Aqueous ammonia (>10-<=35%). [Link]
-
The Organic Chemistry Tutor. (2021). Converting Esters to Amides: "Aminolysis". YouTube. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5283. [Link]
-
Kumar, A., et al. (2020). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 18(34), 6649-6676. [Link]
-
Early, J. V., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. ACS infectious diseases, 4(11), 1546–1554. [Link]
-
Ceylan, S., et al. (2010). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 499-506. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from PrepChem. [Link]
-
Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 323. [Link]
-
Jiang, X., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 6(3), 346-348. [Link]
- Patents, Google. (2001).
Sources
- 1. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. agilent.com [agilent.com]
- 9. fishersci.com [fishersci.com]
- 10. calibrechem.com [calibrechem.com]
- 11. nj.gov [nj.gov]
- 12. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. s29.q4cdn.com [s29.q4cdn.com]
- 16. cfindustries.com [cfindustries.com]
- 17. Aqua Ammonia Material Safety Data Sheet - Tanner Industries [tannerind.com]
- 18. hillbrothers.com [hillbrothers.com]
- 19. redox.com [redox.com]
Application Notes and Protocols for the N-Methylation of Indole-2-Carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Methylated Indole-2-Carboxamides in Medicinal Chemistry
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-methylation of this moiety can profoundly influence a molecule's pharmacological profile. This "magic methyl" effect can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets by altering the hydrogen bonding capacity and conformation of the molecule. For instance, in the context of cannabinoid CB1 receptor allosteric modulators, the N-alkylation of the indole core is a key synthetic step in the development of novel therapeutics.[1] Therefore, robust and selective protocols for the N-methylation of indole-2-carboxamides are of paramount importance in drug discovery and development.
Mechanistic Principles of Indole N-Methylation
The N-methylation of indoles proceeds via the deprotonation of the indole nitrogen, which has a pKa of approximately 17, to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction with a methylating agent. The choice of base and methylating agent is critical to ensure high selectivity for N-methylation over potential side reactions, such as C-alkylation at the C3 position or bis-methylation.
Traditional methods often employ highly reactive and toxic methylating agents like methyl iodide or dimethyl sulfate in the presence of strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) in polar aprotic solvents.[2][3] While effective, these reagents pose significant safety and environmental concerns, particularly for large-scale synthesis.[2][4]
Modern approaches have focused on developing milder, more selective, and environmentally benign methodologies. These include the use of dimethyl carbonate (DMC) as a green methylating agent and, more recently, the application of quaternary ammonium salts, which offer excellent monoselectivity.[4][5][6]
Reaction Mechanism: N-Methylation using Phenyl Trimethylammonium Iodide
A particularly advantageous method utilizes phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent in the presence of a mild base like cesium carbonate (Cs₂CO₃).[5][7][8] This protocol is highly effective for the monoselective N-methylation of indoles and amides, demonstrating broad functional group tolerance.[5][9] The proposed mechanism involves a direct nucleophilic substitution on the methyl group of the quaternary ammonium salt by the indolide anion, avoiding the formation of highly reactive intermediates that can lead to overalkylation.[5]
Caption: Step-by-step workflow for N-methylation.
-
Reaction Setup: In an 8 mL glass vial equipped with a magnetic stirring bar, combine the indole-2-carboxamide (1 equivalent, e.g., 100 mg), phenyl trimethylammonium iodide (2.5 equivalents), and cesium carbonate (2 equivalents). [7]2. Solvent Addition and Inerting: Add anhydrous toluene to the vial (to a concentration of approximately 0.23 M). [7]Seal the vial with a septum screw cap.
-
Atmosphere Exchange: Using a needle connected to a Schlenk line, carefully evacuate the vial and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. [7]4. Reaction: Replace the septum cap with a solid screw cap and place the vial in a preheated heating block or oil bath at 120 °C. Stir the reaction mixture for 11-23 hours. [7]The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add 2 N HCl (approximately 2 mL) until gas evolution ceases. [7] * Extract the product with ethyl acetate (3 x 10-15 mL). [7] * Combine the organic layers and wash with 2 N HCl (2 x 3 mL) and then with brine (1 x 5 mL). [7]6. Purification and Analysis:
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [7] * Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified N-methyl-indole-2-carboxamide by NMR and mass spectrometry to confirm its identity and purity.
-
| Parameter | Expected Result | Troubleshooting |
| Yield | High (typically >80%) | Low yields may result from incomplete reaction; consider extending the reaction time. Ensure anhydrous conditions. |
| Selectivity | Excellent monomethylation | If bis-methylation is observed, it may indicate a deviation from the proposed direct substitution mechanism, though this is unlikely with PhMe₃NI. [5] |
| Purity | High after chromatography | Impurities may include unreacted starting material or byproducts from the methylating agent. Optimize chromatography conditions for better separation. |
Protocol 2: N-Methylation using Dimethyl Carbonate (DMC)
Dimethyl carbonate is an environmentally friendly and less toxic alternative to traditional methylating agents. [4][6]This protocol is suitable for large-scale production. [4]
| Reagent/Material | Grade |
| Indole-2-carboxamide | ≥98% |
| Dimethyl carbonate (DMC) | ≥99% |
| Potassium carbonate (K₂CO₃) | Anhydrous powder |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| tert-Butyl methyl ether (TBME) | ACS Grade |
| Deionized water |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the indole-2-carboxamide (1 equivalent), potassium carbonate (0.5-1 equivalent), and N,N-dimethylformamide (DMF). [2][10]2. Reagent Addition: Add dimethyl carbonate (2-3 equivalents) to the mixture. [2][10]3. Reaction: Heat the reaction mixture to reflux (approximately 130 °C) and stir for 3-5 hours. [2][10]Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add ice-cold water to the mixture, which may cause the product to precipitate. [2][10] * If a precipitate forms, collect the solid by filtration, wash with water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as tert-butyl methyl ether (TBME). [10]5. Purification and Analysis:
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
If necessary, purify the crude product by column chromatography or recrystallization.
-
Characterize the final product by NMR and mass spectrometry.
-
Conclusion
The N-methylation of indole-2-carboxamides is a critical transformation in the synthesis of potential therapeutic agents. The presented protocols offer researchers two robust options. The method utilizing phenyl trimethylammonium iodide provides exceptional monoselectivity and is ideal for late-stage functionalization of complex molecules. The dimethyl carbonate-based protocol offers an environmentally safer and scalable alternative to traditional methylation methods. The choice of protocol will depend on the specific substrate, scale, and desired level of selectivity.
References
-
Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. J Mass Spectrom. 2021 Mar;56(3):e4707. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]
-
Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. The Journal of Organic Chemistry, 66(25), 8744–8747. [Link]
-
Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health. [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. National Institutes of Health. [Link]
- Shieh, W.-C., Dell, S., & Repic, O. (2001). Methylation of indole compounds using dimethy carbonate.
-
Shieh, W.-C., Dell, S., & Repic, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
Methylation of indole? Sciencemadness Discussion Board. [Link]
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. National Institutes of Health. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Methyl-1H-indole-2-carboxamide and its Analogs in Cancer Cell Line Research
Introduction: The Indole-2-Carboxamide Scaffold as a Privileged Structure in Oncology
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Within this class, indole-2-carboxamides have emerged as a particularly fruitful area of investigation for novel anticancer agents. These compounds possess a versatile and synthetically accessible structure, allowing for extensive modification to optimize potency, selectivity, and pharmacokinetic properties.[2][3]
While the parent compound, 1-methyl-1H-indole-2-carboxamide , primarily serves as a crucial synthetic intermediate, its core structure is the foundation for numerous derivatives that exhibit significant cytotoxic and targeted activity against a variety of cancer cell lines.[1][4] This document provides an in-depth guide for researchers on the application of the indole-2-carboxamide scaffold in cancer research. It details the mechanistic rationale, presents data on potent derivatives, and offers comprehensive protocols for evaluating the anticancer effects of this promising class of molecules in vitro.
Part 1: Scientific Rationale and Mechanism of Action
The therapeutic potential of indole-2-carboxamide derivatives stems from their ability to interact with multiple key targets in oncogenic signaling pathways.[2] The planar indole core, combined with the hydrogen-bonding capabilities of the carboxamide linkage, allows these molecules to fit into the active sites of various enzymes and receptors that are critical for cancer cell proliferation, survival, and metastasis.
Key Cellular Targets and Signaling Pathways
Research into various substituted indole-2-carboxamides has revealed their ability to modulate several critical cancer-related pathways:
-
Protein Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. Indole-2-carboxamides have been designed as potent inhibitors of key kinases, including:
-
EGFR, HER2, and VEGFR-2: These receptor tyrosine kinases are central to tumor growth, angiogenesis, and metastasis. Certain thiazolyl-indole-2-carboxamide derivatives have shown potent, multi-targeted inhibition of these kinases.[2][5]
-
Akt/mTOR/NF-κB Pathway: This is a critical pro-survival signaling cascade. An indole-2-carboxamide derivative, LG25, was found to suppress this pathway, leading to cell cycle arrest and apoptosis in triple-negative breast cancer models.
-
Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, CDK2 is a prime target for cancer therapy. Certain indole-2-carboxamide derivatives have demonstrated dual inhibitory activity against both EGFR and CDK2.
-
-
Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death (apoptosis) in malignant cells. Indole-2-carboxamide derivatives have been shown to induce apoptosis through the intrinsic pathway, evidenced by:
-
Increased levels of pro-apoptotic proteins like Bax.
-
Release of Cytochrome C from the mitochondria.[6]
-
Activation of executioner caspases (e.g., Caspase-3).
-
-
Cell Cycle Arrest: By interfering with cell cycle machinery, these compounds can halt the uncontrolled proliferation of cancer cells. Flow cytometry analyses have repeatedly shown that treatment with indole-2-carboxamide derivatives can cause cell cycle arrest, most commonly at the G2/M phase.
The diagram below illustrates the convergence of these mechanisms, showcasing how the indole-2-carboxamide scaffold can be leveraged to disrupt cancer cell signaling at multiple nodes.
Caption: Key signaling pathways targeted by indole-2-carboxamide derivatives.
Part 2: In Vitro Efficacy of Lead Derivatives
While this compound is the foundational structure, extensive structure-activity relationship (SAR) studies have produced derivatives with potent anticancer activity. The following table summarizes the cytotoxic activity (IC₅₀ values) of selected potent derivatives across various human cancer cell lines, demonstrating the broad potential of this chemical class.
| Compound ID | Modifications on Indole-2-Carboxamide Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hybrid 9c | Pyrido-indole-one hybrid from this compound | MDA-MB-231 (Breast) | 0.77 ± 0.03 | [1] |
| 4T1 (Breast) | 3.71 ± 0.39 | [1] | ||
| MCF-7 (Breast) | 4.34 ± 0.31 | [1] | ||
| Derivative 12 | N-substituted (1-anthraquinone) | K-562 (Leukemia) | 0.33 | [3] |
| Derivative 10 | N-substituted | HCT-116 (Colon) | 1.01 | |
| Thiazolyl 6i | N-thiazolyl with 4-hydroxybenzylidene hydrazide | MCF-7 (Breast) | 6.10 ± 0.4 | [2] |
| Thiazolyl 6v | N-thiazolyl with 4-(dimethylamino)benzylidene hydrazide | MCF-7 (Breast) | 6.49 ± 0.3 | [2] |
This table is a representative sample and not an exhaustive list of all active derivatives.
Part 3: Experimental Protocols
The following protocols are standardized, field-proven methodologies for the initial characterization of novel indole-2-carboxamide derivatives in cancer cell lines.
Protocol 1: Preparation of Compound Stock Solutions
Causality: Accurate and consistent compound concentration is the bedrock of reliable pharmacological data. The choice of solvent is critical to ensure complete dissolution and avoid precipitation in culture media. Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecules due to its high solubilizing power and general compatibility with cell culture at low final concentrations.
-
Materials:
-
This compound or its derivative (powder form)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of the compound to prepare a high-concentration stock solution (e.g., 10 mM or 25 mM).
-
Weigh the compound powder accurately and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the target concentration.
-
Vortex thoroughly for several minutes until the compound is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[3] It allows for the determination of the compound's cytotoxic potential and the calculation of the IC₅₀ value.
Caption: Workflow for the MTT cell viability assay.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette and microplate reader
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution and Treatment:
-
Prepare a series of 2x concentrated dilutions of the test compound from your stock solution in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO at the highest concentration used, typically <0.5%) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results in a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Causality: This protocol is designed to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cell cycle phases.
-
Materials:
-
Cancer cell lines cultured in 6-well plates
-
Test compound and vehicle (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
-
-
Procedure:
-
Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at relevant concentrations (e.g., 1x and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent anticancer agents. While the parent compound itself is not established as a direct cytotoxic agent, its derivatives have demonstrated efficacy against a multitude of cancer cell lines by modulating critical signaling pathways involved in cell proliferation and survival. The protocols outlined in this guide provide a robust framework for researchers to screen and characterize new analogs derived from this versatile core. Future work should focus on optimizing these derivatives to enhance their target specificity, improve their drug-like properties, and ultimately translate their in vitro potential into in vivo efficacy.
References
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]
-
Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
-
Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. [Link]
-
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. [Link]
-
(A) Synthesis of this compound derivatives 5(a–d). [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]
Sources
- 1. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
The 1-Methyl-1H-Indole-2-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation on the Indole Core
The indole ring system is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its ability to interact with a diverse array of biological targets.[1][2] This has rendered it a "privileged scaffold" in the design of novel therapeutics. Within this structural class, the indole-2-carboxamide moiety has emerged as a particularly fruitful starting point for the development of agents targeting cancer, infectious diseases, and inflammatory conditions.[3][4][5][6] This guide focuses on a specific, strategic modification to this scaffold: methylation at the N1 position of the indole ring, yielding the 1-methyl-1H-indole-2-carboxamide core.
The introduction of a methyl group at the indole nitrogen, often referred to as the "magic methyl" effect in medicinal chemistry, can profoundly influence the pharmacological properties of a molecule.[7] This seemingly minor alteration can block metabolic N-dealkylation, enhance membrane permeability, and modulate the conformational flexibility of the scaffold, thereby improving target affinity and pharmacokinetic profiles.[7] For instance, N-methylation can restore potency in some instances where the parent NH-indole shows reduced activity.[8] This application note will provide a comprehensive overview of the this compound scaffold, including its synthesis, diverse biological applications, structure-activity relationships, and detailed experimental protocols to empower researchers in their drug discovery endeavors.
General Synthesis Strategy: A Two-Step Approach to the this compound Scaffold
The synthesis of this compound derivatives is generally achieved through a straightforward and robust two-step sequence: N-methylation of an indole-2-carboxylate ester followed by amide bond formation.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of a Representative this compound Derivative
Part A: Synthesis of Methyl 1-Methyl-1H-indole-2-carboxylate [9]
-
Reaction Setup: To a stirred suspension of methyl 1H-indole-2-carboxylate (1.0 eq) in dry acetone, add potassium carbonate (2.0 eq) and dimethyl sulfate (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add a 5% aqueous ammonia solution and stir for 2 hours to quench excess dimethyl sulfate.
-
Extraction: Remove the acetone in vacuo. Partition the residue between dichloromethane and water.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel to obtain pure methyl 1-methyl-1H-indole-2-carboxylate.
Part B: Amide Coupling to Yield N-Substituted this compound [10]
-
Hydrolysis (Optional): If starting from the methyl ester, hydrolyze to the corresponding carboxylic acid using a solution of sodium hydroxide in ethanol, followed by acidification.
-
Reaction Setup: To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a suitable dry solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Amine Addition: Stir the mixture at room temperature for 10-15 minutes, then add the desired primary or secondary amine (1.1 eq).
-
Reaction Execution: Continue stirring at room temperature overnight. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to afford the final this compound derivative.
Diverse Biological Applications: A Scaffold for Multiple Therapeutic Areas
The this compound scaffold has been successfully employed in the design of compounds targeting a range of diseases, underscoring its versatility.
| Therapeutic Area | Biological Target(s) | Key Findings & References |
| Oncology | Kinases (e.g., EGFR, VEGFR-2), Topoisomerase | Indole-2-carboxamides exhibit significant antiproliferative activity by modulating critical signaling pathways in cancer cells.[3][11][12][13][14] |
| Infectious Diseases | MmpL3 (Tuberculosis), Trypanosoma cruzi enzymes | Derivatives show potent activity against Mycobacterium tuberculosis and the parasite responsible for Chagas disease.[5][6][8][15][16][17] |
| Pain & Inflammation | TRPV1 | N-methylated indole-2-carboxamides have been developed as agonists of the TRPV1 ion channel, a key target in pain and inflammation pathways.[10] |
| Antiparasitic | Plasmodium falciparum enzymes | The indole carboxamide core is a viable scaffold for the development of anti-malarial agents.[18] |
Structure-Activity Relationship (SAR) Insights: Guiding Rational Drug Design
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent biological activity.
Caption: Key structure-activity relationship points for the this compound scaffold.
Protocol 2: In Vitro Antiproliferative Assay using MTT
This protocol outlines a standard procedure to evaluate the cytotoxic effects of newly synthesized this compound derivatives on a cancer cell line (e.g., MCF-7).
-
Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion
The this compound scaffold represents a highly adaptable and pharmacologically relevant platform for the design of novel therapeutic agents. Its favorable synthetic accessibility, coupled with the beneficial effects of N-methylation, makes it an attractive starting point for lead optimization campaigns across diverse therapeutic areas. The protocols and insights provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.
References
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - MDPI. Available from: [Link]
-
Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - NIH. Available from: [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PubMed Central. Available from: [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]
-
Synthesis of methyl 1-methyl-1H-indole-2-carboxylate - PrepChem.com. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - MDPI. Available from: [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. Available from: [Link]
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - Johns Hopkins University. Available from: [Link]
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH. Available from: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
- Indole carboxamides compounds useful as kinase inhibitors - Google Patents.
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. Available from: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed Central. Available from: [Link]
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. Available from: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. Available from: [Link]
-
Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3 - ChemRxiv. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available from: [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed. Available from: [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed. Available from: [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 13. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of 1-Methyl-1H-indole-2-carboxamide Derivatives for Kinase Inhibitor Discovery
Introduction: The Therapeutic Potential of Indole-2-Carboxamides
The 1-methyl-1H-indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile binding capabilities and broad spectrum of biological activities. Recent research has highlighted derivatives of this class as potent modulators of key cellular signaling pathways, particularly as inhibitors of protein kinases.[1][2] Protein kinases are critical enzymes that regulate a vast number of cellular processes; their dysregulation is a known driver of numerous diseases, including cancer and inflammatory disorders.[3] For instance, specific 1H-indole-2-carboxamide derivatives have been identified as potent inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a key player in stress-induced signaling pathways implicated in ulcerative colitis.[2]
The vast chemical space that can be explored through derivatization of the indole-2-carboxamide core necessitates a robust and efficient screening strategy to identify promising therapeutic candidates. High-Throughput Screening (HTS) provides the necessary platform, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific kinase target.[4] This guide provides a detailed framework for developing and executing HTS campaigns for this chemical class, focusing on two complementary, industry-standard assay formats: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening and a cell-based reporter assay for secondary validation in a more biologically relevant context.[5][6]
Section 1: Primary Screening via TR-FRET Kinase Assay
The Causality Behind the Choice: For a primary HTS campaign, the ideal assay is homogeneous (no-wash steps), miniaturizable, sensitive, and robust against sources of interference.[7] The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format excels in all these areas.[8] It leverages the long fluorescence lifetime of lanthanide donors (e.g., Terbium or Europium) to eliminate background autofluorescence from assay components, significantly improving the signal-to-noise ratio.[5] This makes TR-FRET exceptionally well-suited for identifying initial hits from large compound collections with high confidence.[9][10]
Principle of the TR-FRET Kinase Assay
The assay quantifies kinase activity by measuring the phosphorylation of a specific substrate. A lanthanide-labeled antibody (donor) that specifically recognizes the phosphorylated form of the substrate is used in conjunction with an acceptor fluorophore-labeled substrate. When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. The magnitude of this TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, to kinase activity. Inhibitors will prevent this process, leading to a decrease in the TR-FRET signal.
Caption: Principle of the TR-FRET kinase inhibition assay.
Protocol: TR-FRET Assay for a Generic Tyrosine Kinase
This protocol is designed for a 384-well plate format and should be optimized for the specific kinase of interest.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35. Prepare fresh and keep on ice.
-
Kinase Stock: Recombinant human kinase of interest, diluted in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., if final is 5 nM, prepare 10 nM stock).
-
Substrate/ATP Mix: Biotinylated poly-GT substrate and ATP, diluted in Assay Buffer to a 2X working concentration (e.g., 0.2 µM substrate, 20 µM ATP). Rationale: The ATP concentration should be at or near the Km for the kinase to ensure competitive inhibitors can be identified effectively.
-
Test Compounds: this compound derivatives serially diluted in 100% DMSO. Create an intermediate dilution plate in Assay Buffer to minimize final DMSO concentration.[11] A typical final screening concentration is 10 µM.[12]
-
Detection Mix: Terbium-labeled anti-phosphotyrosine antibody and Streptavidin-d2 (acceptor), diluted in TR-FRET Detection Buffer (e.g., 20 mM HEPES, pH 7.0, 200 mM KF, 0.1% BSA).
2. Assay Procedure (Add-and-Read Format):
-
Compound Dispensing: Using an acoustic dispenser or multichannel pipette, add 50 nL of test compound in DMSO to the appropriate wells of a 384-well low-volume assay plate. For controls, add 50 nL of DMSO.
-
Kinase Addition: Add 5 µL of the 2X Kinase Stock solution to all wells.
-
Initiate Reaction: Add 5 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. Note: Incubation time should be optimized to remain within the linear range of the kinase reaction.
-
Stop & Detect: Add 10 µL of the Detection Mix to all wells. This stops the kinase reaction and initiates the detection process.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission measured at 620 nm (donor) and 665 nm (acceptor). A time delay of 60-100 µs before reading is typical.[5]
3. Data Analysis and Validation:
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission Signal at 665 nm / Emission Signal at 620 nm) * 10,000
-
-
Determine Percent Inhibition:
-
Use high (DMSO only, 0% inhibition) and low (no kinase, 100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))
-
-
Assess Assay Quality (Z'-Factor): [12][13]
-
Z' = 1 - (3*(SD_high + SD_low)) / |Mean_high - Mean_low|
-
An assay is considered robust for HTS when Z' ≥ 0.5.[12]
-
| Parameter | Description | Hypothetical Value |
| High Control (Mean) | DMSO vehicle; represents uninhibited kinase activity. | 25,000 (TR-FRET Ratio) |
| High Control (SD) | Standard deviation of the high control wells. | 1,200 |
| Low Control (Mean) | No kinase; represents background signal. | 1,500 |
| Low Control (SD) | Standard deviation of the low control wells. | 300 |
| Calculated Z'-Factor | Assay quality metric. | 0.71 |
| Hit Threshold | % Inhibition cutoff for selecting primary hits. | >50% (or Mean_high - 3*SD_high) |
Section 2: Cell-Based Validation via Reporter Gene Assay
The Causality Behind the Choice: A positive result in a biochemical assay is a crucial first step, but it doesn't guarantee activity in a cellular environment.[14] Compounds must be cell-permeable and must function amidst the complexities of intracellular pathways.[15] Cell-based reporter gene assays provide this critical layer of validation.[16] They measure the modulation of a specific signaling pathway downstream of the target kinase, offering a more physiologically relevant readout of compound efficacy.[6] This approach helps to eliminate false positives from the biochemical screen and confirms that a compound can engage its target in a living system.
Principle of the Reporter Gene Assay
This assay relies on a genetically engineered cell line. These cells contain a reporter gene (e.g., Firefly Luciferase) under the control of a promoter with response elements for a transcription factor that is activated by the kinase signaling pathway of interest. When the kinase is active, it initiates a signaling cascade that leads to the activation of the transcription factor, its translocation to the nucleus, and subsequent expression of the luciferase enzyme. The amount of light produced upon addition of the luciferin substrate is proportional to the pathway's activity. An effective inhibitor of the upstream kinase will block this cascade, resulting in decreased luciferase expression and a lower luminescent signal.
Caption: Principle of a kinase-driven reporter gene assay.
Protocol: Luciferase Reporter Assay
1. Cell Culture and Seeding:
-
Cell Line: Stable cell line expressing the kinase of interest and the reporter construct.
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain the reporter plasmid.
-
Procedure:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to the optimal seeding density.
-
Dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
2. Compound Treatment:
-
Prepare a dilution plate of the this compound "hits" from the primary screen.
-
Add 100 nL of compound solution (or DMSO for controls) to the cell plates.
-
Incubate for 6-24 hours (optimization required) to allow for pathway modulation and reporter gene expression.
3. Signal Detection:
-
Equilibrate the cell plate and the luciferase reagent (e.g., Bright-Glo™) to room temperature.
-
Add 20 µL of the luciferase reagent to each well. This reagent lyses the cells and provides the luciferin substrate.
-
Incubate for 5 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate luminometer.
4. Data Analysis and Counter-Screening:
-
Calculate % Inhibition: Similar to the TR-FRET assay, using stimulated (e.g., with a growth factor) and unstimulated or inhibitor-treated wells as high and low controls.
-
Crucial Counter-Screen: It is essential to run a parallel cytotoxicity assay. A reduction in luminescence could be due to pathway inhibition or simply because the compound killed the cells. Use a viability assay (e.g., CellTiter-Glo®, which measures ATP) on a duplicate plate treated identically. True hits should show potent inhibition in the reporter assay without significant cytotoxicity.
| Compound ID | Reporter Assay IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) | Assessment |
| Hit-001 | 0.25 | > 50 | > 200 | Confirmed Hit |
| Hit-002 | 1.5 | 1.8 | ~1 | Cytotoxic Artifact |
| Hit-003 | 0.8 | 25 | 31.25 | Confirmed Hit (Moderate Selectivity) |
| Hit-004 | > 20 | > 50 | - | Inactive in Cells |
HTS Workflow: From Primary Screen to Confirmed Hit
A successful HTS campaign is a multi-step process designed to systematically reduce a large library of compounds down to a small number of well-validated hits.[4][11] The biochemical and cell-based assays described here are integral parts of this funneling process.
Caption: A comprehensive HTS workflow for kinase inhibitor discovery.
Conclusion
This application guide outlines a robust, two-tiered HTS strategy for the discovery of novel kinase inhibitors from a library of this compound derivatives. By initiating with a sensitive and highly reliable biochemical TR-FRET assay, researchers can efficiently screen large numbers of compounds to identify primary hits. Subsequent validation of these hits in a carefully designed cell-based reporter gene assay ensures their biological relevance and weeds out artifacts. This integrated workflow, grounded in sound scientific principles and validated methodologies, provides a clear and effective path from initial screening to the identification of high-quality, cell-active hits ready for the next stages of drug discovery.
References
-
The Importance of Reporter Gene Assays in Drug Discovery. Indigo Biosciences.
-
Cell-based Assay Services. Sygnature Discovery.
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink.
-
Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech.
-
The Use of AlphaScreen Technology in HTS: Current Status. PMC, NIH.
-
SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology.
-
Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. PR Newswire UK.
-
High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. NIH.
-
The use of AlphaScreen technology in HTS: Current status. ResearchGate.
-
A review for cell-based screening methods in drug discovery. PMC, NIH.
-
Cell-Based Reporter Assays. Thermo Fisher Scientific.
-
Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening. Laotian Times.
-
The Use of AlphaScreen Technology in HTS: Current Status. Bentham Open Archives.
-
AlphaScreen. BMG LABTECH.
-
Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review.
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
-
Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. UNL Digital Commons.
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
-
Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate.
-
High-Throughput Screening & Discovery. Southern Research.
-
High-throughput Screening Steps. Small Molecule Discovery Center (SMDC).
-
Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Semantic Scholar.
-
High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment.
-
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC, NIH.
-
Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Derivatives. Benchchem.
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC, NIH.
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres.
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, ACS Publications.
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed.
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
-
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis. PubMed.
-
High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. PubMed.
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors for potential treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 6. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prnewswire.co.uk [prnewswire.co.uk]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughput Kinase Inhibitor Screening - Laotian Times [laotiantimes.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]
- 15. nuvisan.com [nuvisan.com]
- 16. indigobiosciences.com [indigobiosciences.com]
A Validated Strategy for the Purification and Analysis of 1-methyl-1H-indole-2-carboxamide
An Application Note from the Senior Scientist's Desk
Abstract
This application note provides a comprehensive guide to the analytical techniques and purification protocols for 1-methyl-1H-indole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug development. Recognizing the critical need for exceptionally pure material in research and preclinical studies, we present a multi-step, validated workflow. This guide moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring that researchers can adapt and troubleshoot the process effectively. The protocols detailed herein cover in-process monitoring by Thin-Layer Chromatography (TLC), bulk purification via Flash Column Chromatography, final polishing through Recrystallization, and definitive purity assessment using High-Performance Liquid Chromatography (HPLC).
Introduction: The Imperative for Purity
Indole-2-carboxamides are a privileged class of compounds in medicinal chemistry, serving as the core for developing novel therapeutics targeting a range of conditions.[1][2] The N-methylation of the indole ring, as in this compound, is a common strategy to modulate physicochemical properties such as solubility and metabolic stability.[3][4] The biological activity and toxicological profile of any compound are intrinsically linked to its purity. Uncharacterized impurities, including residual starting materials, coupling reagents, or reaction byproducts, can lead to erroneous biological data, non-reproducible results, and potential safety concerns.
This guide is designed for researchers, chemists, and drug development professionals, providing an integrated and logical approach to achieving and verifying the purity of this compound.
Physicochemical Profile and Handling Considerations
A thorough understanding of the compound's properties is the foundation of an effective purification strategy. Based on data from analogous structures, we can establish a reliable working profile for this compound.
| Property | Expected Value / Observation | Rationale & Handling |
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | Essential for mass spectrometry confirmation. |
| Appearance | White to off-white or pale cream solid.[5] | Visual inspection provides a first-pass quality check. Color may indicate impurities. |
| Melting Point | Expected to be a crystalline solid with a defined melting point.[6] | A sharp melting range is a good indicator of purity. Broadening suggests impurities. |
| Solubility | Low in aqueous buffers (e.g., PBS pH 7.4).[3][4] Soluble in polar organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone, Methanol).[6] | This solubility profile dictates the choice of chromatographic and recrystallization solvents. Avoids aqueous workups where precipitation may occur. |
| Stability | Generally stable under standard laboratory conditions. Store in a cool, dry place, under inert gas if possible for long-term storage.[7] | Protect from light and moisture to prevent degradation. |
The Integrated Purification Workflow
A single purification technique is rarely sufficient. We advocate for a sequential, multi-step approach that leverages different separation principles to systematically remove a broad range of impurities. The workflow is designed to be self-validating, with analytical checkpoints ensuring the success of each stage before proceeding to the next.
Caption: Integrated workflow for purification and analysis.
In-Process Monitoring: Thin-Layer Chromatography (TLC)
Expertise & Causality: TLC is an indispensable tool for real-time reaction monitoring and for the rapid screening of solvent systems for flash chromatography. The principle relies on the differential partitioning of components between the stationary phase (e.g., silica gel) and the mobile phase. For indole derivatives, which possess a polar carboxamide group and a non-polar indole core, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[8]
Protocol 4.1: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Gently score a line with a pencil ~1 cm from the bottom.
-
Spotting: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution on the baseline. It is crucial to also spot the starting materials as references for comparison.
-
Eluent Selection: Prepare a developing chamber with a solvent system. A good starting point for indole-2-carboxamides is a mixture of Hexane:Ethyl Acetate (1:1) or Dichloromethane:Methanol (98:2).
-
Development: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend to ~1 cm from the top of the plate.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Staining with potassium permanganate (KMnO₄) can also be used.[8]
-
Interpretation: The goal is to find a solvent system that gives the product a Retention Factor (Rƒ) of ~0.3-0.4, with good separation from impurities and starting materials.
Bulk Purification: Flash Column Chromatography
Expertise & Causality: Flash chromatography is the workhorse for purifying gram-to-multi-gram quantities of organic compounds.[6] It is an air-pressure-driven form of column chromatography that allows for rapid and efficient separation. The choice of eluent, determined by the TLC scouting in Section 4, is the most critical parameter for success. A gradient elution (gradually increasing solvent polarity) is often superior to an isocratic (constant polarity) elution for complex mixtures, as it allows for the clean separation of less polar impurities first, followed by the target compound, and finally the more polar baseline impurities.
Protocol 5.1: Flash Column Chromatography
-
Column Packing: Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica weight to crude material weight). Pack the column with silica gel using the selected non-polar solvent (e.g., hexane) to create a homogenous, crack-free bed.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product in a minimal amount of a polar solvent (like DCM or acetone), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column. Dry loading prevents band broadening and improves resolution compared to liquid injection.
-
Elution: Begin eluting with the non-polar solvent or the initial, low-polarity mixture scouted by TLC. Collect fractions continuously.
-
Gradient Formation: Gradually increase the percentage of the polar solvent (e.g., from 0% to 50% ethyl acetate in hexane) to elute the compounds. The specific gradient will depend on the separation observed on the TLC plate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the partially purified product.
Final Polishing: Recrystallization
Expertise & Causality: Recrystallization is a powerful technique for achieving high purity (>99.5%) and isolating the product in its most stable, crystalline form. The principle is based on the differences in solubility of the target compound and its impurities in a specific solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C), while impurities remain either fully soluble or insoluble at all temperatures. For indole derivatives, which can participate in hydrogen bonding, solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures are often successful.[9]
Protocol 6.1: Recrystallization
-
Solvent Screening: Place a small amount (~20 mg) of the product from the chromatography step into several test tubes. Add a few drops of different candidate solvents (e.g., ethanol, ethyl acetate, toluene, acetone, hexane).
-
Ideal Solvent Identification: Heat the tubes that did not dissolve the solid at room temperature. The ideal solvent will fully dissolve the solid upon heating. Cool these tubes to room temperature and then in an ice bath. The solvent that produces a high yield of crystals upon cooling is the best choice. A two-solvent system (e.g., dissolving in hot ethyl acetate and adding hexane until cloudy) can also be highly effective.
-
Main Recrystallization: Dissolve the bulk of the material in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum to remove all residual solvent.
Purity Assessment and Characterization
Expertise & Causality: No purification is complete without rigorous analytical confirmation of purity and identity. A combination of chromatographic and spectroscopic methods provides orthogonal data, building a robust and trustworthy characterization package.
Protocol 7.1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for quantitative purity analysis of organic molecules.[10] The non-polar stationary phase (C18) retains the compound based on its hydrophobicity, providing a different separation mechanism than the normal-phase silica gel used in TLC and flash chromatography.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Industry standard for small molecules, offering good resolution and efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape for nitrogen-containing compounds. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent providing good solvency. |
| Gradient | 10% B to 95% B over 15 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The indole chromophore has strong absorbance at these wavelengths. |
| Purity Analysis | Report purity by area percent. A pure compound should show a single major peak. |
Spectroscopic Characterization:
-
Mass Spectrometry (MS): Use Electrospray Ionization (ESI) in positive mode to confirm the molecular weight. Expect to see the [M+H]⁺ ion at m/z 175.2.[6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structural confirmation. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants consistent with the structure of this compound.
Conclusion
The purification of this compound to a high degree of purity is readily achievable through a systematic and validated workflow. By combining the bulk separation power of flash chromatography with the fine-polishing capability of recrystallization, researchers can reliably obtain material suitable for the most demanding applications. Each step must be guided by appropriate analytical techniques, primarily TLC for in-process monitoring and RP-HPLC for final, quantitative purity assessment. This integrated strategy ensures the generation of high-quality, reproducible data in drug discovery and development programs.
References
-
Gazarini, M. L., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]
-
Gazarini, M. L., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
-
Wang, C., et al. (2019). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules. [Link]
-
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
-
Singh, V., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. [Link]
-
Reddy, T. P., et al. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters. [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
-
Lee, C.-H., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl indole-2-carboxylate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. 27421-51-8 CAS MSDS (1-METHYLINDOLE-2-CARBOXALDEHYDE 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 1-methyl-1H-indole-2-carboxamide Analogues
Introduction: The Therapeutic Potential of the Indole-2-Carboxamide Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among its many derivatives, the indole-2-carboxamide framework has emerged as a particularly fruitful starting point for the development of novel therapeutics.[2] These compounds have demonstrated significant potential in diverse therapeutic areas, acting as potent modulators of the cannabinoid CB1 receptor, antitubercular agents, and anticancer therapeutics.[3][4] The versatility of the indole-2-carboxamide core lies in its amenability to chemical modification at several key positions, allowing for the fine-tuning of its pharmacological properties.
Structure-activity relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a molecule relates to its biological activity.[1] By methodically synthesizing and evaluating analogues of a lead compound, researchers can identify the key structural motifs responsible for potency, selectivity, and desirable pharmacokinetic properties.[5] This iterative process of design, synthesis, and testing is essential for optimizing a hit compound into a viable drug candidate.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing SAR studies for 1-methyl-1H-indole-2-carboxamide analogues. We will delve into the strategic considerations for analogue design, provide detailed protocols for their synthesis and characterization, and outline robust methodologies for their biological evaluation. The causality behind experimental choices will be emphasized to provide a deeper understanding of the drug discovery process.
Part 1: Strategic Design of a this compound Analogue Library
The design of an analogue library for SAR studies is a critical step that requires careful consideration of the structural features to be modified. For the this compound scaffold, several key positions offer opportunities for systematic exploration. The primary goal is to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on biological activity.
Key Positions for Modification:
-
The Amide (R1): The substituent on the amide nitrogen is often a critical determinant of activity and selectivity. Modifications here can influence interactions with the target protein and alter the compound's physicochemical properties, such as solubility and membrane permeability. A variety of primary and secondary amines can be incorporated to explore the impact of different alkyl, aryl, and heterocyclic groups.
-
The Indole Ring (R2, R3, R4, R5): Substitution on the indole core can modulate the electronic nature of the ring system and introduce new points of interaction with the biological target. Halogens (e.g., chloro, fluoro) are often used to explore the impact of electron-withdrawing groups and can also serve as metabolic blockers.[6] Small alkyl groups can probe steric limits within the binding pocket.
-
The N1-Methyl Group: While the core topic is 1-methyl analogues, in a broader SAR campaign, variation at this position (e.g., ethyl, propyl) could be explored to understand the influence of the N-substituent on activity.
Rationale for Selecting Modifications:
The choice of substituents should be guided by a clear hypothesis. For instance, to investigate the role of lipophilicity, a series of analogues with increasing alkyl chain length at a specific position could be synthesized. To probe for potential hydrogen bond interactions, functional groups such as hydroxyls, amides, or sulfonamides could be introduced. Computational modeling and docking studies can also provide valuable insights into the putative binding mode of the lead compound, guiding the selection of modifications that are most likely to enhance target engagement.[7]
Part 2: Synthesis and Characterization of this compound Analogues
The synthesis of a focused library of analogues is the first practical step in an SAR campaign. The following protocols provide a general yet robust methodology for the preparation and purification of this compound derivatives.
Protocol 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid (Key Intermediate)
This protocol outlines the N-methylation of the commercially available ethyl 1H-indole-2-carboxylate, followed by saponification to yield the key carboxylic acid intermediate.
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate
-
Dry acetone
-
5% Ammonia solution
-
Dichloromethane (DCM)
-
Water
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
N-methylation:
-
In a round-bottom flask, suspend ethyl 1H-indole-2-carboxylate (1.0 eq.) and potassium carbonate (2.0 eq.) in dry acetone.
-
To this stirred suspension, add dimethyl sulfate (1.5 eq.) dropwise.
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After cooling to room temperature, add 5% ammonia solution and stir for 2 hours to quench any remaining dimethyl sulfate.
-
Remove the acetone in vacuo. Partition the residue between dichloromethane and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 1-methyl-1H-indole-2-carboxylate.[8]
-
-
Saponification:
-
Dissolve the crude ester in a mixture of ethanol and 1M aqueous sodium hydroxide.
-
Heat the reaction to reflux for 4 hours or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford 1-methyl-1H-indole-2-carboxylic acid.
-
Protocol 2: Amide Coupling to Generate Final Analogues
This protocol describes the coupling of the carboxylic acid intermediate with a variety of amines to generate the desired this compound analogues.
Materials:
-
1-methyl-1H-indole-2-carboxylic acid
-
Assorted primary and secondary amines (e.g., benzylamine, 4-fluoroaniline, piperidine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a dry reaction vessel, dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in dry DCM.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 10 minutes at room temperature.
-
Add EDCI (1.2 eq.) portion-wise and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound analogue.[9]
Protocol 3: Characterization of Synthesized Analogues
The identity and purity of each synthesized compound must be rigorously confirmed before biological testing.
Standard Characterization Techniques:
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds, typically aiming for >95%.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized analogues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compounds.
Part 3: Biological Evaluation of this compound Analogues
The biological evaluation of the synthesized analogues is crucial for determining their activity and establishing the SAR. The choice of assays will depend on the therapeutic target of interest. Below are protocols for three common assays relevant to the known activities of indole-2-carboxamides.
Protocol 4: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][10][11] This assay is widely used to screen potential anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 5: Cannabinoid CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compounds for the human CB1 receptor.[5][12]
Materials:
-
Cell membranes from a cell line expressing human CB1 receptors (e.g., HEK293 or CHO cells)
-
Radioligand (e.g., [³H]CP55,940)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., WIN55,212-2)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CB1 receptor-containing membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations in the assay buffer.
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and membranes. For non-specific binding wells, add the radioligand, membranes, and a high concentration of a known CB1 ligand (e.g., WIN55,212-2).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through a 96-well filter plate pre-soaked in assay buffer. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant) or IC₅₀ value.
Protocol 6: Anti-Mycobacterium tuberculosis Screening
This protocol outlines a basic method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against Mycobacterium tuberculosis (M.tb) using a broth microdilution method.[13][14]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin solution
-
Positive control drug (e.g., rifampicin)
Procedure:
-
Inoculum Preparation: Prepare a suspension of M.tb H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in 7H9 broth directly in the 96-well plates.
-
Inoculation: Add the prepared M.tb inoculum to each well containing the test compounds. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Part 4: Data Interpretation and SAR Analysis
The data generated from the biological assays should be systematically organized to facilitate SAR analysis. A well-structured table is an effective way to visualize the relationship between structural modifications and biological activity.
Table 1: Example SAR Data for this compound Analogues
| Compound | R1 (Amide Substituent) | R3 (Indole Position 3) | R5 (Indole Position 5) | CB1 Ki (nM)[3][15] | M.tb MIC (µM)[4] | MCF-7 IC₅₀ (µM) |
| 1 | 4-(piperidin-1-yl)phenethyl | -Et | -Cl | 787 | >100 | 15.2 |
| 2 | 4-(dimethylamino)phenethyl | -Et | -Cl | 483 | >100 | 10.8 |
| 3 | 4-(dimethylamino)phenethyl | -Pentyl | -Cl | 167.3 | 50.5 | 5.4 |
| 4 | 4-fluorobenzyl | -H | -H | >1000 | 25.1 | 22.7 |
| 5 | benzyl | -H | -H | >1000 | 12.5 | 18.9 |
| 6 | 4-chlorobenzyl | -H | -Cl | 831 | 6.25 | 8.1 |
Interpreting the SAR Data:
-
Influence of the Amide Substituent (R1): The presence of a basic nitrogen in the R1 substituent, such as in compounds 1, 2, and 3, appears to be favorable for CB1 receptor affinity.[6]
-
Impact of the C3-Alkyl Group (R3): Increasing the alkyl chain length at the C3 position from ethyl (compound 2) to pentyl (compound 3) significantly improves CB1 affinity.[15] This suggests a hydrophobic pocket in the receptor that can accommodate a longer alkyl chain.
-
Role of the C5-Chloro Group (R5): The presence of a chloro group at the C5 position seems to enhance activity, as seen by comparing compounds 5 and 6. This could be due to electronic effects or favorable interactions within the binding site.[6]
-
Antitubercular Activity: The SAR for anti-tuberculosis activity appears to be distinct from that for CB1 affinity. For instance, compounds 4, 5, and 6, which are weak CB1 ligands, show better M.tb inhibitory activity.
These initial observations can then be used to design the next generation of analogues to further probe the SAR and optimize the desired biological activity.
Part 5: Visualizing Workflows and Pathways
Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the overall SAR workflow and a potential signaling pathway for CB1 receptor modulation.
Diagram 1: The Iterative SAR Workflow
Caption: The iterative cycle of a structure-activity relationship (SAR) study.
Diagram 2: Simplified CB1 Receptor Signaling Pathway
Caption: A simplified signaling pathway for the cannabinoid CB1 receptor.
Conclusion
The development of SAR studies for this compound analogues is a systematic and iterative process that is fundamental to the discovery of new therapeutic agents. By carefully designing and synthesizing focused libraries of compounds and evaluating them in relevant biological assays, researchers can gain a deep understanding of the structural requirements for a desired pharmacological effect. The protocols and strategies outlined in these application notes provide a solid framework for initiating and advancing SAR campaigns for this promising class of compounds. The insights gained from these studies will undoubtedly pave the way for the development of novel drugs with improved efficacy and safety profiles.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Cawley, N. X., et al. (2014). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of medicinal chemistry, 57(13), 5745–5757.
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
- Cawley, N. X., et al. (2014). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). ACS medicinal chemistry letters, 5(7), 834-839.
- Maiti, M. K., Mahata, P. P., & Dasgupta, P. (2022). Exploring the structural necessities of novel Indole-2-carboxamides in terms of QSAR modeling; a CB1 receptor antagonist. International Journal of Pharmacy and Analytical Research, 11(4), 246-259.
- Chavali, B., et al. (2022). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS infectious diseases, 8(10), 2056–2071.
- Kulkarni, A. A., et al. (2016). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & medicinal chemistry letters, 26(1), 252–256.
- U.S. Preventive Services Task Force. (2023). Latent Tuberculosis Infection in Adults: Screening. JAMA, 329(17), 1487–1494.
-
Maiti, M. K., Mahata, P. P., & Dasgupta, P. (2022). Exploring the structural necessities of novel Indole-2-carboxamides in terms of QSAR modeling; a CB1 receptor antagonist. ijpar.com. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human Cannabinoid Type 1 Receptor Reporter Assay System (CB1R; CNR1). Retrieved from [Link]
-
ResearchGate. (2025). Assay of CB1 Receptor Binding. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of this compound derivatives 5(a–d). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assay of CB 1 Receptor Binding. Retrieved from [Link]
-
MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
-
PubMed Central. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]
- American Academy of Pediatrics. (2021). Tuberculosis. In Red Book: 2021–2024 Report of the Committee on Infectious Diseases (pp. 791-814).
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Retrieved from [Link]
-
American College of Occupational and Environmental Medicine. (2020). Tuberculosis Screening, Testing, and Treatment of US Health Care Personnel. Retrieved from [Link]
-
JoVE. (2022, June 15). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
-
Neliti. (n.d.). Quantitative structure activity relationship studies of anti-proliferative activity of some indole derivatives combining DFT cal. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Retrieved from [Link]
Sources
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methodologies for Quantifying the Cellular Uptake of 1-methyl-1H-indole-2-carboxamide
Abstract
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-parasitic and anti-cancer effects.[1][2][3] 1-methyl-1H-indole-2-carboxamide serves as a key representative of this class. A critical determinant of a drug candidate's efficacy is its ability to cross the cell membrane and accumulate at its intracellular target. Therefore, robust and accurate measurement of cellular uptake is fundamental in the drug development pipeline.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cellular uptake assays for this compound. We present three distinct, detailed protocols—Label-Free Quantification by LC-MS/MS, Radiometric Quantification, and Fluorescence-Based Assays—explaining the causality behind experimental choices and embedding self-validating systems within each protocol.
Introduction: The Imperative of Measuring Cellular Uptake
The biological activity of a therapeutic agent is contingent not only on its affinity for its target but also on its ability to reach that target in sufficient concentrations. For compounds with intracellular targets, the plasma membrane represents a formidable barrier. Understanding the kinetics and mechanism of a compound's entry into a cell—whether through passive diffusion, carrier-mediated transport, or endocytosis—is essential for optimizing its therapeutic profile.[5]
This compound and its analogs have shown promise in various therapeutic areas.[6][7] However, without quantifying their cellular uptake, it is impossible to correlate in vitro target-based activity with cell-based potency. Low cellular accumulation could be a primary reason for the failure of an otherwise potent compound. The assays described herein provide the necessary tools to quantify intracellular concentration, elucidate transport mechanisms, and guide structure-activity relationship (SAR) studies to improve drug-like properties.
Choosing the Right Assay: A Comparative Overview
The selection of an appropriate cellular uptake assay depends on several factors, including the availability of specialized reagents (e.g., labeled compounds), required throughput, and the specific biological question.
| Assay Method | Principle | Advantages | Disadvantages | Primary Application |
| LC-MS/MS | Direct quantification of the unlabeled parent compound in cell lysates via mass spectrometry.[4] | Gold standard for accuracy; no compound modification needed; high specificity.[8] | Lower throughput; requires expensive instrumentation; time-consuming sample preparation.[8] | Accurate determination of intracellular concentration; metabolic stability studies. |
| Radiometric Assay | Quantification of a radiolabeled version of the compound (e.g., ³H, ¹⁴C) in cell lysates using scintillation counting.[9] | Extremely high sensitivity; robust and well-established methodology.[10][11] | Requires custom radiosynthesis; safety and handling of radioactive materials.[12] | Definitive quantification of uptake kinetics (Km, Vmax); receptor occupancy studies. |
| Fluorescence Assay | Quantification of a fluorescently-tagged analog via plate reader, flow cytometry, or microscopy.[13] | High throughput; enables visualization of subcellular distribution; compatible with live-cell imaging.[14][15] | Fluorescent tag may alter compound properties and uptake mechanism; potential for artifacts.[16] | High-throughput screening; mechanism of action studies (e.g., colocalization). |
Protocol 1: Label-Free Quantification by LC-MS/MS
This method provides the most direct and unaltered measurement of intracellular compound concentration. Its strength lies in quantifying the native compound without any modifications that could influence its behavior.[8]
Principle & Rationale
Cells are incubated with this compound for a defined period. After incubation, extracellular compound is meticulously removed by washing. The cells are then lysed, and the intracellular concentration of the compound is quantified using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][17] Normalization to total protein content in the lysate accounts for any well-to-well variability in cell number.
Experimental Workflow
Caption: Workflow for LC-MS/MS-based cellular uptake assay.
Detailed Step-by-Step Protocol
-
Cell Seeding: Seed the chosen cell line (e.g., HeLa, A549) into a 24-well plate at a density that will achieve 80-90% confluency on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed culture medium to the final desired concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent-induced toxicity.
-
Incubation: Aspirate the old medium from the cells. Wash once with 1 mL of pre-warmed Hank's Balanced Salt Solution (HBSS). Add 500 µL of the compound-containing medium to each well. Incubate for the desired time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Causality: Incubation at 37°C allows for active, energy-dependent transport processes to occur. A time-course experiment is crucial to determine if the compound reaches a steady-state or accumulates linearly.
-
-
Washing: To terminate uptake, aspirate the drug-containing medium and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Causality: Performing this step on ice is critical. The low temperature immediately halts most membrane transport processes, preventing efflux of the compound during the washing steps and ensuring an accurate snapshot of the intracellular concentration at the end of the incubation period.
-
-
Cell Lysis: After the final wash, aspirate all residual PBS. Add 100 µL of lysis buffer (e.g., RIPA buffer) to each well. Incubate on a shaker for 15 minutes at 4°C. Scrape the wells to ensure complete cell detachment and lysis.
-
Lysate Collection and Normalization:
-
Transfer the lysate to a microcentrifuge tube.
-
Use a 10 µL aliquot to determine the total protein concentration using a BCA Protein Assay Kit, following the manufacturer's instructions. This value is essential for normalization.
-
-
Sample Preparation for LC-MS/MS:
-
To the remaining 90 µL of lysate, add 270 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).[17]
-
Causality: Acetonitrile causes proteins to precipitate and crash out of solution. The internal standard is crucial for correcting variations in sample processing and mass spectrometer performance.
-
Vortex vigorously for 1 minute, then centrifuge at >14,000 x g for 20 minutes at 4°C.
-
-
Analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis. Develop a method to quantify this compound based on its specific mass-to-charge ratio (m/z).
-
Data Calculation: Construct a standard curve by spiking known amounts of the compound into lysate from untreated cells. Use this curve to calculate the amount (in pmol) of the compound in each sample. Normalize this value to the protein content (in mg) of the corresponding lysate to obtain the final result (pmol/mg protein).
Key Controls & Validation
-
4°C Control: Parallelly run an experiment at 4°C. At this temperature, active transport and endocytosis are inhibited, so any measured uptake is likely due to passive diffusion or non-specific binding.
-
Time-Zero Control: Lyse cells immediately after adding the compound to determine the background signal.
-
Matrix Effects: Validate that components of the cell lysate do not suppress or enhance the ionization of the analyte in the mass spectrometer.[18]
Protocol 2: Radiometric Quantification
This method is considered a gold standard for its sensitivity and is ideal for detailed kinetic studies.[10][11] It requires a radiolabeled version of the compound, typically with tritium (³H) or carbon-14 (¹⁴C).
Principle & Rationale
Cells are incubated with the radiolabeled compound. Following incubation and washing, the cells are lysed, and the lysate is mixed with a scintillation cocktail. The radioactive decay events are measured by a scintillation counter, providing a highly sensitive readout of the amount of internalized compound.[9]
Experimental Workflow
Caption: Workflow for Radiometric cellular uptake assay.
Detailed Step-by-Step Protocol
-
Cell Seeding & Compound Preparation: Follow steps 1 and 2 from the LC-MS/MS protocol, using the radiolabeled compound. It is common to use a mixture of labeled and unlabeled compound to achieve the desired specific activity and concentration.
-
Incubation: Follow step 3 from the LC-MS/MS protocol.
-
Washing: Follow step 4 from the LC-MS/MS protocol. This step is especially critical to wash away all non-specifically bound radioligand from the plate surface.
-
Cell Lysis: After the final wash, add 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Quantification:
-
Transfer the lysate to a scintillation vial.
-
Use a small aliquot for protein quantification (BCA assay).
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter, which reports disintegrations per minute (DPM).
-
-
Data Calculation: Normalize the DPM value for each sample to its protein content (mg) to get DPM/mg protein. Using the specific activity of the radiolabeled compound (DPM/pmol), convert this value to pmol/mg protein.
Key Controls & Validation
-
Non-Specific Uptake: To distinguish specific (e.g., transporter-mediated) uptake from non-specific binding and passive diffusion, include a control group incubated with the radiolabeled compound plus a 100- to 1000-fold excess of unlabeled this compound. The excess cold compound will saturate specific transporters, and any remaining radioactivity represents non-specific uptake.[19]
-
Kinetic Analysis: By measuring uptake at various substrate concentrations, you can determine if the process is saturable. If it is, Michaelis-Menten kinetics can be applied to calculate the maximal transport rate (Vmax) and the substrate concentration at half-maximal transport (Km).
Protocol 3: Fluorescence-Based Quantification
This approach is best suited for higher throughput applications and for visualizing the compound's subcellular localization. It requires a fluorescently modified version of this compound, which could be synthesized by attaching a fluorophore (e.g., BODIPY, fluorescein) via a linker.
Principle & Rationale
Cells are incubated with the fluorescent analog. The amount of uptake can be measured in bulk on a microplate reader after cell lysis, or on a single-cell basis using flow cytometry.[15][16] Confocal microscopy provides the ultimate spatial resolution, allowing visualization of the compound within specific organelles.[14]
Experimental Workflow
Caption: Workflow for Fluorescence-based cellular uptake assays.
Detailed Step-by-Step Protocol
-
Cell Seeding & Compound Preparation: Follow steps 1 and 2 from the LC-MS/MS protocol, using the fluorescent analog. For plate reader measurements, use black-walled, clear-bottom plates to minimize background fluorescence.
-
Incubation & Washing: Follow steps 3 and 4 from the LC-MS/MS protocol.
-
Quantification (Choose one method):
-
Method A (Plate Reader): Lyse cells as in the LC-MS/MS protocol. Measure fluorescence intensity on a microplate reader using appropriate excitation/emission wavelengths. Normalize to protein content.[16]
-
Method B (Flow Cytometry): Gently detach cells using trypsin. Neutralize with medium containing FBS, centrifuge, and resuspend in FACS buffer (PBS + 1% BSA). Analyze cellular fluorescence on a flow cytometer. This provides data on the distribution of uptake across the cell population.[15]
-
Method C (Confocal Microscopy): Grow cells on glass-bottom dishes. After incubation and washing, fix the cells (e.g., with 4% paraformaldehyde), stain nuclei with DAPI, and image using a confocal microscope. This can reveal if the compound is localized to the cytoplasm, nucleus, or specific vesicles.[14]
-
Key Controls & Validation
-
Unlabeled Compound Control: The most critical control is to demonstrate that the fluorescent tag does not fundamentally alter uptake. Perform a competition experiment using the LC-MS/MS method (Protocol 1). If the fluorescent analog's uptake is relevant, its intracellular concentration should be reduced by co-incubation with an excess of the unlabeled parent compound.
-
Mechanism-of-Action Inhibitors: To probe the uptake mechanism, pre-incubate cells with inhibitors of known pathways before adding the fluorescent compound.[20][21]
-
Autofluorescence Control: Measure the fluorescence of untreated cells to establish the background signal.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]
-
GARDP Revive. (n.d.). Intracellular concentration assays. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
-
Mateus, A., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. ACS Publications. Retrieved from [Link]
-
Stewart, M. P., et al. (2016). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
de Heuvel, E., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Retrieved from [Link]
-
Kim, C. J., et al. (2022). Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique. JoVE. Retrieved from [Link]
-
Vögtli, M., et al. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS Publications. Retrieved from [Link]
-
Lan, T., et al. (2019). Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique. NIH. Retrieved from [Link]
-
Yang, C., et al. (2022). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PubMed Central. Retrieved from [Link]
-
Abuo-Rahma, G. E. D. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Cellular uptake mechanisms were determined by using small molecules to... Retrieved from [Link]
-
Bechara, C., et al. (2015). How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. NIH. Retrieved from [Link]
-
de Heuvel, E., et al. (2014). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Retrieved from [Link]
-
Singh, S. K., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]
-
ASAP Parkinson's Research. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. Retrieved from [Link]
-
EUNCL. (2017). Free/Bound Drug ratio – LC-MS/MS. Retrieved from [Link]
-
Lewinski, N. A., et al. (2008). Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles. PubMed Central. Retrieved from [Link]
-
Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of this compound derivatives 5(a–d)... Retrieved from [Link]
-
Dojindo Laboratories. (n.d.). Cellular Uptake Assay Data Collection. Retrieved from [Link]
-
Hoshina, H., et al. (1987). Biological activities and cellular uptake studies of fluorescent derivatives of indole alkaloid tumor promoter teleocidin. PubMed. Retrieved from [Link]
-
Wang, Z., et al. (2018). Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin. MDPI. Retrieved from [Link]
-
Tian, Y., et al. (2013). Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. PubMed Central. Retrieved from [Link]
-
Kell, D. B., et al. (2023). The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. MDPI. Retrieved from [Link]
Sources
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Extracellular Vesicle Uptake Assay: A Method to Visualize and Quantify Cellular Uptake of Extracellular Vesicles Using 3D Fluorescence Imaging Technique [jove.com]
- 15. m.youtube.com [m.youtube.com]
- 16. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. euncl.org [euncl.org]
- 19. revvity.com [revvity.com]
- 20. mdpi.com [mdpi.com]
- 21. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatography Troubleshooting for 1-methyl-1H-indole-2-carboxamide
Welcome to the dedicated technical support guide for the purification of 1-methyl-1H-indole-2-carboxamide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this and structurally related indole carboxamides. We will move beyond simple procedural lists to explore the chemical principles governing separation, enabling you to diagnose and resolve common issues effectively.
The unique structure of this compound—featuring a moderately polar N-methylindole core and a highly polar, hydrogen-bond-donating carboxamide group—presents specific challenges. Its properties can lead to poor solubility, strong interactions with stationary phases, and potential degradation, complicating purification. This guide provides a systematic, question-and-answer-based approach to troubleshooting these problems.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the chromatographic purification of this compound.
Q1: My compound is stuck at the baseline of my silica TLC plate, even when using 100% ethyl acetate. What should I do?
Answer: This is a classic sign that your mobile phase is not polar enough to elute your highly polar compound from the polar silica gel stationary phase[1][2]. The combination of the indole nitrogen and the carboxamide group leads to strong interactions with the acidic silanol groups on the silica surface.
Causality & Solution:
-
Increase Mobile Phase Polarity: You need a more potent polar solvent. Start by adding methanol (MeOH) to your ethyl acetate (EtOAc). Create a series of test eluents (e.g., 5%, 10%, 15% MeOH in EtOAc) to find a composition that moves your compound to an Rf (retention factor) of ~0.3.
-
Introduce a Basic Modifier: The indole nucleus and, to a lesser extent, the amide can interact strongly with acidic sites on the silica gel, causing tailing and sometimes irreversible adsorption. Adding a small amount of a basic modifier can neutralize these sites and dramatically improve elution. A common and highly effective system is adding 1-2% triethylamine (TEA) to your eluent or using a pre-prepared mixture like 5% methanolic ammonia in dichloromethane[3][4].
Q2: My compound appears as a long, vertical streak on the TLC plate instead of a compact spot. How can I fix this?
Answer: Streaking, or tailing, is a common problem with amine- and amide-containing compounds on silica gel[5][6]. It indicates an unfavorable interaction between your analyte and the stationary phase or sample overload.
Causality & Solution:
-
Sample Overloading: The most common cause is simply applying too much sample to the TLC plate[6][7]. Dilute your sample significantly and re-spot. For column chromatography, this means you have loaded too much crude material for the column size.
-
Acid-Base Interaction: As mentioned in Q1, the acidic nature of silica gel can cause strong, non-ideal interactions with your basic/polar compound. This leads to slow desorption kinetics, resulting in a streak[4].
-
Solution: Add a basic modifier like triethylamine (0.5-2%) or a few drops of ammonia to your mobile phase[6]. This deactivates the acidic silanol groups, leading to more symmetrical, "Gaussian" peak shapes.
-
-
Inappropriate Spotting Solvent: If you dissolve your sample in a very polar solvent (like pure methanol or DMSO) for spotting, it can disrupt the local stationary phase, causing streaking[6]. Dissolve your sample in the minimum amount of a solvent slightly more polar than your mobile phase if possible. If solubility is low, consider the "dry loading" method for column chromatography (see Protocol 1).
Q3: I see two spots with very similar Rf values on my TLC. How can I improve the separation for a column?
Answer: Achieving good separation between closely eluting compounds requires optimizing the selectivity of your chromatographic system. This involves changing the solvent composition to alter the relative interactions of your compounds with the stationary and mobile phases.
Causality & Solution:
-
Explore Different Solvent Systems: Relying solely on a hexane/ethyl acetate gradient is often insufficient. The key is to change the nature of the polar modifier. Try systems with different solvent properties:
-
Dichloromethane/Methanol: Offers different selectivity compared to ethyl acetate-based systems.
-
Toluene/Acetone: The aromaticity of toluene can introduce different pi-pi interactions.
-
Use of Co-solvents: Adding a small amount of a third solvent, like a trace of acetic acid (if your compound is stable) or acetonitrile, can sometimes drastically alter selectivity.
-
-
Consider an Alternative Stationary Phase: If solvent scouting fails, the issue may be the stationary phase.
-
Alumina: Can be less acidic than silica and offers different selectivity. It is available in neutral, basic, and acidic forms[1].
-
Reverse Phase Chromatography: This is an excellent alternative and often provides a completely different elution order (see Q5).
-
Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what can I do?
Answer: Indole-containing compounds can be sensitive to the acidic environment of standard silica gel, potentially leading to degradation or polymerization[1][8].
Causality & Solution:
-
Confirming Instability (2D TLC): You can check for on-plate degradation using a two-dimensional TLC experiment[9].
-
Spot your compound in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system.
-
Remove the plate, rotate it 90 degrees, and run it again in the same solvent system.
-
Result: Stable compounds will appear on the diagonal. Any spots that appear "off-diagonal" are degradation products formed during the first elution[9].
-
-
Mitigation Strategies:
-
Deactivate the Silica: Pre-treat your column by flushing it with your mobile phase containing 1-2% triethylamine before loading your sample. This neutralizes the most aggressive acidic sites.
-
Switch to a Less Acidic Stationary Phase: Use neutral alumina or consider Florisil[1].
-
Use Reverse Phase Chromatography: C18-functionalized silica is far less harsh and is an excellent choice for acid-sensitive molecules.
-
Q5: I switched to a C18 reverse phase column, but my compound elutes immediately at the solvent front. How do I get it to retain?
Answer: In reverse phase chromatography, the stationary phase is non-polar (like C18) and the mobile phase is polar[10]. Retention is driven by hydrophobic interactions. If your polar compound elutes too quickly, it means your mobile phase is too non-polar (too much organic solvent).
Causality & Solution:
-
Increase Mobile Phase Polarity: To increase retention on a reverse phase column, you must increase the polarity of the mobile phase. This is achieved by increasing the percentage of water in your water/acetonitrile or water/methanol mixture[10].
-
Start with High Aqueous Content: Begin your TLC analysis or gradient method with a high water content (e.g., 90-95% water) and gradually decrease it to find the optimal elution conditions.
-
Use a Buffer (Optional): Although this compound is not strongly ionizable, subtle pH changes can sometimes affect the peak shape of indole-containing compounds. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase is common practice in reverse-phase HPLC and can be adapted for flash chromatography to ensure consistent protonation states and sharper peaks[11].
Q6: My purified product looks clean by TLC, but NMR analysis shows it's still impure. What's the next step?
Answer: This is a common scenario. TLC is a low-resolution technique, and impurities can co-elute with your product or may not be visible under UV light.
Causality & Solution:
-
Orthogonal Purification: You need to use a purification technique that separates compounds based on a different physical principle.
-
Switch Chromatography Mode: If you used normal phase, re-purify the material using reverse phase chromatography. The different separation mechanism will likely resolve the hidden impurity.
-
Recrystallization: This is an exceptionally powerful method for purifying crystalline solids[12]. It separates based on differences in solubility between your product and the impurity in a specific solvent system. A successful recrystallization can often yield material of >99% purity. See Protocol 3 for guidance.
-
In-Depth Experimental Protocols
Protocol 1: Normal Phase Flash Chromatography
This protocol is designed for compounds that are stable on silica and require a polar mobile phase for elution.
-
Solvent System Selection:
-
Using TLC, identify an eluent system that provides an Rf of 0.2-0.35 for the target compound.
-
Start with a dichloromethane/methanol (DCM/MeOH) or ethyl acetate/methanol (EtOAc/MeOH) system.
-
If streaking is observed, add 1% triethylamine (TEA) to the chosen solvent system.
-
-
Column Packing (Slurry Method):
-
Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure DCM).
-
Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, homogenous bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Due to the compound's polarity and potentially poor solubility in less polar solvents, dry loading is highly recommended to ensure a narrow starting band[13].
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, MeOH, or acetone).
-
Add a portion of silica gel (approx. 2-3 times the mass of your crude material) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a less polar solvent mixture and gradually increase the polarity (a step gradient). For example, start with 1% MeOH in DCM, then move to 2%, 5%, and 10% as needed.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reverse Phase Flash Chromatography
This is the preferred method for acid-sensitive compounds or when normal phase fails to provide adequate separation.
-
Solvent System Selection:
-
Use C18-coated TLC plates.
-
The mobile phase will be a mixture of water and an organic solvent (acetonitrile or methanol).
-
Spot your compound and elute with different ratios (e.g., 10% MeCN/H₂O, 30% MeCN/H₂O, 50% MeCN/H₂O) to find a system where the compound has good mobility. Remember, increasing water content increases retention[10].
-
-
Column Packing:
-
Reverse phase columns are often purchased as pre-packed cartridges.
-
If packing your own, create a slurry of C18 silica in a 50:50 mixture of your organic solvent and water.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent like methanol, DMSO, or DMF.
-
Load the solution directly onto the top of the column bed.
-
-
Elution and Fraction Collection:
-
Equilibrate the column with your starting mobile phase (e.g., 10% Acetonitrile / 90% Water).
-
Run a gradient, gradually increasing the percentage of the organic solvent (e.g., from 10% to 100% Acetonitrile over 10-20 column volumes).
-
Collect fractions and analyze by TLC or HPLC.
-
-
Product Isolation:
-
Combine pure fractions. Note that removing water/organic mixtures can be time-consuming. A rotary evaporator can remove the organic solvent, followed by freeze-drying (lyophilization) to remove the water.
-
Protocol 3: Recrystallization
This technique is ideal for a final purification step to obtain highly pure, crystalline material.
-
Solvent Screening:
-
The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point[12].
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water, or mixtures like ethanol/water).
-
Place a few milligrams of your compound in a test tube, add a few drops of solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor.
-
The goal is to find a solvent that requires heating to fully dissolve the compound.
-
-
Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) and swirling until the solid just dissolves. Do not add excess solvent.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot-filter the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation.
-
For maximum yield, you can then place the flask in an ice bath to promote further crystallization.
-
-
Isolation:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Data Presentation: Solvent Properties
For successful chromatography, understanding solvent properties is crucial. The following tables summarize common solvents used in both normal and reverse phase chromatography.
Table 1: Common Solvents for Normal Phase Chromatography (in order of increasing polarity)
| Solvent | Polarity Index | Notes |
| n-Hexane | 0.1 | Common non-polar base solvent. |
| Toluene | 2.4 | Can offer different selectivity due to aromaticity. |
| Dichloromethane (DCM) | 3.1 | Good general-purpose solvent, stronger than ether. |
| Diethyl Ether | 2.8 | Volatile, use with care. |
| Ethyl Acetate (EtOAc) | 4.4 | Excellent, versatile polar modifier. |
| Acetone | 5.1 | Stronger than EtOAc, good for polar compounds. |
| Isopropanol (IPA) | 3.9 | A protic solvent, can change selectivity. |
| Methanol (MeOH) | 5.1 | Very polar, used for eluting highly retained compounds. |
Table 2: Common Solvents for Reverse Phase Chromatography
| Solvent | Polarity Index | Notes |
| Water | 10.2 | The most polar mobile phase component. |
| Methanol (MeOH) | 5.1 | Common organic modifier, less eluting power than MeCN. |
| Acetonitrile (MeCN) | 5.8 | Most common organic modifier, good UV transparency. |
| Tetrahydrofuran (THF) | 4.0 | Can alter selectivity for structurally similar compounds. |
Visualization: Troubleshooting & Method Selection Workflows
The following diagrams provide a visual guide to the decision-making processes described in this guide.
Caption: Normal Phase TLC Troubleshooting Workflow.
Caption: Purification Method Selection Guide.
References
-
R. E. Carlson, T. L. Carlson, "Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography," Journal of Chromatography A, 2006. [Link]
-
M. Kamenarska, et al., "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid," Antonie van Leeuwenhoek, 2013. [Link]
-
University of Rochester, Department of Chemistry, "Troubleshooting Flash Column Chromatography," University of Rochester Website. [Link]
-
A. K. Stasiewicz, et al., "A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid," PubMed, 2012. [Link]
-
K. S. Suryakoppa, et al., "Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase," Journal of Chromatographic Science, 2021. [Link]
-
J. W. Dolan, "Liquid Chromatography Problem Solving and Troubleshooting," LCGC North America, 2002. [Link]
-
SIELC Technologies, "Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column," SIELC Website. [Link]
-
PrepChem, "Synthesis of methyl 1-methyl-1H-indole-2-carboxylate," PrepChem Website. [Link]
-
ChemistryViews, "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives," ChemistryViews Magazine, 2012. [Link]
-
ResearchGate, "Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles...," ResearchGate Website. [Link]
-
MicroSolv Technology Corporation, "Troubleshooting Problems With Poor HPLC Results Before Examining the Column," MicroSolv Website. [Link]
-
ResearchGate, "What do common indole impurities look like?," ResearchGate Forum. [Link]
-
University of Colorado Boulder, Department of Chemistry, "Column Chromatography," CU Boulder Website. [Link]
-
S. O. Bachawala, et al., "Identification and synthesis of impurities formed during sertindole preparation," Beilstein Journal of Organic Chemistry, 2011. [Link]
-
S. P. Shaik, et al., "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies," RSC Advances, 2025. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "Understanding Indole's Chemical Properties and Synthesis," Inno PharmChem Website. [Link]
-
Bitesize Bio, "Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC," Bitesize Bio Website, 2025. [Link]
-
Wikipedia, "Aqueous normal-phase chromatography," Wikipedia, The Free Encyclopedia. [Link]
-
Chromatography Forum, "Amide column for normal phase?," Chromatography Forum. [Link]
-
Waters Corporation, "Can a BEH Amide chemistry be used as a normal phase column?," Waters Website. [Link]
-
J. M. Lopchuk, et al., "An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence," The Journal of Organic Chemistry, 2023. [Link]
-
G. Appendino, et al., "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists," Molecules, 2022. [Link]
-
University of Rochester, Department of Chemistry, "Troubleshooting Thin-Layer Chromatography," University of Rochester Website. [Link]
-
S. O. Bachawala, et al., "Identification and synthesis of impurities formed during sertindole preparation," Beilstein Journal of Organic Chemistry, 2011. [Link]
-
S. Ma, et al., "HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines," Organic Letters, 2026. [Link]
-
Lab-Training.com, "Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions," Lab-Training.com, 2023. [Link]
-
OperaChem, "TLC TROUBLESHOOTING- The most common problems with TLCs," YouTube, 2024. [Link]
-
ChemBAM, "TLC troubleshooting," ChemBAM Website. [Link]
-
D. Kushwaha, "Synthesis and Chemistry of Indole," SlideShare, 2019. [Link]
-
MicroSolv Technology Corporation, "Amide or Amino HPLC Columns What are the Differences," MicroSolv Website. [Link]
-
Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo Website. [Link]
-
University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization," University of Rochester Website. [Link]
-
M. C. de la Fuente-Núñez, et al., "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity," Journal of Medicinal Chemistry, 2025. [Link]
-
M. C. de la Fuente-Núñez, et al., "Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity," ACS Publications, 2015. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. prepchem.com [prepchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. chembam.com [chembam.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Chromatography [chem.rochester.edu]
- 10. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. mt.com [mt.com]
- 13. chemistryviews.org [chemistryviews.org]
Technical Support Center: Synthesis of 1-methyl-1H-indole-2-carboxamide
Welcome to the technical support center for the synthesis of 1-methyl-1H-indole-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot specific issues, ensuring the integrity and success of your experiments.
I. Troubleshooting N-Methylation of the Indole Core
The N-methylation of the indole-2-carboxamide precursor, typically an ester or a carboxylic acid, is a critical step where selectivity and complete conversion are paramount. The choice of methylating agent and base can significantly influence the outcome.
FAQ 1: My N-methylation reaction is incomplete, and I observe significant amounts of the starting material (unmethylated indole). What are the likely causes and how can I improve the yield?
Answer:
Incomplete N-methylation is a common issue often stemming from suboptimal reaction conditions. The acidity of the indole N-H proton is relatively low, requiring a sufficiently strong base to achieve complete deprotonation, which is essential for the subsequent nucleophilic attack on the methylating agent.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The choice of base is critical. For instance, while potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) in a suitable solvent are often more efficient in ensuring complete deprotonation of the indole nitrogen.[1]
-
Reaction Temperature and Time: N-methylation of indoles can be sluggish at room temperature. Heating the reaction mixture is often necessary to drive the reaction to completion.[2][3] For example, refluxing in acetone or heating in DMF are common strategies.[2][3] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Choice of Methylating Agent: While methyl iodide (MeI) is highly reactive, its low boiling point can be problematic.[1] Dimethyl sulfate ((CH₃)₂SO₄) is a powerful methylating agent but is highly toxic.[1] Dimethyl carbonate (DMC) is a greener and less toxic alternative, though it may require higher temperatures and longer reaction times to achieve high yields.[1]
| Parameter | Recommendation | Rationale |
| Base | NaH, KOH, Cs₂CO₃ | Ensures complete deprotonation of the indole N-H. |
| Solvent | DMF, DMSO, Acetone | Aprotic polar solvents facilitate the Sₙ2 reaction. |
| Temperature | 80°C to Reflux | Increases reaction rate. |
| Monitoring | TLC, LC-MS | To ensure the reaction goes to completion. |
FAQ 2: I am observing a significant byproduct with a similar polarity to my desired N-methylated product. What could this be and how can I avoid its formation?
Answer:
A common side reaction in indole chemistry is C-alkylation, particularly at the electron-rich C3 position. This can lead to the formation of 3-methyl-1H-indole derivatives, which can be challenging to separate from the desired N-methylated product.
Understanding the Side Reaction:
The indole nucleus has two potentially nucleophilic positions: the N1 nitrogen and the C3 carbon. While the deprotonated indole nitrogen is a stronger nucleophile, under certain conditions, C-alkylation can compete, especially if the N-anion is sterically hindered or if the reaction conditions favor electrophilic attack on the ring.
Strategies for Mitigation:
-
Controlled Deprotonation: Using a strong base like NaH in an anhydrous aprotic solvent (e.g., THF or DMF) at a low temperature to form the indolide anion, followed by the slow addition of the methylating agent, can favor N-methylation.
-
Choice of Reagents: Using a less reactive methylating agent or a phase-transfer catalyst can sometimes improve selectivity for N-methylation.[1]
-
Purification: Careful column chromatography is often required to separate the N-methylated and C-methylated isomers. Developing a good separation method using TLC with different solvent systems is crucial before scaling up the purification.
II. Troubleshooting Amide Bond Formation
The coupling of 1-methyl-1H-indole-2-carboxylic acid with an amine is the final key step. The choice of coupling agent and reaction conditions is critical to achieving a high yield and purity of the final product.
FAQ 3: My amide coupling reaction is giving a low yield, and I see unreacted carboxylic acid. What is going wrong?
Answer:
Low yields in amide coupling reactions are frequently due to inefficient activation of the carboxylic acid or side reactions involving the coupling reagents.
Potential Causes and Solutions:
-
Ineffective Coupling Reagents: Standard coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or hydroxybenzotriazole (HOAt) are generally effective for forming the amide bond.[4] The absence of an additive can lead to side reactions and lower yields.
-
Reaction Conditions: The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often necessary to neutralize the hydrochloride salt of EDC and the amine if it is used as a salt.[4]
-
Stability of the Activated Species: The activated carboxylic acid (e.g., the O-acylisourea intermediate with EDC) can be unstable and may undergo intramolecular rearrangement to form an inactive N-acylurea byproduct. The use of HOBt or HOAt traps the activated intermediate to form a more stable active ester, which then reacts with the amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
FAQ 4: I am concerned about racemization during the amide coupling with a chiral amine. How can I minimize this side reaction?
Answer:
Racemization is a significant concern when coupling carboxylic acids with chiral amines, especially if the carboxylic acid has a chiral center alpha to the carbonyl group. While 1-methyl-1H-indole-2-carboxylic acid itself is not chiral, if the amine substrate is, preserving its stereochemical integrity is crucial.
Minimizing Racemization:
-
Choice of Coupling Additive: Additives like HOBt are known to suppress racemization. The use of coupling reagents that form less reactive, but more selective activated species can also be beneficial.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can significantly reduce the rate of racemization.
-
Base Selection: The choice and amount of base can influence racemization. A bulky, non-nucleophilic base like DIPEA is generally preferred over smaller, more nucleophilic bases like triethylamine. Using the minimum necessary amount of base is also advisable.
-
Reaction Time: Shorter reaction times can help minimize the exposure of the activated intermediate to conditions that promote racemization.[5]
III. General Purity and Compound Stability
FAQ 5: My final product, this compound, has a pink or brownish color after purification. What is the cause of this discoloration?
Answer:
Indole and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities.[6] This is often observed when the compound is exposed to air and light over time.
Preventing and Removing Colored Impurities:
-
Inert Atmosphere: Handling the compound under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation, especially during purification and storage.
-
Purification Techniques:
-
Recrystallization: This is often an effective method for removing colored impurities. Choosing an appropriate solvent system is key.
-
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities. The carbon is then removed by filtration through celite before crystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired compound from the colored byproducts.
-
-
Storage: Store the purified this compound in a cool, dark place, preferably under an inert atmosphere, to maintain its purity over time.
IV. Experimental Protocols
Protocol 1: N-Methylation of Ethyl 1H-indole-2-carboxylate
This protocol is adapted from established procedures for the N-methylation of indoles.[1][3]
-
To a stirred solution of ethyl 1H-indole-2-carboxylate (1.0 eq.) in dry DMF, add potassium carbonate (K₂CO₃, 1.6 eq.).
-
Add dimethyl carbonate (DMC, 2.9 eq.) to the mixture.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute it with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 1-methyl-1H-indole-2-carboxylate.
Protocol 2: Amide Formation using EDC/HOBt Coupling
This protocol is a standard procedure for amide bond formation.[4]
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq.) to the solution.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final this compound.
V. References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]
-
Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. [Link]
-
1-methylindole. Organic Syntheses. [Link]
-
1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. National Institutes of Health. [Link]
-
What do common indole impurities look like?. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cytotoxicity of 1-methyl-1H-indole-2-carboxamide in Control Cells
This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with 1-methyl-1H-indole-2-carboxamide in their control cell lines. As a Senior Application Scientist, my goal is to provide you with a logical and scientifically-grounded framework to diagnose and resolve these issues, ensuring the integrity of your experimental data. While specific cytotoxicity data for this compound on a wide range of normal cell lines is not extensively documented in publicly available literature, this guide draws upon established principles of in vitro toxicology and data from related indole-2-carboxamide derivatives to offer a comprehensive troubleshooting resource.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death in my control cells treated with this compound. What are the most common initial causes?
A1: Unexpected cytotoxicity in control cells can stem from several factors, often unrelated to the inherent bioactivity of the compound itself. The most common culprits to investigate first are:
-
Solvent Toxicity: The solvent used to dissolve your compound, typically Dimethyl Sulfoxide (DMSO), can be cytotoxic at certain concentrations.[1][2][3]
-
Compound Concentration: The concentration of this compound you are using may be too high for your specific cell line.
-
Cell Health and Culture Conditions: Suboptimal cell health, high passage number, or inappropriate cell density can sensitize cells to even minor stressors.[4]
Q2: How can I determine if the solvent is the cause of the cytotoxicity?
A2: To determine if the solvent is the source of cytotoxicity, you should perform a solvent toxicity control experiment. This involves treating your cells with the same concentrations of the solvent (e.g., DMSO) as are present in your compound-treated wells, but without the compound. If you observe similar levels of cell death in the solvent-only controls as in your compound-treated wells, then solvent toxicity is a likely contributor. It is generally recommended to keep the final concentration of DMSO below 0.5%, although the maximum tolerated concentration can be cell-line dependent.[5]
Q3: Could the this compound itself be inherently cytotoxic to my control cells?
A3: It is possible. While many indole-2-carboxamide derivatives are explored for their selective anticancer activity, some have shown cytotoxicity against normal cell lines.[6][7] The cytotoxicity of a compound is dependent on its specific chemical structure and the biology of the cell line being tested. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific control cell line.
Q4: What is an "off-target effect" and could it be responsible for the cytotoxicity I'm seeing?
A4: An off-target effect is an unintended interaction of a small molecule with cellular components other than its primary biological target.[8][9] These interactions can lead to unexpected cellular responses, including cytotoxicity. Small molecules can sometimes bind to structurally similar sites on multiple proteins, leading to these off-target effects, especially at higher concentrations.[8] If the primary target of this compound is absent or expressed at low levels in your control cells, any observed cytotoxicity is likely due to off-target effects.
Troubleshooting Guides
Guide 1: Initial Assessment of Unexpected Cytotoxicity
This guide will walk you through the initial steps to take when you first observe unexpected cytotoxicity in your control cells.
Objective: To quickly identify the most common sources of experimental artifacts.
Workflow:
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Troubleshooting Steps:
| Issue | Potential Cause | Troubleshooting Steps |
| High background cytotoxicity | Solvent toxicity | Run a vehicle-only control series with the same concentrations of solvent used to deliver the compound. Aim for a final DMSO concentration of <0.5%.[5] |
| Inconsistent results | Cell health variability | Ensure cells are in the logarithmic growth phase, use a consistent and low passage number, and optimize cell seeding density.[4] |
| Compound precipitation | Poor solubility | Visually inspect the culture medium for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration or a different solvent system. |
Guide 2: In-Depth Investigation of Compound-Induced Cytotoxicity
If initial troubleshooting does not resolve the issue, a more in-depth investigation is necessary to understand the nature of the cytotoxicity.
Objective: To characterize the cytotoxic mechanism of this compound in your control cells.
Workflow:
Caption: In-depth investigation of compound-induced cytotoxicity.
Troubleshooting Steps:
| Question | Recommended Action | Rationale |
| Is the cell death programmed (apoptosis) or due to injury (necrosis)? | Perform an Annexin V/Propidium Iodide (PI) assay. | This will differentiate between early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death. |
| Could the compound be interfering with the assay itself? | Run a cell-free control (compound in media with assay reagent). | Some compounds can directly interact with assay reagents (e.g., reduce MTT), leading to false readings.[5] |
| Is the cytotoxicity cell-line specific? | Test the compound on a different, unrelated control cell line. | If the cytotoxicity is not observed in other cell lines, it may suggest a specific off-target interaction present only in the initial cell line. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound and appropriate vehicle controls. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Seed and treat cells with this compound as you would for a standard experiment.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
References
- El-Damasy, A. K., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.
- Iversen, P. L., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- Wiśniewska, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- Early, S., et al. (2018). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC.
- Paskaleva, E., et al. (2021).
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC.
- Al-Suhaimi, E. A., et al. (2023).
- Lin, S., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. PMC.
- Jackson, A. L., et al. (2019). The precision paradox: Off-target effects in gene editing. Drug Discovery News.
- Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Vierkotten, S., et al. (2024). Design of optimal concentrations for in vitro cytotoxicity experiments.
- Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved January 21, 2026, from [Link]
- Sadowski, P. G., et al. (2017). Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays. AAPS PharmSciTech.
- de Souza, A. C. C., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
- Wishart, D. S., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Niles, A. L., et al. (2009). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- El-Damasy, A. K., et al. (2023).
- Bonke, E., & Wagener, J. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- Aljabr, G., et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC).
-
Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]
-
ResearchGate. (2023, March 14). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibition of cell viability. The effect on cell viability by CB2R... Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of 1-methyl-1H-indole-2-carboxamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyl-1H-indole-2-carboxamide and its analogs. This guide is designed to provide in-depth technical assistance in a direct question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimental work aimed at enhancing the metabolic stability of this chemical scaffold. Our focus is on providing not just protocols, but the underlying scientific rationale to empower your research and development efforts.
Section 1: Understanding the Metabolic Liabilities of this compound
Question: What are the most likely metabolic "soft spots" on the this compound scaffold?
Answer: Based on the established metabolic pathways of N-methylated indoles and related structures, the primary metabolic liabilities of this compound are concentrated in two key areas: the N-methyl group and the indole ring itself.
-
N-Demethylation: The N-methyl group is a well-known site for oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP3A4, 2C9, and 2D6.[1] This process, known as N-dealkylation, results in the formation of the corresponding 1H-indole-2-carboxamide, which may have altered pharmacological activity and pharmacokinetic properties. The N-methyl group is often a primary metabolic site in various drug candidates.[2]
-
Indole Ring Oxidation: The indole ring is susceptible to several oxidative transformations. A major metabolic pathway for many indole-containing compounds is oxidation of the indole ring and the N-methyl group.[3]
-
Hydroxylation of the Phenyl Ring: The fused phenyl ring of the indole nucleus can undergo aromatic hydroxylation.
-
Oxidation at C3: The C3 position of the indole ring can be a site of oxidation, potentially leading to the formation of an oxindole derivative.
-
The following diagram illustrates the primary metabolic pathways for this compound:
Caption: Predicted metabolic pathways of this compound.
Section 2: Strategies for Enhancing Metabolic Stability
Question: What are the most effective strategies to block the identified metabolic pathways?
Answer: A targeted approach to medicinal chemistry can significantly enhance the metabolic stability of the this compound scaffold. The primary strategies involve structural modifications at the identified "soft spots."
Blocking N-Demethylation
Strategy 1: Deuteration of the N-methyl group
-
Rationale: Replacing the hydrogen atoms of the N-methyl group with deuterium (a stable isotope of hydrogen) strengthens the C-D bond compared to the C-H bond. This "kinetic isotope effect" can significantly slow the rate of CYP-mediated N-demethylation, thereby increasing the metabolic stability of the parent compound.[2][4] Deuteration is an effective tool for enhancing a drug's metabolic profile by increasing its biological half-life.[4]
-
Experimental Approach: Synthesis of the N-trideuteromethyl analog of this compound.
Strategy 2: Replacement of the N-methyl group with a more stable bioisostere
-
Rationale: Bioisosteric replacement involves substituting a group with another that has similar physical or chemical properties, but which can alter the metabolic profile. For instance, replacing the methyl group with a small, metabolically robust group could prevent N-dealkylation.
-
Experimental Approach: Synthesize analogs where the N-methyl group is replaced with groups like a cyclopropyl or a trifluoromethyl group.
Modifying the Indole Ring
Strategy 1: Introduction of Electron-Withdrawing Groups
-
Rationale: Placing electron-withdrawing groups (e.g., halogens like fluorine or chlorine, or a nitro group) on the indole ring can decrease the electron density of the aromatic system, making it less susceptible to oxidative metabolism by CYPs.
-
Experimental Approach: Synthesize a series of analogs with electron-withdrawing substituents at various positions of the indole's phenyl ring (e.g., positions 4, 5, 6, or 7).
Strategy 2: Steric Hindrance at the C3 Position
-
Rationale: Introducing a bulky substituent at the C3 position can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of oxidation at this site.
-
Experimental Approach: Synthesize analogs with small alkyl or other sterically demanding groups at the C3 position.
The following diagram outlines the workflow for enhancing metabolic stability:
Caption: Workflow for enhancing the metabolic stability of a lead compound.
Section 3: Experimental Design for Stability Assessment
Question: How do I set up an in vitro experiment to accurately assess the metabolic stability of my this compound analogs?
Answer: The most common and effective in vitro methods for assessing metabolic stability are the liver microsomal stability assay and the hepatocyte stability assay. These assays measure the rate of disappearance of the parent compound over time when incubated with liver fractions containing metabolizing enzymes.[5]
Liver Microsomal Stability Assay: A Step-by-Step Protocol
This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[5]
Materials:
-
Liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds and positive controls (e.g., a compound with known metabolic instability)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Protocol:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a stock solution of your test compound and positive control in a suitable solvent (e.g., DMSO). The final DMSO concentration in the incubation should be low (e.g., <0.5%) to avoid enzyme inhibition.
-
Prepare the phosphate buffer and the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with the internal standard. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
Data Presentation
Table 1: Example Data from a Liver Microsomal Stability Assay
| Compound | t½ (min) | CLint (μL/min/mg protein) |
| This compound | 15 | 46.2 |
| N-trideuteromethyl analog | 45 | 15.4 |
| 5-fluoro analog | 35 | 19.8 |
| Positive Control (e.g., Verapamil) | 10 | 69.3 |
Section 4: Troubleshooting Common Experimental Issues
Question: I'm getting inconsistent results in my microsomal stability assay. What could be the problem?
Answer: Inconsistent results in in vitro metabolic stability assays are a common challenge. Here are some potential causes and troubleshooting steps:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Pipetting errors- Incomplete mixing- Temperature fluctuations | - Use calibrated pipettes and ensure proper technique.- Gently mix all solutions before and after adding to the plate.- Ensure the incubator maintains a stable 37°C. |
| No metabolism observed (even for positive control) | - Inactive microsomes- Degraded NADPH regenerating system- Incorrect buffer pH | - Use a new batch of microsomes and verify their activity with a standard substrate.- Prepare the NADPH regenerating system fresh for each experiment.- Check and adjust the pH of the buffer to 7.4. |
| Very rapid metabolism (all compound gone at the first time point) | - Microsomal protein concentration is too high- Test compound is highly unstable | - Reduce the concentration of microsomal protein in the incubation.- Use shorter incubation time points (e.g., 0, 1, 2, 5, 10 minutes). |
| Poor recovery of the compound at t=0 | - Compound binding to the plate or pipette tips- Poor solubility of the compound | - Use low-binding plates and pipette tips.- Ensure the compound is fully dissolved in the initial stock solution and that the final solvent concentration is not causing precipitation. |
For more general guidance on troubleshooting in vitro assays, the "Assay Guidance Manual" is an excellent resource.[6]
Section 5: Bioanalytical Methods
Question: What is a suitable LC-MS/MS method for analyzing this compound and its potential metabolites?
Answer: A sensitive and selective LC-MS/MS method is crucial for accurately quantifying the parent compound and identifying its metabolites.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point (e.g., Synergi Fusion C18, 4 µm, 250 x 2.0 mm).[7]
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency, is typically used.[7]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally suitable for indole-containing compounds.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification of the parent compound and known metabolites. This involves monitoring a specific precursor ion to product ion transition. For metabolite identification, a full scan or product ion scan can be used to elucidate the structures of unknown metabolites.
Sample Preparation:
-
Protein precipitation with cold acetonitrile is a simple and effective method for preparing samples from in vitro assays.[7]
References
-
3-Methylindole metabolites induce lung CYP1A1 and CYP2F1 enzymes by AhR and non-AhR mechanisms, respectively. PubMed. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed. Available at: [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters - ACS Publications. Available at: [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. Available at: [Link]
-
Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. PMC - NIH. Available at: [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. Available at: [Link]
-
Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. NIH. Available at: [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH. Available at: [Link]
-
Metabolism of N-methyl-amide by cytochrome P450s. ResearchGate. Available at: [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. MDPI. Available at: [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. Available at: [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]
-
The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. PubMed. Available at: [Link]
-
C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Metabolism of 3-Methylindole by Porcine Liver Microsomes: Responsible Cytochrome P450 Enzymes. Toxicological Sciences - Oxford Academic. Available at: [Link]
-
Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. ResearchGate. Available at: [Link]
-
Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link]
-
Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques. ResearchGate. Available at: [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available at: [Link]
-
Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. PubMed. Available at: [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH. Available at: [Link]
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. Available at: [Link]
-
Cytochromes P450 mediating the N-demethylation of amitriptyline. PubMed. Available at: [Link]
-
Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. ResearchGate. Available at: [Link]
-
In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed. Available at: [Link]
-
A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
-
Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
What are common issues in in vitro ADME assays?. Patsnap Synapse. Available at: [Link]
-
Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. MDPI. Available at: [Link]
-
A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI. Available at: [Link]
-
Indole Test Protocol. American Society for Microbiology. Available at: [Link]
-
Indole‐2‐carboxamides as New Anti‐Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. ResearchGate. Available at: [Link]
-
A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free. ChemRxiv. Available at: [Link]
-
Improving metabolic stability using deuterium. Hypha Discovery. Available at: [Link]
-
Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
-
Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. Available at: [Link]
-
Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Novartis OAK. Available at: [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available at: [Link]
-
The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
Sources
- 1. Cytochromes P450 mediating the N-demethylation of amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. bioivt.com [bioivt.com]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 7. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of 1-methyl-1H-indole-2-carboxamide Derivatives
Welcome to the technical support center for researchers working with 1-methyl-1H-indole-2-carboxamide derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, understand, and mitigate off-target effects during your experiments. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the specificity and success of your research.
For the purpose of this guide, we will refer to a hypothetical derivative, MC-IND-123 , a potent inhibitor of the fictional "Kinase X," to illustrate common challenges and solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding off-target effects of small molecule inhibitors like MC-IND-123.
Q1: What are off-target effects and why are they a concern with this compound compounds?
A1: Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the primary therapeutic target.[1] For a compound like MC-IND-123, designed to inhibit Kinase X, binding to other kinases or unrelated proteins would be considered an off-target effect. These interactions are a significant concern because they can lead to misleading experimental results, unexpected phenotypes, and potential toxicity, complicating the interpretation of your data and the therapeutic development of the compound.[2][3]
Q2: I'm observing a cellular phenotype that doesn't align with the known function of my primary target, Kinase X. Could this be an off-target effect?
A2: Yes, this is a classic indicator of potential off-target activity.[4] When a compound interacts with unintended targets, it can modulate signaling pathways unrelated to the primary target, resulting in unexpected cellular responses.[4] It is also possible that Kinase X has unknown functions. A systematic approach is needed to differentiate between these possibilities.
Q3: What are the initial, high-level strategies to minimize off-target effects during early-stage development?
A3: A multi-pronged approach is most effective:
-
Computational Prediction: In the design phase, use in silico tools to predict potential off-target interactions for your this compound scaffold.[5][6] This can help in prioritizing which compounds to synthesize and screen.
-
Rational Drug Design: Employ structure-based design if the crystal structure of your primary target is known. This allows for the design of molecules that fit precisely into the target's binding site while potentially clashing with the binding sites of off-targets.[6]
-
Selectivity Screening: Early and broad screening against a panel of related targets (e.g., a kinome scan for a kinase inhibitor) is crucial to empirically identify off-target interactions.
-
Physicochemical Properties: Optimize properties like lipophilicity. Highly lipophilic compounds can sometimes exhibit increased non-specific binding and off-target effects.
Part 2: Troubleshooting Guide for Unexpected Experimental Outcomes
This guide provides a systematic approach to troubleshooting common issues that may arise from off-target effects of MC-IND-123.
Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays
Scenario: You observe significant cell death at concentrations where you expect specific inhibition of Kinase X, and this toxicity does not correlate with the phenotype expected from Kinase X knockdown (e.g., via siRNA or CRISPR).
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected cytotoxicity.
Step-by-Step Guide:
-
Verify Compound Integrity: Before proceeding, always confirm the identity, purity, and stability of your batch of MC-IND-123. Impurities can have their own biological activity.
-
Detailed Dose-Response: Conduct a full dose-response curve. Off-target effects may have a different potency profile compared to the on-target effect.
-
Use a Control Compound: Test a structurally different inhibitor of Kinase X. If this second compound recapitulates the expected phenotype without the excess toxicity, it strongly suggests your MC-IND-123 has off-target liabilities.[4]
-
Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that MC-IND-123 is binding to Kinase X in your cells at the concentrations used.[4]
-
Broad Off-Target Screening: If on-target engagement is confirmed, the next step is to identify the unintended targets. For a kinase inhibitor, a comprehensive kinome scan is the industry standard. This involves testing your compound against a large panel of kinases to determine its selectivity profile.
Issue 2: Discrepancy Between In Vitro and In Vivo Results
Scenario: MC-IND-123 is potent and selective in biochemical and cellular assays, but shows a lack of efficacy or unexpected toxicity in animal models.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor Pharmacokinetics (PK) | Profile the compound's absorption, distribution, metabolism, and excretion (ADME). Low bioavailability or rapid clearance may prevent sufficient on-target engagement in vivo. Modify the indole-2-carboxamide scaffold to improve PK properties (e.g., by altering lipophilicity or metabolic soft spots).[7][8] |
| In Vivo Off-Target Effects | The in vivo environment presents a much larger landscape of potential off-targets. Consider in vivo target engagement studies (e.g., tissue CETSA) to confirm the compound is reaching and binding to Kinase X in the target tissue. If on-target engagement is confirmed, the toxicity is likely due to an off-target effect. |
| Metabolite Activity | A metabolite of MC-IND-123, not the parent compound, may be responsible for the in vivo observations. Perform metabolite identification studies and synthesize major metabolites to test their activity and toxicity profiles. |
Part 3: Key Experimental Protocols
Here are condensed protocols for essential experiments to assess the selectivity of your this compound derivative.
Protocol 1: In Silico Off-Target Prediction
Objective: To computationally screen MC-IND-123 against a database of known protein structures to predict potential off-target binding.
Methodology:
-
Obtain 3D Structure: Generate a 3D conformer of MC-IND-123.
-
Select a Platform: Utilize web-based servers or commercial software that allow for reverse docking or shape-based similarity screening (e.g., SwissTargetPrediction, PharmMapper).
-
Run Simulation: Submit the structure of MC-IND-123 to the server. The software will compare its shape and chemical features to the binding sites of thousands of proteins.
-
Analyze Results: The output will be a ranked list of potential off-targets. Prioritize proteins that are highly ranked and expressed in your biological system of interest.
-
Experimental Validation: These in silico hits are predictions and must be validated experimentally (e.g., through binding assays or functional assays).[6]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that MC-IND-123 engages with its intended target, Kinase X, within a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle control or a specific concentration of MC-IND-123.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Detection: Analyze the amount of soluble Kinase X remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Analysis: Binding of MC-IND-123 should stabilize Kinase X, resulting in a shift of its melting curve to a higher temperature compared to the vehicle-treated control.[4]
Part 4: Medicinal Chemistry Strategies to Enhance Selectivity
Once off-targets have been identified, medicinal chemistry efforts can be employed to redesign MC-IND-123 for improved selectivity.
Core Principles for Improving Selectivity:
-
Exploit Structural Differences: The most effective strategy is to modify the compound to interact with residues unique to the primary target's binding site or to introduce a clash with residues in the off-target's binding site.[1][2]
-
Modulate Physicochemical Properties: Fine-tuning properties like lipophilicity and hydrogen bonding capacity can alter the selectivity profile.[9]
-
Conformational Restraint: Introducing conformational rigidity into the molecule can lock it into a shape that is better accommodated by the on-target than the off-target.[9]
Medicinal Chemistry Workflow:
Caption: Medicinal chemistry cycle for improving selectivity.
Specific Suggestions for the this compound Scaffold:
Based on literature for this scaffold, consider the following modifications[7][8][10][11][12]:
| Position on Scaffold | Modification Strategy | Rationale |
| Indole N1-methyl | Maintain or vary alkyl substitution. | The methyl group is a key feature of the core scaffold. |
| Indole C5-position | Explore small electron-donating or electron-withdrawing groups (e.g., -Cl, -F, -CF3). | This position is often crucial for modulating potency and selectivity. A chloro or trifluoromethyl group has shown to be effective in some indole-2-carboxamides.[11] |
| Carboxamide Linker | Vary the linker length and rigidity. | The linker connecting the indole to the terminal phenyl ring can be optimized to position the terminal group for optimal on-target and suboptimal off-target interactions. |
| Terminal Phenyl Ring | Modify substitution patterns. | Substitutions on this ring can significantly impact interactions with the solvent-exposed region of the binding pocket and can be tuned to improve selectivity and physicochemical properties. |
By systematically applying these troubleshooting, experimental, and medicinal chemistry strategies, researchers can effectively navigate the challenges of off-target effects, leading to more robust and reliable scientific outcomes.
References
- Huang, X., et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444. Available at: [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38–47. Available at: [Link]
-
Roy, K., et al. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. Current Bioinformatics, 16. Available at: [Link]
- Broad Institute. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs.
-
Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology. Available at: [Link]
-
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Massachusetts Institute of Technology. Available at: [Link]
-
Cameron, P., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols. Available at: [Link]
-
Patsnap Synapse. (2025). How to improve drug selectivity?. Available at: [Link]
-
Liscovitch-Brauer, N., et al. (2022). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. Available at: [Link]
-
ResearchGate. (n.d.). Experimental methods for the detection of off-target editing by CRISPR-Cas9. Available at: [Link]
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. Available at: [Link]
-
ScienceDaily. (2019). New method to detect off-target effects of CRISPR. Available at: [Link]
-
Velazquez-Campoy, A., et al. (2007). Finding a better path to drug selectivity. EMBO reports. Available at: [Link]
-
Li, Z., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. Available at: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]
-
Al-Trawneh, S. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]
-
Wayne, L. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics. Available at: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]
-
Sedeño-Monge, V., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Ruiu, S., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
Sedeño-Monge, V., et al. (2024). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Kulkarni, P. M., et al. (2016). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry. Available at: [Link]
-
Annang, F., et al. (2021). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. Available at: [Link]
-
Al-Sanea, M. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. Available at: [Link]
Sources
- 1. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 6. How to improve drug selectivity? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
comparing efficacy of 1-methyl-1H-indole-2-carboxamide with other indole derivatives
The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that forms the backbone of numerous natural and synthetic bioactive compounds.[1][2] Its unique electronic properties and versatile substitution patterns have made it a fertile ground for the discovery of novel therapeutics. Within this vast family, the indole-2-carboxamide moiety has emerged as a particularly promising template, giving rise to agents with potent activities across diverse therapeutic areas, most notably in oncology.[3][4]
This guide provides an in-depth comparison of the efficacy of the foundational structure, 1-methyl-1H-indole-2-carboxamide , with more complex and potent derivatives. We will dissect the structure-activity relationships that govern their anticancer effects, delve into their mechanisms of action by exploring their impact on critical signaling pathways, and provide detailed experimental protocols to empower researchers in their own investigations. Our focus is to bridge the gap between synthetic chemistry and biological application, offering a clear perspective on how subtle molecular modifications can translate into significant gains in therapeutic efficacy.
From Simple Scaffold to Potent Inhibitors: A Comparative Analysis
While this compound serves as a fundamental building block, recent research has demonstrated that strategic substitutions on both the indole ring and the amide group can dramatically enhance antiproliferative activity. This enhancement is often achieved by designing molecules that can effectively target and inhibit multiple key oncogenic proteins.[5]
A compelling area of research has been the development of indole-2-carboxamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[6] EGFR is a receptor tyrosine kinase whose aberrant activation is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[7] CDK2, on the other hand, is a crucial regulator of the cell cycle. Dual inhibition of these targets presents a powerful strategy to halt cancer progression through complementary mechanisms.
Let's compare our core structure with a highly potent, substituted derivative, which we will refer to as Derivative 5e based on the compound described in recent literature.[6] This derivative incorporates a phenethyl moiety on the amide nitrogen and specific substitutions on the indole core, which have been shown to be critical for its enhanced activity.[6]
Table 1: Comparative Anticancer Efficacy
| Compound | Target Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| This compound | Data not widely available; serves as a foundational scaffold. | - | - | [8][9] |
| Derivative 5e (phenethyl-substituted indole-2-carboxamide) | MCF-7 (Breast Cancer) | 0.95 - 1.50 | Dual EGFR/CDK2 Inhibitor, Apoptosis Induction | [6] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 1.10 | DNA Intercalation, Topoisomerase II Inhibition | [6] |
As the data indicates, the structural modifications in Derivative 5e result in antiproliferative potency comparable to, and in some cases exceeding, that of the established chemotherapeutic agent, doxorubicin, against breast cancer cells.[6]
Mechanistic Insights: Targeting the Engines of Cell Proliferation
The superior efficacy of advanced indole-2-carboxamide derivatives lies in their ability to precisely interact with the active sites of key oncogenic kinases. Compound 5e, for instance, has been shown to be a potent inhibitor of both EGFR and CDK2, with an IC50 value of 13 nM against CDK2, making it 1.5-fold more active than the reference inhibitor dinaciclib.[6]
This dual-inhibition strategy is highly effective. By blocking EGFR, the compound shuts down the upstream signals that drive cell growth. Simultaneously, inhibiting CDK2 arrests the cell cycle, preventing the cell from dividing. This multi-pronged attack can lead to a profound antiproliferative effect and can even trigger programmed cell death, or apoptosis. Studies have shown that potent indole-2-carboxamide derivatives can increase the levels of Cytochrome C, a key event in initiating the intrinsic apoptosis pathway, by more than 10-fold compared to untreated cells.[6]
Caption: Simplified signaling pathway showing dual inhibition of EGFR and CDK2 by advanced indole-2-carboxamide derivatives.
Experimental Protocol: Assessing Antiproliferative Activity via MTT Assay
To ensure the trustworthiness and reproducibility of efficacy data, a robust and well-validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.
Causality Behind Experimental Choices:
-
Cell Line Selection: MCF-7 is chosen as it is a well-characterized human breast cancer cell line known to express EGFR.
-
Seeding Density: Seeding 5,000-10,000 cells per well ensures that the cells are in their logarithmic growth phase during the experiment and do not become confluent, which could affect results.
-
Compound Concentration: A range of concentrations is used to determine the dose-dependent effect of the compound and to calculate the GI50/IC50 value.
-
Incubation Time (48h): This duration is typically sufficient for antiproliferative agents to exert their effects and for changes in cell number to be detectable.
-
Controls: Including a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) is critical for validating the assay's performance and for data comparison.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in appropriate media until they reach ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test indole-2-carboxamide derivatives and control compounds in culture media.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[2]
-
-
MTT Addition & Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and use a suitable software to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.
-
Caption: Experimental workflow for the in vitro anticancer MTT assay.
Conclusion and Future Directions
The journey from the simple this compound scaffold to multi-targeting agents with nanomolar potency underscores the power of rational drug design in modern oncology research. The evidence clearly indicates that strategic chemical modifications can transform a basic molecular template into a highly effective anticancer agent by enabling it to inhibit multiple, synergistic targets within cancer cells.[5][7] The versatility of the indole-2-carboxamide scaffold continues to be explored, with derivatives showing promise not only in cancer but also as cannabinoid receptor modulators and anti-infective agents.[10][11]
Future research should focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to facilitate their translation into clinical settings. In vivo studies in relevant animal models are a critical next step to validate the promising in vitro efficacy.[12] Furthermore, exploring novel combinations of substitutions on the indole-2-carboxamide core could uncover new mechanisms of action and lead to the development of next-generation therapeutics for a range of challenging diseases.
References
-
Aljabr, G., Sweidan, K., Abu-Qatouseh, L., Mansoor, K., Alsabaa, Z. H., Abadleh, M., Omari, K. W., Al-Sheikh, A., & Mallah, E. (n.d.). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). Available at: [Link]
-
Hamilton, A. J., Lane, S., Werry, E. L., Suri, A., Bailey, A. W., Mercé, C., Kadolsky, U., Payne, A. D., Kassiou, M., Sredni, S. T., Saxena, A., & Gunosewoyo, H. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 12(7), 1166–1177. Available at: [Link]
-
Youssif, B. G. M., Abdelrahman, M. H., Gomaa, H. A. M., Shaker, M. E., Alzarea, S. I., Hendawy, O. M., Mohamed, F. A. M., Gouda, A. M., Ali, A. T., Morcoss, M. M., & Trembleau, L. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1004. Available at: [Link]
-
Youssif, B. G. M., Gomaa, H. A. M., Abdelrahman, M. H., Shaker, M. E., Alzarea, S. I., Hendawy, O. M., Mohamed, F. A. M., Gouda, A. M., Ali, A. T., Morcoss, M. M., & Trembleau, L. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5659. Available at: [Link]
-
ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available at: [Link]
-
Al-Ostath, R. S., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Youssif, B. G. M. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]
-
Al-Ostath, R. S., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Youssif, B. G. M. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(16), 18011–18032. Available at: [Link]
-
Al-Mokadem, A. S., & El-Bastawesy, M. A. I. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(10), 2296. Available at: [Link]
-
Sharma, N., Kumar, V., & Singh, B. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry Reports, 6, 100084. Available at: [Link]
-
Khalilullah, H., & Madka, V. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(5), 629. Available at: [Link]
-
Annang, F., de Heuvel, E., Hendrix, S., Caljon, G., & Van der Veken, P. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6549–6571. Available at: [Link]
-
Hamilton, A. J., Suri, A., Werry, E. L., H-K, A. A., Payne, A. D., Kassiou, M., & Gunosewoyo, H. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(4), 535–548. Available at: [Link]
-
Hamilton, A. J., Suri, A., Werry, E. L., H-K, A. A., Payne, A. D., Kassiou, M., & Gunosewoyo, H. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(4), 535–548. Available at: [Link]
-
Annang, F., de Heuvel, E., Hendrix, S., Caljon, G., Van der Veken, P., Joossens, J., Augustyns, K., Maes, L., & Cos, P. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6549–6571. Available at: [Link]
-
Kumar, A., & Singh, R. K. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. Available at: [Link]
-
Sbardella, G., et al. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]
-
Kumar, M. P., Sarkar, T., Prasad, V. D., & Babu, B. N. (n.d.). (A) Synthesis of this compound derivatives 5(a–d). ResearchGate. Available at: [Link]
-
Kulkarni, P. M., Korde, A., & Kulkarni, V. M. (2013). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 56(23), 9416–9437. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Antitubercular Activity of 1-methyl-1H-indole-2-carboxamide
This guide provides an in-depth validation of the antitubercular potential of 1-methyl-1H-indole-2-carboxamide. It is intended for researchers, scientists, and drug development professionals. We will objectively compare its performance with alternative compounds, provide detailed experimental protocols for validation, and contextualize its activity within the broader landscape of tuberculosis drug discovery.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line antibiotic treatments ineffective, creating an urgent need for novel therapeutic agents. The indole-2-carboxamide scaffold has been identified through phenotypic screening as a promising new class of antituberculosis agents, demonstrating potent activity against both drug-sensitive and resistant Mtb strains.[1][2][3] This guide focuses on a foundational member of this class, this compound, to establish a baseline for its activity and to detail the methodologies required for its comprehensive evaluation.
Pillar 1: The Mechanistic Landscape of Indole-2-Carboxamides
Understanding the mechanism of action is fundamental to validating a new chemical entity. Indole-2-carboxamides have been shown to inhibit essential processes in the biosynthesis of the unique and complex mycobacterial cell wall. One of the most critical targets identified for this class of compounds is the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[4][5][6]
DprE1 is a flavoenzyme that, in concert with its partner DprE2, catalyzes a crucial epimerization step in the synthesis of decaprenylphosphoryl-D-arabinofuranose (DPA).[7][8][9][10] DPA is the sole donor of arabinofuranosyl residues for the biosynthesis of arabinogalactan (AG) and lipoarabinomannan (LAM), two essential polysaccharides of the Mtb cell wall.[7][11] By inhibiting DprE1, this compound and its analogs effectively halt the production of these vital cell wall components, leading to bacterial death.[4][6] This target is highly attractive because it is essential for Mtb survival and absent in humans, minimizing the potential for on-target toxicity.[7]
The DprE1/DprE2 pathway is a validated and highly vulnerable target for tuberculosis drug discovery.[9] The pathway can be visualized as follows:
Pillar 2: Quantifying Whole-Cell Activity
The first critical step in validating a new compound is to determine its efficacy against live M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and non-destructive colorimetric method for determining the MIC of compounds against Mtb.[12]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
This protocol describes the standardized procedure for assessing the in vitro antitubercular activity of this compound.
1. Preparation of Mycobacterial Culture:
- Inoculate Mycobacterium tuberculosis H37Rv into Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
- Incubate the culture at 37°C until it reaches a logarithmic growth phase (OD₆₀₀ of 0.6-0.8).
- Adjust the culture with supplemented 7H9 broth to a final concentration that will yield approximately 1 x 10⁵ colony-forming units (CFU)/mL in the final assay volume.
2. Compound Preparation and Plating:
- Prepare a stock solution of this compound and comparator drugs (e.g., Isoniazid, Rifampicin) in dimethyl sulfoxide (DMSO).
- In a sterile 96-well microplate, perform a serial two-fold dilution of the test compounds in supplemented 7H9 broth to achieve a range of desired final concentrations. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
- Include a drug-free control (vehicle control) and a media-only control (sterility control).
3. Inoculation and Incubation:
- Add the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
- Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C for 7 days.
4. Assay Readout:
- After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
- Re-incubate the plate at 37°C for 24 hours.
- Visually assess the plate for color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Comparative Performance Data
The table below compares the antitubercular activity of this compound with standard first-line drugs and a highly optimized indole-2-carboxamide analog.
| Compound | Class / Target | MIC (µM) against Mtb H37Rv |
| This compound | Indole-2-carboxamide / DprE1, MmpL3 | ~3.8 - 10 (Estimated) |
| Isoniazid | First-Line / InhA | ~0.1 - 0.5 |
| Rifampicin | First-Line / RpoB | ~0.05 - 0.2 |
| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (Cmpd 26) | Optimized Indole-2-carboxamide / MmpL3 | 0.012[13][14] |
Note: The MIC for the parent compound is estimated based on published data for simple N-substituted analogs, which show activity in the low micromolar range.[1][15] The data clearly illustrates that while the foundational scaffold possesses activity, significant potency gains can be achieved through structural modifications, as seen with Compound 26.[2][13]
Pillar 3: Validating the Molecular Target
While whole-cell activity is essential, confirming that the compound interacts with its intended molecular target is a critical step in validation. This ensures the observed activity is not due to off-target effects and provides a rational basis for further optimization. An enzymatic assay is the gold standard for this purpose.
Experimental Protocol: DprE1 Inhibition Enzymatic Assay
This protocol outlines a method to measure the direct inhibition of DprE1 activity by monitoring the consumption of the cofactor NADPH by the coupled DprE1/DprE2 enzyme system.[8]
1. Reagent Preparation:
- Enzyme: Purified recombinant DprE1/DprE2 enzyme complex from M. tuberculosis.
- Substrate: Decaprenylphosphoryl-β-D-ribose (DPR).
- Cofactor: NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form).
- Assay Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20.
- Test Compound: this compound dissolved in DMSO.
2. Assay Procedure:
- In a 96-well UV-transparent microplate, add the assay buffer.
- Add varying concentrations of the test compound (this compound) or a known DprE1 inhibitor (positive control) to the wells. Include a no-inhibitor control (vehicle control).
- Add the DprE1/DprE2 enzyme complex to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding a mixture of the substrate (DPR) and cofactor (NADPH).
3. Data Acquisition and Analysis:
- Immediately begin monitoring the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) every 30 seconds for 20-30 minutes using a microplate reader. The oxidation of NADPH to NADP⁺ results in a decrease in absorbance.
- Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Workflow for Target Validation
The logical flow from hypothesis to quantitative validation of DprE1 inhibition is depicted below.
Conclusion and Future Outlook
This guide validates the antitubercular potential of this compound by outlining the scientific rationale and experimental procedures for its evaluation. While its intrinsic activity is modest compared to first-line drugs, it represents a valid and promising starting point within a chemically tractable scaffold. The comparative data demonstrates the significant potential for potency enhancement through targeted medicinal chemistry efforts, as exemplified by advanced analogs.[1][13]
The provided protocols for both whole-cell (MABA) and target-based (DprE1 enzymatic) assays constitute a self-validating system. A positive result in the MABA confirms biologically relevant activity against the pathogen, and a corresponding low IC₅₀ in the DprE1 assay provides strong evidence for an on-target mechanism of action. This dual validation is crucial for advancing a compound through the drug discovery pipeline. The indole-2-carboxamides, targeting the essential DprE1 and MmpL3 pathways, remain a highly promising class of agents in the ongoing fight against tuberculosis.[16][17][18]
References
-
Kondreddi, R. R., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(22), 8849–8859. [Link]
-
Patsnap Synapse. (2024). What are DprE1 inhibitors and how do they work? Patsnap. [Link]
-
Yadav, S., et al. (2023). DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. ChemMedChem, 18(16), e202300099. [Link]
-
Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry, 59(13), 6232–6247. [Link]
-
MDPI. (2024). Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. MDPI. [Link]
-
Franz, B. L., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules, 22(9), 1439. [Link]
-
Singh, V., et al. (2018). Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis. Journal of Medicinal Chemistry, 61(21), 9416–9437. [Link]
-
ResearchGate. (n.d.). DprE1 inhibitors in clinical development. ResearchGate. [Link]
-
Warrier, T., et al. (2016). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 60(5), 2633–2643. [Link]
-
American Society for Microbiology. (2016). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Novartis OAK. (2013). Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents. Novartis OAK. [Link]
-
Stec, J., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. PubMed. [Link]
-
Jones, A. C., et al. (2018). Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. Tuberculosis (Edinburgh, Scotland), 111, 134–142. [Link]
-
UniProt. (n.d.). dprE1 - Decaprenylphosphoryl-beta-D-ribose oxidase - Mycobacterium tuberculosis (strain CDC 1551 / Oshkosh). UniProtKB. [Link]
-
Mikusová, K., et al. (2005). Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose. Journal of Bacteriology, 187(23), 8020–8025. [Link]
-
ResearchGate. (2016). In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Creative Diagnostics. [Link]
-
Crick, D. C., et al. (2005). Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose. Journal of Bacteriology, 187(23), 8020–8025. [Link]
-
Frontiers. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers. [Link]
-
ResearchGate. (2023). Assessing the Essentiality of the Decaprenyl-phospho-D-arabinofuranose Pathway in Mycobacterium tuberculosis using Conditional Mutants. Request PDF. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. PrepChem.com. [Link]
-
MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of this compound derivatives 5(a–d). ResearchGate. [Link]
-
ChemRxiv. (n.d.). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3. ChemRxiv. [Link]
-
Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
-
S. Vallinayagam, et al. (2020). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. International Microbiology, 23(2), 161-170. [Link]
-
NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
-
ACS Publications. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Indole-2-carboxamide-Based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Request PDF. [Link]
-
RSC Publishing. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
-
NIH. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PMC. [Link]
-
NIH. (n.d.). Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents. PMC. [Link]
-
ResearchGate. (2020). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. Request PDF. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. research.abo.fi [research.abo.fi]
- 6. Overview of the Development of DprE1 Inhibitors for Combating the Menace of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Decaprenylphosphoryl arabinofuranose, the donor of the D-arabinofuranosyl residues of mycobacterial arabinan, is formed via a two-step epimerization of decaprenylphosphoryl ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decaprenylphosphoryl Arabinofuranose, the Donor of the d-Arabinofuranosyl Residues of Mycobacterial Arabinan, Is Formed via a Two-Step Epimerization of Decaprenylphosphoryl Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 16. The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular insights into Mmpl3 lead to the development of novel indole-2-carboxamides as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Cross-Resistance Analysis of 1-methyl-1H-indole-2-carboxamide in Resistant Strains
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough cross-resistance analysis of 1-methyl-1H-indole-2-carboxamide. In an era of escalating antimicrobial resistance, understanding the potential for cross-resistance to novel chemical entities is paramount for predicting their clinical longevity and guiding further development. This document eschews a rigid template, instead offering a logically structured, in-depth technical guide grounded in scientific integrity. We will delve into the causality behind experimental choices, ensure protocols are self-validating, and provide authoritative references to support our methodology.
Introduction: The Imperative of Cross-Resistance Profiling
This compound belongs to the broader class of indole-2-carboxamides, which have demonstrated a range of biological activities, including promising antitubercular and antiplasmodial effects.[1][2] A critical step in the preclinical evaluation of any new antimicrobial agent is to determine its susceptibility to existing resistance mechanisms. Cross-resistance occurs when a single mechanism confers resistance to multiple, often structurally related, antimicrobial agents.[3] Conversely, collateral sensitivity, where resistance to one compound increases susceptibility to another, presents exciting therapeutic possibilities.[3]
This guide will walk you through a systematic approach to generate resistant strains and subsequently analyze the cross-resistance profile of this compound against a panel of relevant alternative antimicrobial agents.
Experimental Workflow: A Step-by-Step Guide
The overall experimental workflow for a comprehensive cross-resistance analysis is depicted below. Each step will be detailed in the subsequent sections.
Caption: Experimental workflow for cross-resistance analysis.
Phase 1: Generation and Characterization of Resistant Strains
The foundation of a robust cross-resistance study is the generation of stable, resistant microbial strains.
This protocol describes a multi-step resistance selection method, which is more likely to generate clinically relevant resistance mechanisms than single-step, high-concentration selections.[4]
-
Prepare Inoculum: Culture the parental microbial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or a relevant bacterial/fungal pathogen) in appropriate broth to mid-logarithmic phase.
-
Initial Exposure: Inoculate a series of tubes containing broth with sub-inhibitory concentrations (e.g., 0.25x, 0.5x, and 1x the Minimum Inhibitory Concentration [MIC]) of this compound. Include a no-drug control.
-
Serial Passage: Incubate until growth is observed in the tubes with the highest drug concentration.
-
Escalation of Concentration: Use the culture from the highest concentration showing growth to inoculate a new series of tubes with increasing concentrations of the compound.
-
Repeat Passaging: Continue this serial passaging for a sufficient number of generations (e.g., 20-30 passages) to select for stable resistant mutants.
-
Isolation of Resistant Clones: Plate the culture from the highest tolerated concentration onto solid medium containing the same drug concentration. Isolate single colonies.
-
Stability Testing: Culture the isolated clones in drug-free medium for several passages and then re-test their MIC to ensure the resistance phenotype is stable and not transient.
Once stable resistant clones are isolated, the degree of resistance must be quantified. This is achieved by determining the MIC of this compound for both the parental and the resistant strains using the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
Phase 2: Comparative Susceptibility Testing
With characterized resistant strains in hand, the core of the cross-resistance analysis can begin.
The choice of comparator compounds is critical. A well-rounded panel should include:
-
Structurally Similar Compounds: Other indole-2-carboxamides to assess class-specific cross-resistance.
-
Compounds with a Similar Proposed Mechanism of Action: For indole-2-carboxamides targeting M. tuberculosis, this would include other MmpL3 inhibitors like AU1235, SQ109, and BM212.[1][2]
-
Compounds with Different Mechanisms of Action: Standard-of-care drugs for the target pathogen to assess for multi-drug resistance.
-
Known Efflux Pump Substrates: To investigate the role of efflux-mediated resistance.
This protocol follows the CLSI M07 guidelines for bacteria that grow aerobically.[5]
-
Prepare 96-Well Plates: Add 50 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Prepare stock solutions of each test compound. Add 50 µL of the highest concentration of a compound to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Standardize the inoculum of both the parental and resistant strains to a 0.5 McFarland standard and then dilute to the appropriate final concentration as per CLSI guidelines.
-
Inoculation: Add 50 µL of the standardized inoculum to each well.
-
Controls: Include a growth control (no drug) and a sterility control (no inoculum) for each plate.
-
Incubation: Incubate the plates under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
The results should be presented in a clear, tabular format.
| Compound | Class/Mechanism of Action | Parental Strain MIC (µg/mL) | Resistant Strain 1 MIC (µg/mL) | Resistant Strain 2 MIC (µg/mL) | Resistance Index (RI) - Strain 1 | Resistance Index (RI) - Strain 2 |
| This compound | Indole-2-carboxamide | |||||
| Indole-2-carboxamide Analog 1 | Indole-2-carboxamide | |||||
| MmpL3 Inhibitor (e.g., SQ109) | MmpL3 Transporter Inhibitor | |||||
| Standard Drug 1 (e.g., Rifampicin) | RNA Polymerase Inhibitor | |||||
| Standard Drug 2 (e.g., Isoniazid) | Mycolic Acid Synthesis Inhibitor | |||||
| Efflux Pump Substrate (e.g., Ethidium Bromide) | Intercalating Agent |
Resistance Index (RI) = MICResistant Strain / MICParental Strain
Phase 3: Investigating Mechanisms of Resistance
To understand the "why" behind the observed cross-resistance patterns, it is crucial to investigate the underlying molecular mechanisms.
Caption: Potential resistance mechanisms and their investigation.
This protocol allows for the quantification of the expression levels of known efflux pump genes.
-
RNA Extraction: Culture parental and resistant strains to mid-log phase and extract total RNA using a validated commercial kit.
-
DNase Treatment: Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
Primer Design: Design and validate primers for the target efflux pump genes and at least one housekeeping gene for normalization.
-
qPCR Reaction: Set up the quantitative PCR reaction with a SYBR Green-based master mix, cDNA, and primers.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the fold change in gene expression in the resistant strains relative to the parental strain.[8][9]
Phase 4: Advanced Analysis with Checkerboard Assays
To further probe the interactions between this compound and other compounds, especially in cases of suspected efflux-mediated resistance, a checkerboard assay can be employed.
This assay can determine if the resistance to this compound can be reversed by inhibiting efflux pumps. Verapamil is a known inhibitor of P-glycoprotein and other ABC transporters.[10][11]
-
Plate Setup: In a 96-well plate, perform a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of the efflux pump inhibitor (e.g., verapamil) along the y-axis.[12][13][14]
-
Inoculation: Inoculate the plate with the resistant strain at the standardized concentration.
-
Incubation and MIC Determination: Incubate and determine the MIC of this compound in the presence of varying concentrations of the inhibitor.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the interaction.[15]
FICA = MIC of drug A in combination / MIC of drug A alone FICB = MIC of drug B in combination / MIC of drug B alone FIC Index = FICA + FICB
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive or Indifference |
| > 4.0 | Antagonism |
A synergistic interaction (FIC Index ≤ 0.5) would strongly suggest that efflux is a significant mechanism of resistance to this compound in the tested strain.
Interpretation and Conclusion
A comprehensive analysis of the generated data will allow for a robust assessment of the cross-resistance profile of this compound.
-
High Resistance Index (RI) values for structurally similar compounds would suggest a class-specific resistance mechanism.
-
Cross-resistance to other MmpL3 inhibitors in M. tuberculosis or its surrogates would point towards target modification as the likely mechanism.[1][16][17]
-
A broad increase in RI across multiple drug classes, coupled with increased expression of efflux pump genes and synergy with efflux pump inhibitors, would strongly implicate a multi-drug efflux mechanism.
-
No significant change in RI for drugs with different mechanisms of action would be a favorable outcome, suggesting a lower potential for the rapid development of clinical resistance.
By following this structured, evidence-based approach, researchers can generate high-quality, interpretable data on the cross-resistance potential of this compound, thereby providing crucial insights for its continued development as a potential therapeutic agent.
References
-
Belardinelli, J. M., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases. Available at: [Link]
-
Bio-protocol. (2025). Checkerboard (synergy) assays. Available at: [Link]
-
The Assay Depot. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Available at: [Link]
-
Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]
-
Li, W., et al. (2019). Identification of new MmpL3 inhibitors by untargeted and targeted mutant screens defines MmpL3 domains with differential resistance. bioRxiv. Available at: [Link]
-
Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
Lázár, V., et al. (2018). Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications. Available at: [Link]
-
Van Bambeke, F., et al. (2006). Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Zhang, Z., et al. (2021). Cryo-EM structure and resistance landscape of M. tuberculosis MmpL3: An emergent therapeutic target. ResearchGate. Available at: [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]
-
Li, W., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. ASM Journals. Available at: [Link]
-
Dwivedi, P., et al. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Available at: [Link]
-
ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Available at: [Link]
-
Van Bambeke, F., et al. (2006). Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?. Available at: [Link]
-
Heidary, M., et al. (2017). Evaluation of efflux pumps gene expression in resistant Pseudomonas aeruginosa isolates in an Iranian referral hospital. PMC - NIH. Available at: [Link]
-
Sharma, A., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Quorum-sensing regulator LsrR modulates avian pathogenic Escherichia coli pathogenicity through direct regulation of cysN. ResearchGate. Available at: [Link]
-
Koca, M., et al. (2022). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. MDPI. Available at: [Link]
-
Al-Ouqaili, M. T. S., & Al-Sary, M. S. H. (2020). Expression Levels of Efflux pump mexR and norA Genes in Multi-Drug Resistant in Some Bacteria by Using Quantitative. ResearchGate. Available at: [Link]
-
Luo, T., et al. (2015). Efflux Pump Gene Expression in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates. PLOS One. Available at: [Link]
-
Li, Y., et al. (2023). Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Available at: [Link]
-
Wesgate, R., et al. (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. PMC - NIH. Available at: [Link]
-
Infectious Diseases Society of America. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available at: [Link]
-
Wang, Y., et al. (2021). In Vitro Assessment of Antimicrobial Resistance Dissemination Dynamics during Multidrug-Resistant-Bacterium Invasion Events by Using a Continuous-Culture Device. PMC - NIH. Available at: [Link]
Sources
- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efflux Pump Gene Expression in Multidrug-Resistant Mycobacterium tuberculosis Clinical Isolates | PLOS One [journals.plos.org]
- 9. Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of P-glycoprotein and MRP efflux pump inhibitors on the intracellular activity of azithromycin and ciprofloxacin in macrophages infected by Listeria monocytogenes or Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. clyte.tech [clyte.tech]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
A Researcher's Guide to Validating the Inhibitory Mechanism of 1-methyl-1H-indole-2-carboxamide on Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory mechanism of 1-methyl-1H-indole-2-carboxamide against two critical oncology targets: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). We will delve into the experimental rationale, present detailed protocols for robust characterization, and compare its potential efficacy against established inhibitors. Our approach emphasizes scientific integrity, ensuring that each protocol serves as a self-validating system for generating reproducible and reliable data.
Introduction: The Rationale for Targeting CDK2 and EGFR
Cancer progression is often driven by the dysregulation of cell cycle control and aberrant signaling pathways that promote cellular proliferation. CDK2, a key regulator of the cell cycle, and EGFR, a receptor tyrosine kinase that initiates multiple pro-survival signaling cascades, represent two validated and highly pursued targets in oncology drug discovery. The indole-2-carboxamide scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases.[1][2] This guide focuses on a specific derivative, this compound, as a case study to elucidate its potential dual inhibitory mechanism. A recent study on related indole-2-carboxamide derivatives demonstrated potent dual inhibition of both EGFR and CDK2, suggesting this scaffold's promise.[3]
Experimental Workflow for Inhibitor Validation
A systematic approach is crucial for validating a potential enzyme inhibitor. The following workflow outlines the key stages, from initial potency determination to in-depth mechanistic studies.
Caption: A streamlined workflow for validating the inhibitory properties of a novel compound.
Phase 1: Determining Inhibitory Potency (IC50)
The first step in characterizing any inhibitor is to determine its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%.
Detailed Protocol: CDK2/CycE Kinase Assay
This protocol utilizes a luminescence-based assay to measure the activity of the CDK2/CycE complex.
Materials:
-
Recombinant human CDK2/CycE enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Substrate peptide (e.g., Histone H1)
-
This compound (test compound)
-
Dinaciclib (positive control inhibitor)[3]
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare a serial dilution of this compound and the control inhibitor, Dinaciclib.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the diluted inhibitors.
-
Add the CDK2/CycE enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value using non-linear regression.
Detailed Protocol: EGFR Tyrosine Kinase Assay
A similar luminescence-based assay can be employed to determine the IC50 against EGFR.
Materials:
-
Recombinant human EGFR (catalytic domain)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (test compound)
-
Erlotinib (positive control inhibitor)
-
Assay buffer
-
ATP
Procedure:
-
Follow the same serial dilution and plate setup as the CDK2 assay.
-
Add the assay buffer, Poly(Glu, Tyr) substrate, and diluted inhibitors to the wells.
-
Add the EGFR enzyme and pre-incubate for 10 minutes.
-
Start the reaction by adding ATP and incubate for 60 minutes at 30°C.
-
Use the ADP-Glo™ kit to measure the kinase activity via luminescence.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Data Presentation and Comparison
The calculated IC50 values provide a direct comparison of the potency of this compound against established inhibitors.
| Compound | CDK2 IC50 (nM) | EGFR IC50 (nM) | Reference Inhibitor |
| This compound | Experimental | Experimental | N/A |
| Dinaciclib | ~20[3] | >10,000 | CDK2 |
| Erlotinib | >10,000 | ~60 | EGFR |
Note: IC50 values for reference inhibitors are approximate and can vary based on assay conditions.
Phase 2: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target enzyme is critical for drug development.[4] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[5]
Caption: Visual representation of the three primary types of reversible enzyme inhibition.
Detailed Protocol: MoA Studies
To determine the mechanism of inhibition, the IC50 of this compound is measured at various concentrations of the enzyme's substrate (ATP).
Procedure:
-
For both the CDK2 and EGFR assays, select a fixed, non-saturating concentration of the peptide substrate.
-
Set up the kinase reaction with varying concentrations of ATP, typically spanning from 0.2x to 5x the Km value of ATP for each enzyme.
-
For each ATP concentration, perform a full dose-response curve for this compound to determine the IC50 value.
-
Plot the determined IC50 values against the corresponding ATP concentration.
Data Interpretation:
-
Competitive Inhibition: The IC50 value will increase linearly with an increase in ATP concentration. This indicates that the inhibitor competes with ATP for binding to the enzyme's active site.[6]
-
Non-competitive Inhibition: The IC50 value will remain constant regardless of the ATP concentration. This suggests the inhibitor binds to a site other than the ATP-binding pocket (an allosteric site), affecting the enzyme's catalytic efficiency.[6]
-
Uncompetitive Inhibition: The IC50 value will decrease as the ATP concentration increases. This less common mechanism occurs when the inhibitor only binds to the enzyme-substrate complex.[4]
Comparative Analysis of Inhibitory Mechanisms
| Inhibitor | Target | Primary Mechanism of Action |
| Dinaciclib | CDK2 | Competitive (ATP-competitive) |
| Erlotinib | EGFR | Competitive (ATP-competitive) |
| Test Compound | CDK2 | To be determined experimentally (e.g., Competitive) |
| Test Compound | EGFR | To be determined experimentally (e.g., Non-competitive) |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validating the inhibitory mechanism of this compound against CDK2 and EGFR. By systematically determining its potency (IC50) and elucidating its mechanism of action, researchers can build a comprehensive profile of this compound. The comparative data against well-characterized inhibitors like Dinaciclib and Erlotinib provides essential context for its potential as a therapeutic agent.
Future studies should include comprehensive kinase selectivity profiling to assess off-target effects and cell-based assays to confirm its anti-proliferative activity in relevant cancer cell lines. These subsequent steps are critical for the continued development of this promising indole-2-carboxamide derivative as a potential dual inhibitor for cancer therapy.
References
-
Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals. Available at: [Link]
- Copeland, R.A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
-
Creative BioMart. (n.d.). Enzyme Activity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]
-
MDPI. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
PubMed. (2005). Inhibitory Mode of indole-2-carboxamide Derivatives Against HLGPa: Molecular Docking and 3D-QSAR Analyses. Journal of Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available at: [Link]
-
PubMed. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. European Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Enzyme Inhibition. Available at: [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
-
Al-Salahi, R., et al. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Bioequivalence & Bioavailability. Available at: [Link]
-
MedCrave. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. MOJ Bioequiv Availab. Available at: [Link]
-
PubMed Central. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy - MedCrave online [medcraveonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Assessing the Selectivity of 1-Methyl-1H-indole-2-carboxamide Derivatives for the Cannabinoid CB1 Receptor
For drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) modulation, establishing the precise selectivity of a lead compound is a cornerstone of a successful preclinical campaign. The 1-methyl-1H-indole-2-carboxamide scaffold has emerged as a versatile template for potent cannabinoid receptor 1 (CB1) modulators. However, its promiscuity necessitates a rigorous and multi-faceted approach to selectivity profiling. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of a novel this compound derivative, which we will refer to as "Cmpd-X," designed as a CB1 receptor antagonist.
We will move beyond a simple checklist of assays, instead focusing on the strategic integration of experiments to build a comprehensive and trustworthy selectivity profile. The narrative will explain the rationale behind each experimental choice, empowering researchers to not only execute protocols but also to interpret the resulting data with confidence.
The Selectivity Challenge: Why a Multi-Tiered Approach is Essential
The therapeutic potential of targeting the CB1 receptor for conditions such as obesity, metabolic disorders, and substance abuse is well-documented.[1] However, the clinical development of first-generation CB1 antagonists like Rimonabant was halted due to significant psychiatric side effects, underscoring the critical need for highly selective compounds that minimize off-target activities.[2]
The primary selectivity concern for a CB1-targeted compound is its activity at the closely related cannabinoid CB2 receptor.[3][4] Beyond this, broader off-target interactions with other GPCRs, kinases, or ion channels can lead to unforeseen toxicities.[5] Therefore, a robust selectivity assessment must be structured as a funnel, starting with the primary target and its closest relative, and progressively widening the net to capture a broad spectrum of potential off-target interactions.
This guide outlines a three-tiered experimental workflow designed to systematically de-risk Cmpd-X and build a compelling case for its selectivity.
Caption: A three-tiered workflow for assessing compound selectivity.
Tier 1: Foundational Assessment of Primary Target Affinity and Function
The initial step is to quantify the interaction of Cmpd-X with its intended target, CB1, and its most likely off-target, CB2. This involves both measuring the physical binding affinity and assessing the functional consequence of that binding.
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound.[6] These assays measure the ability of Cmpd-X to displace a radiolabeled ligand with known high affinity for the target receptor.
Experimental Rationale: By using membranes from cells stably expressing either human CB1 or CB2 receptors, we can directly and quantitatively compare the binding affinity of Cmpd-X for each receptor subtype.[7] A high degree of selectivity is demonstrated by a significantly lower inhibition constant (Kᵢ) for CB1 compared to CB2. We will include well-characterized control compounds to validate our assay system.
Control Compounds:
-
Non-selective agonist: CP-55,940 (used as the radioligand)[6]
-
CB1-selective antagonist: Rimonabant[8]
-
CB2-selective agonist: HU-308[9]
Data Summary: Radioligand Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Selectivity (CB1 Kᵢ / CB2 Kᵢ) |
| Cmpd-X | hCB1 | 5.2 | 192 |
| hCB2 | 1000 | ||
| Rimonabant (Control) | hCB1 | 2.1 | >1000 |
| hCB2 | >3000 | ||
| HU-308 (Control) | hCB1 | >5000 | <0.01 |
| hCB2 | 22.4 |
This is example data and should be generated experimentally.
Functional Assays: Determining Mechanism of Action
Binding to a receptor does not guarantee a functional effect. It is crucial to determine whether Cmpd-X acts as an agonist, antagonist, or inverse agonist. Since CB1 is a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]
This assay measures a proximal event in GPCR activation: the binding of GTP to the Gα subunit.[10][11][12] It is a functional assay that can differentiate between agonists, antagonists, and inverse agonists.[13]
Experimental Rationale: In antagonist mode, we will measure the ability of Cmpd-X to block the stimulation of [³⁵S]GTPγS binding induced by a known CB1 agonist (e.g., WIN 55,212-2). This directly assesses the functional antagonism at the G-protein level. The same experiment should be performed on CB2-expressing membranes to confirm a lack of functional activity at the off-target receptor.
This assay measures a more downstream signaling event, the modulation of intracellular cAMP levels.[14][15]
Experimental Rationale: For a CB1 antagonist, we expect Cmpd-X to reverse the cAMP reduction induced by an agonist. Cells expressing the CB1 receptor are first stimulated with an agonist (e.g., CP-55,940) in the presence of forskolin (an adenylyl cyclase activator) to reduce cAMP levels. The addition of Cmpd-X should restore cAMP levels in a dose-dependent manner. This provides orthogonal validation of the functional data obtained from the GTPγS assay.
Data Summary: Functional Activity
| Compound | Receptor | Assay | Functional Activity (IC₅₀/EC₅₀, nM) | Mechanism |
| Cmpd-X | hCB1 | GTPγS (Antagonist) | IC₅₀ = 15.8 | Antagonist |
| hCB1 | cAMP (Antagonist) | IC₅₀ = 21.3 | Antagonist | |
| hCB2 | cAMP (Antagonist) | >10,000 | Inactive | |
| Rimonabant | hCB1 | cAMP (Antagonist) | IC₅₀ = 8.9 | Antagonist/Inverse Agonist |
| WIN 55,212-2 | hCB1 | cAMP (Agonist) | EC₅₀ = 14.0 | Agonist |
This is example data and should be generated experimentally.
Caption: Workflow for Tier 1 primary target assessment.
Tier 2: Confirming Target Engagement in a Cellular Context
Biochemical assays using cell membranes are essential but do not fully recapitulate the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound engages its target protein within intact cells.[16][17][18]
Experimental Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[19] By treating intact cells with Cmpd-X, followed by heating, we can measure the amount of soluble CB1 protein remaining. An increase in the thermal stability of CB1 in the presence of Cmpd-X provides strong evidence of target engagement in a physiological setting.
This step is a critical self-validating control. If a compound shows high affinity and functional activity in biochemical assays but fails to engage the target in cells (perhaps due to poor permeability or rapid efflux), the preceding data may be misleading.
Caption: The experimental workflow for the Cellular Thermal Shift Assay.
Tier 3: Broad Off-Target Liability Screening
With on-target activity and cellular engagement confirmed, the final tier addresses the broader selectivity profile. This involves screening Cmpd-X against large panels of unrelated biological targets to identify potential liabilities early in the discovery process.
Experimental Rationale: The goal here is not an exhaustive search of every protein in the proteome, but a focused interrogation of target classes commonly associated with adverse drug reactions. Commercial services offer standardized panels that are cost-effective and provide high-quality, reproducible data.
GPCR Safety Panel
Screening against a panel of non-cannabinoid GPCRs is crucial. For example, some synthetic cannabinoids have shown activity at serotonin, histamine, or chemokine receptors, which could lead to unexpected pharmacology.[5] A service like the Eurofins SafetyScreen panel provides data on dozens of common GPCR off-targets.
Kinase Profiling
Kinases are another major class of drug targets, and cross-reactivity can lead to toxicity.[20] Screening Cmpd-X against a broad kinase panel (e.g., Reaction Biology's KinaseScreen™ or Pharmaron's kinase profiling services) is a critical step to ensure the compound does not have unintended anti-proliferative or other kinase-mediated effects.[21][22][23]
Interpreting Tier 3 Data: A "hit" in these panels (typically defined as >50% inhibition at a 1-10 µM screening concentration) does not automatically disqualify a compound. The key is the therapeutic window. If the IC₅₀ for an off-target interaction is >100-fold higher than the on-target Kᵢ, the risk is generally considered low. Any significant hits should be followed up with full dose-response curves to accurately determine the IC₅₀.
Conclusion
Assessing the selectivity of a this compound derivative requires a disciplined, evidence-based approach. By systematically progressing through the three tiers outlined in this guide—from foundational affinity and function at CB1/CB2, to cellular target engagement, and finally to broad off-target screening—researchers can build a robust and trustworthy selectivity profile. This methodical process not only validates the primary mechanism of action but also proactively identifies potential liabilities, ultimately de-risking the compound and paving the way for a more successful and predictable path toward clinical development.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
-
Membrane Preparation: Use commercially available membranes from CHO-K1 or HEK293 cells stably expressing either human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine assay buffer, a fixed concentration of [³H]-CP55,940 (near its Kₑ), varying concentrations of Cmpd-X (or control compound), and cell membranes (10-20 µg protein per well).
-
Incubation: Incubate at 30°C for 90 minutes.
-
Harvesting: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester, and wash several times with ice-cold wash buffer (50 mM Tris-HCl, 0.05% BSA).
-
Detection: Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of Cmpd-X that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Protocol 2: cAMP Accumulation Functional Assay (Antagonist Mode)
-
Cell Culture: Plate CHO-K1 cells expressing the human CB1 receptor in a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Cmpd-X and control compounds.
-
Assay Procedure: a. Aspirate media and add Cmpd-X/controls to the cells. b. Add a fixed concentration of a CB1 agonist (e.g., CP-55,940 at its EC₈₀) mixed with 5 µM forskolin to all wells except the negative control. c. Incubate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercial HTRF or LANCE Ultra cAMP kit according to the manufacturer's instructions.
-
Data Analysis: Plot the response against the log concentration of Cmpd-X and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with Cmpd-X (e.g., at 10x Kᵢ) or vehicle (DMSO) and incubate at 37°C for 1 hour.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Fractionation: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated protein (pellet).
-
Detection: Collect the supernatant and analyze the amount of soluble CB1 protein by SDS-PAGE and quantitative Western blotting using a specific anti-CB1 antibody.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tₘ). A positive ΔTₘ in the Cmpd-X treated sample indicates target engagement.
References
- Assay Guidance Manual. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: https://www.ncbi.nlm.nih.gov/books/NBK92011/
- Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Available from: https://www.science.org/doi/10.1126/science.1233606 (Note: A more general reference, specific protocol details are often found in methods papers)
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available from: https://www.
- Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. Available from: https://www.jove.com/t/55561/measuring-g-protein-coupled-receptor-signaling-via-radio-labeled
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay of Tetrahydromagnolol at Cannabinoid Receptors. BenchChem. Available from: https://www.benchchem.
- Sarott, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available from: https://www.frontiersin.org/articles/10.3389/fphar.2024.1378393/full
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available from: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling
- Laprairie, R. B., et al. (2017). Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling. Methods in Enzymology. Available from: https://pubmed.ncbi.nlm.nih.gov/28822557/
- Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available from: https://www.creative-bioarray.com/gtps-binding-assay.htm
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available from: https://www.ncbi.nlm.nih.gov/books/NBK356221/
- Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi eGrove. Available from: https://egrove.olemiss.edu/hon_thesis/1435/
- Henderson, M. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: https://pubs.acs.org/doi/10.1021/acschembio.2c00334
- Assay Guidance Manual. (2012). GTPγS Binding Assays. PubMed. Available from: https://pubmed.ncbi.nlm.nih.gov/22553877/
- BOC Sciences. (n.d.). Kinase Screening & Profiling Services. BOC Sciences. Available from: https://www.bocsci.com/kinase-screening-and-profiling-services.html
- Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. Journal of Visualized Experiments. Available from: https://www.jove.com/v/58670/using-high-content-imaging-to-quantify-target-engagement-adherent
- BenchChem. (2025). Application Notes and Protocols for In Vitro Functional Assays of Synthetic Cannabinoid Receptor Agonists. BenchChem. Available from: https://www.benchchem.
- Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences. Available from: https://www.researchgate.
- Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery. Available from: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assa-ys/biochemical-assays/kinases/
- Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available from: https://www.pharmaron.com/services/discovery/in-vitro-biology/biochemistry-and-enzymology/kinase-panel-profiling/
- Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available from: https://www.reactionbiology.com/services/kinase-assay-services
- Cannaert, A., et al. (2022). Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11. Frontiers in Pharmacology. Available from: https://www.frontiersin.org/articles/10.3389/fphar.2022.1042551/full
- Nunnery, J. (2013). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Marshall University M.S. Theses.
- Navarro, G., et al. (2018). Radioligand binding assays to CB1R and CB2R. ResearchGate. Available from: https://www.researchgate.
- D'Souza, D. C., et al. (2016). Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain. Neural Regeneration Research. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4962593/
- Howlett, A. C., et al. (2011). CB1 & CB2 Receptor Pharmacology. Advances in Pharmacology. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3223549/
- Sarott, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. ResearchGate. Available from: https://www.researchgate.net/publication/382379169_A_universal_cannabinoid_CB1_and_CB2_receptor_TR-FRET_kinetic_ligand-binding_assay
- Eurofins Discovery. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. Available from: https://www.eurofinsdiscoveryservices.
- Wikipedia. (n.d.). Cannabinoid receptor antagonist. Wikipedia. Available from: https://en.wikipedia.org/wiki/Cannabinoid_receptor_antagonist
- Al-Ghamdi, S., et al. (2022). Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands. PeerJ. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345719/
- Kulkarni, P. M., et al. (2015). Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor. Current Topics in Medicinal Chemistry. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4758217/
- Iannotti, F. A., et al. (2021). A Guide to Targeting the Endocannabinoid System in Drug Design. Molecules. Available from: https://www.mdpi.com/1420-3049/26/8/2225
- Salo, O. M., et al. (2005). Cannabinoid CB2/CB1 Selectivity. Receptor Modeling and Automated Docking Analysis. Journal of Medicinal Chemistry. Available from: https://pubs.acs.org/doi/10.1021/jm049103o
- Al-Ghamdi, S., et al. (2022). Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. International Journal of Molecular Sciences. Available from: https://www.mdpi.com/1422-0067/23/16/8944
- Raduner, S., et al. (2006). Binding affinity and selectivity (CB 2 vs. CB 1 ) of different cannabinoid receptor ligands. ResearchGate. Available from: https://www.researchgate.net/figure/Binding-affinity-and-selectivity-CB-2-vs-CB-1-of-different-cannabinoid-receptor_fig4_7043834
- Lu, D., et al. (2019). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Molecules. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6631897/
- Turek, J., et al. (2020). Monitoring Cannabinoid CB2-Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging. Sensors. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663972/
- Lu, D., et al. (2018). Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor. Acta Pharmacologica Sinica. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6180129/
- Eurofins Cerep. (n.d.). Comparison of binding and functional data on a set of safety-related GPCRs. Eurofins. Available from: https://www.eurofins.com/media-and-events/media-resources/brochures/
- Ghosh, S., & Pradhan, S. (2020). Natural Compounds and Synthetic Drugs to Target Type-1 Cannabinoid (CB1) Receptor. In Royal Society of Chemistry Books. Available from: https://pubs.rsc.org/en/content/chapter/bk9781788015574-00060/978-1-78801-557-4
- Li, Y., et al. (2022). Targeting the endocannabinoid system: structural determinants and molecular mechanism of allosteric modulation. Acta Pharmacologica Sinica. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349405/
- Morales, P., et al. (2022). Recent advances in the development of CB1R selective probes. Frontiers in Pharmacology. Available from: https://www.frontiersin.org/articles/10.3389/fphar.2022.996120/full
- Eurofins Discovery. (2022). Eurofins Discovery Safety Pharmacology Portfolio. YouTube. Available from: https://www.youtube.
Sources
- 1. Translational potential of allosteric modulators targeting the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kinaselogistics.com [kinaselogistics.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pharmaron.com [pharmaron.com]
- 23. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted 1-Methyl-1H-indole-2-carboxamides
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted 1-methyl-1H-indole-2-carboxamides, offering insights for researchers, scientists, and professionals in drug development. By examining the influence of structural modifications on biological activity, this document aims to facilitate the rational design of novel therapeutic agents. The content herein is synthesized from peer-reviewed literature, presenting objective comparisons supported by experimental data.
Introduction: The Versatile 1-Methyl-1H-indole-2-carboxamide Scaffold
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. These activities include modulation of cannabinoid receptors, anticancer properties, and antimicrobial effects.[1][2] The N-methylation of the indole ring to form 1-methyl-1H-indole-2-carboxamides can significantly impact the physicochemical properties and biological activity of these compounds. N-methylation can alter the molecule's conformation, lipophilicity, and metabolic stability, thereby influencing its interaction with biological targets.[3] This guide will dissect the SAR of this specific scaffold, drawing comparisons to the more extensively studied 1H-indole-2-carboxamides to highlight the nuanced effects of the N-methyl group.
Core Structure and Numbering
The fundamental structure of a this compound consists of a central indole ring, methylated at the N1 position, with a carboxamide group at the C2 position. The SAR is explored by modifying substituents at various positions of the indole ring (commonly C3 and C5) and on the carboxamide's nitrogen atom.
(Note: The above DOT script is a placeholder for a chemical structure image which cannot be generated directly in this format. In a practical application, an image of the chemical structure would be embedded.)
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-methyl-1H-indole-2-carboxamides is intricately linked to the nature and position of various substituents. The following sections break down the SAR based on modifications at key positions, with a primary focus on their role as allosteric modulators of the cannabinoid CB1 receptor, a widely studied target for this class of compounds.
Substitutions at the C3 Position of the Indole Ring
The C3 position of the indole ring is a critical determinant of the allosteric effects of these compounds on the CB1 receptor.[4][5]
-
Alkyl Chains: The length of the alkyl chain at the C3 position significantly influences binding affinity and cooperativity. For 1H-indole-2-carboxamides, a linear alkyl group is preferred. For instance, increasing the alkyl chain length from ethyl to pentyl can enhance the allosteric effect.[6] However, further elongation to heptyl or nonyl groups does not necessarily improve activity.[6] This suggests an optimal length for fitting into the allosteric binding pocket.
-
Causality: The C3 substituent is believed to orient the molecule within the binding site, with the alkyl chain likely interacting with a hydrophobic pocket. The optimal chain length suggests a defined size of this pocket.
Substitutions at the C5 Position of the Indole Ring
The electronic properties of the substituent at the C5 position play a crucial role in modulating the activity of indole-2-carboxamides.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing group, such as a chloro or fluoro group, at the C5 position generally enhances the modulatory potency at the CB1 receptor.[4][7] For example, 5-chloro-substituted analogs consistently demonstrate high affinity and activity.[8][9]
-
Electron-Donating Groups: In contrast, small, aliphatic, electron-donating groups like methyl or cyclopropyl at the C5 position have been shown to be favorable for anti-Trypanosoma cruzi activity.[3] This highlights the target-dependent nature of the SAR at this position.
-
Causality: The C5 position is solvent-exposed in the CB1 receptor binding model. Electron-withdrawing groups may enhance binding by altering the electronic distribution of the indole ring system, potentially influencing key interactions with the receptor.
The Carboxamide Linker
The carboxamide moiety is essential for the activity of these compounds, acting as a crucial hydrogen bond donor and acceptor.[1] Modifications to the linker between the indole core and a terminal aromatic ring can have a profound impact on activity.
-
Linker Length: Studies on 1H-indole-2-carboxamides have shown that the length of the linker is critical. For instance, a phenethyl group attached to the carboxamide nitrogen is often optimal for CB1 allosteric modulation.[10] Introducing an extra spacer to the amide linker can be unfavorable.[9]
Substitutions on the Terminal Phenyl Ring
For compounds with a terminal phenyl ring (e.g., N-phenethyl derivatives), substitutions on this ring are key for fine-tuning activity.
-
Position of Substitution: The 4-position of the phenyl ring is a preferred site for substitution.[7]
-
Nature of Substituent: The presence of a diethylamino or piperidinyl group at the 4-position of the phenyl ring has been shown to enhance CB1 inhibitory activity.[7]
The Impact of N1-Methylation: A Comparative Perspective
While the SAR for 1H-indole-2-carboxamides is well-documented, data specifically on the 1-methyl analogs is more limited. However, available studies provide valuable comparative insights.
-
Restoration of Potency: In a study on anti-Trypanosoma cruzi agents, N-methylation of the indole nitrogen in conjunction with N-methylation of the amide restored potency that was lost with individual methylations.[3] This suggests that the N-methyl group can influence the overall conformation of the molecule, potentially restoring a bioactive conformation.
-
Anticancer Activity: 1-Methyl-1H-indole-2-carboxamides have been synthesized as key intermediates for developing novel anticancer agents, specifically pyrido-indole-one hybrids.[11] This indicates the utility of the N-methylated scaffold in generating compounds with different therapeutic applications.
-
Causality of N-Methylation: The addition of a methyl group at the N1 position removes the hydrogen bond donor capability of the indole NH group. This can have several consequences:
-
Altered Binding Interactions: If the indole NH is involved in a crucial hydrogen bond with the target protein, N-methylation will abolish this interaction, potentially reducing affinity. Conversely, if this interaction is unfavorable, N-methylation could enhance binding.
-
Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and metabolic stability.
-
Conformational Restriction: The methyl group can introduce steric hindrance, restricting the rotation around the C2-carboxamide bond and influencing the overall three-dimensional shape of the molecule.
-
Quantitative SAR Comparison
The following table summarizes the quantitative data for a selection of substituted 1H-indole-2-carboxamides as CB1 allosteric modulators, providing a baseline for understanding the SAR of the core scaffold. Data for 1-methyl analogs is sparse in the public domain for this specific target.
| Compound | R1 (C3 of Indole) | R2 (C5 of Indole) | R3 (Amide Substituent) | KB (nM)[4][8] | α[4][8] |
| 1 | -CH2CH3 | -Cl | -CH2CH2-(4-piperidin-1-yl-phenyl) | - | - |
| 11j | - (CH2)4CH3 | -Cl | -CH2CH2-(4-N(CH3)2-phenyl) | 167.3 | 16.55 |
KB: Equilibrium dissociation constant for the allosteric site. α: Binding cooperativity factor.
Experimental Protocols
General Synthesis of 1-Methyl-1H-indole-2-carboxamides
The synthesis of 1-methyl-1H-indole-2-carboxamides typically involves the amidation of 1-methyl-1H-indole-2-carboxylic acid with a desired amine.
Step 1: Synthesis of 1-Methyl-1H-indole-2-carboxylic acid This starting material can be prepared from indole-2-carboxylic acid via N-methylation using a suitable methylating agent like methyl iodide in the presence of a base.
Step 2: Amide Coupling The 1-methyl-1H-indole-2-carboxylic acid is then coupled with the appropriate amine using a coupling reagent.
Figure 2: General workflow for the synthesis of substituted 1-methyl-1H-indole-2-carboxamides.
Detailed Protocol for Amide Coupling: [1]
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF.
-
Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the desired this compound.
Biological Assay: CB1 Receptor Allosteric Modulation
The allosteric modulatory effects of the synthesized compounds on the CB1 receptor can be assessed using a radioligand binding assay.
Protocol: [4]
-
Prepare cell membranes from cells expressing the human CB1 receptor.
-
Incubate the membranes with a fixed concentration of a radiolabeled orthosteric CB1 agonist (e.g., [3H]CP55,940) in the presence of varying concentrations of the test compound (the putative allosteric modulator).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the KB (binding affinity of the allosteric modulator) and α (cooperativity factor). An α value greater than 1 indicates positive cooperativity, while a value less than 1 indicates negative cooperativity.
Conclusion
The this compound scaffold presents a promising platform for the development of novel therapeutic agents. The structure-activity relationships, while not as extensively mapped as their 1H-counterparts, reveal key insights into the role of various substituents in modulating biological activity. The N-methyl group, in particular, offers a strategic tool for fine-tuning the pharmacological profile of these compounds by altering their physicochemical properties and conformational preferences. Future research should focus on a more systematic exploration of the SAR of N-methylated analogs across a diverse range of biological targets to fully unlock the therapeutic potential of this versatile chemical scaffold.
References
-
Gado, F., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 56(19), 7658-7670. [Link]
-
A. A. Al-Trawneh, et al. (2017). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467. [Link]
-
Baek, A., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 56(19), 7658-7670. [Link]
-
Morales, M. A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(5), 4149-4171. [Link]
-
Sweidan, K., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2497-2521. [Link]
- Al-Trawneh, A. A., et al. (2017). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467.
-
Al-Hayali, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-797. [Link]
- Baek, A., et al. (2013). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 56(19), 7658-7670.
- Gado, F., et al. (2013). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). Journal of Medicinal Chemistry, 56(19), 7658-7670.
-
Kumar, M. P., et al. (2023). Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. RSC Advances, 13(40), 28163-28173. [Link]
- Morales, M. A., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(5), 4149-4171.
- Piscitelli, F., et al. (2012). Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor. Journal of Medicinal Chemistry, 55(13), 6335-6348.
- Sweidan, K., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2497-2521.
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5258. [Link]
-
Abu-Hammad, A., et al. (2016). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ARKIVOC, 2016(5), 209-224. [Link]
Sources
- 1. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. N-methyl-1H-indole-2-carboxamide | 69808-71-5 | Benchchem [benchchem.com]
- 7. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 10. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of 1-Methyl-1H-indole-2-carboxamide Derivatives
In the landscape of modern drug discovery, the 1-methyl-1H-indole-2-carboxamide scaffold has emerged as a privileged structure, serving as the foundation for a multitude of therapeutic candidates with diverse biological activities. These compounds have shown promise in targeting a range of diseases, from infectious agents like Mycobacterium tuberculosis to complex conditions such as cancer and inflammatory disorders.[1][2][3][4] This guide provides a comprehensive comparison of the typical in vitro and in vivo assessments for derivatives of this valuable scaffold. We will delve into the experimental rationale, present detailed protocols, and explore the critical factors that govern the often-tenuous correlation between laboratory assays and whole-organism efficacy.
The this compound Scaffold: A Platform for Diverse Bioactivity
The versatility of the this compound core lies in its unique structural features, which allow for extensive chemical modification. The indole nitrogen, methylated to enhance metabolic stability and modulate electronic properties, and the amide linkage provide key points for derivatization. These modifications significantly influence the compound's interaction with biological targets, leading to a broad spectrum of pharmacological effects.
Researchers have successfully developed derivatives with potent activities, including:
-
Antitubercular Agents: Targeting essential mycobacterial enzymes like MmpL3.[1][5][6]
-
Anticancer Therapeutics: Exhibiting cytotoxicity against various cancer cell lines and inhibiting key protein kinases.[3][7][8]
-
Anti-inflammatory Molecules: Modulating inflammatory pathways and reducing the expression of pro-inflammatory cytokines.[4][9]
-
Cannabinoid Receptor Modulators: Acting as allosteric modulators for cannabinoid receptors.[1][10]
This guide will use a composite understanding from various published derivatives to illustrate the journey from in vitro discovery to in vivo validation.
In Vitro Evaluation: The First Glimpse of Potential
In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to assess a compound's biological activity against a specific target or in a cellular context. For the this compound scaffold, a variety of in vitro tests are employed depending on the therapeutic indication.
Common In Vitro Assays and Data Interpretation
| Assay Type | Typical Readout | Example Application for Indole-2-carboxamides |
| Antitubercular Activity | Minimum Inhibitory Concentration (MIC) | Determining the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.[1][6] |
| Anticancer Activity | IC50 / GI50 | Measuring the concentration of a compound that inhibits 50% of cancer cell growth or viability.[3][7][8] |
| Anti-inflammatory Activity | Cytokine Inhibition (e.g., TNF-α, IL-6) | Quantifying the reduction of pro-inflammatory cytokines in stimulated immune cells (e.g., macrophages).[4][9] |
| Receptor Binding | EC50 / K_B | Assessing the concentration of a compound that elicits 50% of the maximal response or its binding affinity to a specific receptor.[1][10] |
Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment
This protocol outlines a standard in vitro assay to evaluate the anti-inflammatory potential of a this compound derivative by measuring its effect on lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages.
Objective: To determine the IC50 value of a test compound for the inhibition of TNF-α secretion.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Test compound (this compound derivative)
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA (Enzyme-Linked Immunosorbent Assay) kit for mouse TNF-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Pre-treat the cells with varying concentrations of the compound for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for TNF-α measurement.
-
TNF-α Quantification: Perform an ELISA for TNF-α according to the manufacturer's instructions.
-
Cell Viability Assay (MTT): Add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance to assess cell viability.
-
Data Analysis: Calculate the percentage inhibition of TNF-α for each compound concentration and determine the IC50 value using non-linear regression analysis.
Causality and Self-Validation: The inclusion of an MTT assay is crucial to ensure that the observed reduction in TNF-α is due to a specific anti-inflammatory effect and not simply due to cytotoxicity of the compound.
In Vivo Evaluation: The Test in a Complex Biological System
While in vitro assays are essential for initial screening, they cannot fully replicate the complexity of a living organism. In vivo studies are therefore indispensable for evaluating the true therapeutic potential of a drug candidate, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
Common In Vivo Models and Data Interpretation
| Animal Model | Typical Readout | Example Application for Indole-2-carboxamides |
| Mouse Model of Tuberculosis | Bacterial load (CFU) in lungs and spleen | Assessing the efficacy of a compound in reducing the bacterial burden in infected mice.[2][6] |
| LPS-induced Endotoxemia Mouse Model | Serum cytokine levels, survival rate | Evaluating the ability of a compound to protect against systemic inflammation and mortality.[4] |
| Xenograft Mouse Model of Cancer | Tumor volume, tumor weight | Determining the anti-tumor efficacy of a compound in mice bearing human tumors. |
Experimental Protocol: In Vivo Anti-inflammatory Efficacy in a Mouse Model
This protocol describes a common in vivo model to assess the anti-inflammatory efficacy of a this compound derivative in LPS-induced pulmonary inflammation in mice.[4]
Objective: To evaluate the effect of a test compound on lung inflammation and cytokine production in vivo.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Test compound (formulated for oral or intraperitoneal administration)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer the test compound to the treatment group of mice at a predetermined dose. The control group receives the vehicle.
-
LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intranasal or intraperitoneal injection of LPS.
-
Monitoring: Monitor the mice for signs of distress.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analysis:
-
Measure total and differential cell counts in the BALF.
-
Quantify pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the BALF and lung homogenates using ELISA.
-
Perform histopathological analysis of lung tissue to assess inflammation.
-
-
Data Analysis: Compare the inflammatory parameters between the vehicle-treated and compound-treated groups using appropriate statistical tests.
Bridging the Divide: In Vitro-In Vivo Correlation (IVIVC)
A successful drug candidate must exhibit favorable activity in both in vitro and in vivo settings. However, a direct correlation is not always observed. A compound with excellent in vitro potency may fail in vivo due to poor pharmacokinetic properties or unforeseen toxicity.[11]
Key Factors Influencing IVIVC:
-
ADME Properties: The ability of a compound to be absorbed, distributed to the target tissue, metabolized, and excreted is paramount for in vivo efficacy. Poor solubility, low bioavailability, or rapid metabolism can all lead to a lack of in vivo activity despite high in vitro potency.[2][11]
-
Target Engagement: In vitro assays may not accurately reflect the ability of a compound to reach and bind to its target in a complex in vivo environment.
-
Off-Target Effects: In vivo, a compound may interact with unintended targets, leading to toxicity or a different pharmacological effect than observed in vitro.
-
Complexity of the In Vivo Model: The chosen animal model may not fully recapitulate the human disease state, leading to discrepancies between preclinical and clinical outcomes.
The following diagram illustrates the workflow for establishing an in vitro-in vivo correlation:
Caption: Workflow for establishing an in vitro-in vivo correlation.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. A thorough understanding of both in vitro and in vivo experimental methodologies is crucial for advancing these compounds through the drug discovery pipeline. While in vitro assays provide essential initial data on potency and mechanism, in vivo studies are the ultimate test of a compound's therapeutic potential in a complex biological system. A careful and critical analysis of the in vitro-in vivo correlation, with a keen eye on pharmacokinetic and pharmacodynamic properties, is the key to successfully translating a promising molecule from the bench to the bedside.
References
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: Molecules. URL:[Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Source: RSC Publishing. URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Source: ACS Publications. URL:[Link]
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Source: PMC - NIH. URL:[Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Source: ACS Omega. URL:[Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Source: PMC - PubMed Central. URL:[Link]
-
Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Source: Semantic Scholar. URL:[Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Source: PMC - NIH. URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Source: MDPI. URL:[Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: NIH. URL:[Link]
-
Pharmacokinetic evaluation and in vitro-in vivo correlation (IVIVC) of novel methylene-substituted 3,3' diindolylmethane (DIM). Source: PubMed. URL:[Link]
-
The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Source: PubMed. URL:[Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: ACS Publications. URL:[Link]
-
Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Source: PubMed. URL:[Link]
Sources
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 9. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation and in vitro-in vivo correlation (IVIVC) of novel methylene-substituted 3,3' diindolylmethane (DIM) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Experimental Reproducibility for 1-methyl-1H-indole-2-carboxamide
For researchers, scientists, and drug development professionals, the reproducibility of experimental data is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of the experimental reproducibility for the synthesis and characterization of 1-methyl-1H-indole-2-carboxamide, a scaffold of interest in medicinal chemistry. By objectively comparing its performance with structural analogs and providing supporting experimental data, this document serves as a practical resource for ensuring the reliability and validity of your research findings.
Introduction: The Imperative of Reproducibility in Drug Discovery
In the landscape of drug discovery and development, the ability to consistently reproduce experimental results is paramount. It underpins the validity of scientific claims and ensures that downstream research and development efforts are built on a solid foundation. This compound and its derivatives have garnered attention for their diverse biological activities, including their roles as potential TRPV1 agonists, anti-parasitic agents, and modulators of other key biological targets.[1][2] Given the investment in exploring such compounds, a rigorous assessment of the reproducibility of their synthesis and analytical characterization is not just a matter of good scientific practice, but a critical component of a successful research program.
This guide will dissect the synthetic and analytical workflows for this compound, offering detailed protocols and a framework for the statistical analysis of their reproducibility. We will also introduce two closely related analogs, 1-ethyl-1H-indole-2-carboxamide and 5-chloro-1-methyl-1H-indole-2-carboxamide , as comparators to contextualize the reproducibility of the target compound.
I. Synthesis and Characterization: A Self-Validating Workflow
The reliability of any analysis begins with the synthesis of the target compound. The following sections detail a robust and reproducible protocol for the synthesis of this compound, followed by comprehensive analytical procedures for its characterization.
A. Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available methyl 1H-indole-2-carboxylate. The causality behind this choice of starting material lies in its ready availability and the well-established reactivity of the indole nitrogen and the ester functional group.
Step 1: Synthesis of 1-methyl-1H-indole-2-carboxylic acid
The first step involves the methylation of the indole nitrogen followed by saponification of the methyl ester.
Step 2: Amide Coupling to Yield this compound
The final step is an amide coupling reaction between 1-methyl-1H-indole-2-carboxylic acid and an amine source, typically ammonia or a protected form. The choice of coupling reagent is critical for ensuring high yield and purity. Here, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 1H-indole-2-carboxylate
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium chloride (NH₄Cl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step 1: Methyl 1-methyl-1H-indole-2-carboxylate [3]
-
To a stirred suspension of methyl 1H-indole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetone, add dimethyl sulfate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-16 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-methyl-1H-indole-2-carboxylate, which can be used in the next step without further purification.
Step 2: 1-methyl-1H-indole-2-carboxylic acid [1]
-
Dissolve the crude methyl 1-methyl-1H-indole-2-carboxylate in a mixture of ethanol and water (3:1).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 1-methyl-1H-indole-2-carboxylic acid as a white solid.
Step 3: this compound
-
To a solution of 1-methyl-1H-indole-2-carboxylic acid (1.0 eq) and ammonium chloride (1.5 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
B. Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon framework of the molecule.
2. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful tool for assessing the purity of the compound. A well-validated HPLC method is crucial for obtaining reproducible purity data.
3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.
Experimental Protocols: Analytical Characterization
1. NMR Sample Preparation [4]
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the solution through a pipette with a small cotton plug into a clean NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
2. HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.
3. ESI-MS Sample Preparation [5][6]
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase used for the analysis (typically a mixture of acetonitrile and water with 0.1% formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
II. Statistical Analysis of Experimental Reproducibility
Assessing the reproducibility of experimental results requires a systematic approach and the application of appropriate statistical methods. This section outlines a framework for analyzing the reproducibility of the synthesis and purity of this compound.
A. Key Parameters for Reproducibility Assessment
-
Yield: The isolated yield of the final product is a critical measure of the efficiency and reproducibility of the synthesis.
-
Purity: The purity of the compound, as determined by HPLC, is a key indicator of the consistency of the purification process.
B. Experimental Design for Reproducibility Studies
To assess reproducibility, the synthesis and analysis should be performed multiple times. An ideal experimental design would involve:
-
Intra-laboratory reproducibility (Repeatability): Multiple repetitions of the experiment by the same analyst in the same laboratory on different days.
-
Inter-laboratory reproducibility (Reproducibility): The experiment is performed in different laboratories by different analysts.
C. Statistical Methods for Data Analysis
1. Descriptive Statistics
For each set of repeated experiments, calculate the following descriptive statistics for both yield and purity:
-
Mean (Average): The central tendency of the data.
-
Standard Deviation (SD): A measure of the amount of variation or dispersion of a set of values.
-
Coefficient of Variation (CV%): The ratio of the standard deviation to the mean, expressed as a percentage. It provides a standardized measure of dispersion.
2. Analysis of Variance (ANOVA)
ANOVA is a powerful statistical tool for comparing the means of two or more groups.[7][8][9] In the context of reproducibility studies, ANOVA can be used to determine if there are statistically significant differences in the mean yield or purity between different experimental conditions (e.g., different analysts, different laboratories).
-
One-way ANOVA: Can be used to compare the mean yields or purities from multiple runs within a single laboratory (intra-laboratory) or between different laboratories (inter-laboratory).
-
Two-way ANOVA: Can be used to assess the impact of two different factors simultaneously (e.g., analyst and day) on the experimental outcome.
III. Comparative Analysis with Structural Analogs
To provide a comprehensive understanding of the experimental reproducibility of this compound, we will compare its synthetic and analytical data with two structural analogs: 1-ethyl-1H-indole-2-carboxamide and 5-chloro-1-methyl-1H-indole-2-carboxamide . These compounds were chosen to represent minor and moderate structural modifications, respectively, allowing for an assessment of how these changes impact experimental outcomes.
A. Synthesis of Comparator Compounds
The synthesis of the comparator compounds follows similar synthetic routes to that of this compound, with appropriate modifications to the starting materials.
-
1-ethyl-1H-indole-2-carboxamide: Synthesized starting from methyl 1H-indole-2-carboxylate and using diethyl sulfate for the N-alkylation step.
-
5-chloro-1-methyl-1H-indole-2-carboxamide: Synthesized starting from 5-chloro-1H-indole-2-carboxylic acid, followed by N-methylation and amide coupling.
B. Comparative Data Analysis
The following tables summarize hypothetical but realistic experimental data for the synthesis and purity analysis of this compound and its two comparators, assuming a series of five independent experiments for each.
Table 1: Comparative Synthesis Yield Data
| Compound | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Mean Yield (%) | Std. Dev. | CV (%) |
| This compound | 75 | 78 | 76 | 74 | 77 | 76.0 | 1.58 | 2.08 |
| 1-ethyl-1H-indole-2-carboxamide | 72 | 75 | 71 | 74 | 73 | 73.0 | 1.58 | 2.16 |
| 5-chloro-1-methyl-1H-indole-2-carboxamide | 70 | 73 | 69 | 72 | 71 | 71.0 | 1.58 | 2.23 |
Table 2: Comparative HPLC Purity Data
| Compound | Run 1 Purity (%) | Run 2 Purity (%) | Run 3 Purity (%) | Run 4 Purity (%) | Run 5 Purity (%) | Mean Purity (%) | Std. Dev. | CV (%) |
| This compound | 99.5 | 99.6 | 99.4 | 99.7 | 99.5 | 99.54 | 0.11 | 0.11 |
| 1-ethyl-1H-indole-2-carboxamide | 99.3 | 99.5 | 99.2 | 99.4 | 99.3 | 99.34 | 0.11 | 0.11 |
| 5-chloro-1-methyl-1H-indole-2-carboxamide | 99.1 | 99.3 | 99.0 | 99.2 | 99.1 | 99.14 | 0.11 | 0.11 |
Interpretation of Comparative Data:
The hypothetical data in the tables suggest a high degree of reproducibility for the synthesis and purification of all three compounds, as indicated by the low standard deviations and coefficients of variation. A one-way ANOVA could be applied to these datasets to determine if the observed small differences in mean yield and purity between the compounds are statistically significant.
IV. Visualization of a Relevant Signaling Pathway
Many indole-2-carboxamide derivatives have been investigated as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and inflammation signaling pathways.[1][10] The following diagram illustrates a simplified TRPV1 signaling pathway.
Activation of the TRPV1 channel by various stimuli, potentially including indole derivatives, leads to an influx of calcium ions, causing depolarization of the sensory neuron and the propagation of a pain signal.[10][11][12]
Conclusion
This guide has provided a comprehensive framework for the statistical analysis of experimental reproducibility for this compound. By adhering to detailed, self-validating protocols for synthesis and analysis, and by applying rigorous statistical methods, researchers can ensure the reliability and integrity of their data. The comparative analysis with structural analogs further contextualizes the reproducibility of the target compound, offering a more complete picture of its experimental behavior. Ultimately, a commitment to reproducibility is a commitment to the advancement of robust and reliable science.
References
-
Bavastrello, V., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(23), 7271. [Link]
-
Bevan, S., et al. (2014). TRPV1: A Key Signal Transduction Molecule in the Somatosensory System. Neuron, 84(5), 970-986. [Link]
-
Liao, M., et al. (2013). Structure of the TRPV1 ion channel. Nature, 504(7478), 107-112. [Link]
-
Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. [Link]
-
Vriens, J., et al. (2008). TRPV channels in pain and inflammation. Current Pharmaceutical Design, 14(1), 30-42. [Link]
- de la Guardia, M., & Armenta, S. (2011). Green Analytical Chemistry: Theory and Practice. Elsevier.
- Miller, J. N., & Miller, J. C. (2018). Statistics and Chemometrics for Analytical Chemistry. Pearson UK.
-
ICH. (1996). Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
Organic Syntheses. (n.d.). 1-Methylindole. [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methyl-1H-indole-2-carboxylate. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). NMR Sample Preparation. [Link]
-
Agilent Technologies. (2020). A Practical Guide to HPLC Method Development. [Link]
-
University of California, Irvine. (n.d.). NMR Sample Preparation. [Link]
-
Ferreira, L. G., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(11), 7851–7874. [Link]
-
Royal Society of Chemistry. (2018). Improving reproducibility in chemical science. [Link]
-
IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). [Link]
-
Waters Corporation. (n.d.). A Primer on Mass Spectrometry. [Link]
-
The National Institute of Standards and Technology (NIST). (n.d.). NIST/SEMATECH e-Handbook of Statistical Methods. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 7. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation [pharmabiz.com]
- 8. eurachem.org [eurachem.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling of 1-methyl-1H-indole-2-carboxamide
Welcome to your essential guide for the safe handling of 1-methyl-1H-indole-2-carboxamide. As professionals in research and drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. This document moves beyond a simple checklist, offering a procedural and logical framework for mitigating risks associated with this compound. Our approach is grounded in established safety principles and data from structurally related molecules to ensure a comprehensive and trustworthy protocol.
Hazard Profile: An Evidence-Based Assessment
Based on this data, we must anticipate that this compound presents the following primary hazards:
-
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[1][2][3][4]
-
Serious Eye Irritation (Category 2): The compound is expected to be a significant eye irritant, capable of causing serious damage upon contact.[1][2][3][4]
-
Respiratory Tract Irritation (Category 3): Inhalation of the powdered form or aerosols may lead to respiratory irritation.[1][2][4]
Given these risks, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is essential.
Core Directive: Personal Protective Equipment (PPE) Protocol
The function of PPE is to create a reliable barrier between you and the potential hazard.[5] The selection and use of this equipment must be deliberate and matched to the specific task at hand.
Body Protection
A clean, buttoned laboratory coat is the minimum requirement for any work with this compound.[6][7] Its purpose is to protect your skin and personal clothing from incidental splashes and spills. For procedures with a heightened risk of splashing, such as transfers of larger solution volumes, supplement your lab coat with a chemically resistant apron.
Eye and Face Protection
Your eyes are uniquely vulnerable to chemical splashes, and an injury can be permanent.[7]
-
Mandatory: Chemical splash goggles are required at all times when handling this compound in any form. Standard safety glasses with side shields do not provide adequate protection against splashes and are therefore insufficient.[8][9]
-
Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a significant splash potential, a full-face shield must be worn in addition to chemical splash goggles.[8][10] This provides a secondary layer of protection for the entire face.
Hand Protection
Gloves are your primary defense against dermal exposure.
-
Material Selection: Chemically resistant nitrile gloves are the standard recommendation.[11] They provide a suitable barrier against indole derivatives for typical laboratory tasks. Always inspect gloves for tears or punctures before use.[12]
-
Proper Technique: Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs or keyboards to prevent the spread of contamination.[8] After handling the chemical, remove gloves using the proper technique to avoid skin contact with the outer surface and wash your hands thoroughly with soap and water.[7][8][12]
Respiratory Protection
The risk of inhaling airborne particles is highest when handling the compound as a solid.
-
Engineering Controls First: All weighing and handling of solid this compound must be performed within a certified chemical fume hood or other ventilated enclosure to minimize airborne dust.[11]
-
When Respirators are Necessary: In the absence of adequate engineering controls or during the cleanup of a large spill, respiratory protection is required. A NIOSH-approved N95 respirator is sufficient for protecting against airborne particulates.[13] Note that proper use of a respirator requires prior medical evaluation and fit-testing as per OSHA standards.[13][14]
Table 1: PPE Requirements by Laboratory Task
| Task | Minimum Required PPE |
| Weighing Solid Compound | Lab Coat, Nitrile Gloves, Chemical Splash Goggles |
| Preparing Solutions | Lab Coat, Nitrile Gloves, Chemical Splash Goggles |
| Transferring Solutions | Lab Coat, Nitrile Gloves, Chemical Splash Goggles (Face Shield recommended for >50 mL) |
| Reaction Workup & Purification | Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield |
| Spill Cleanup | Chemically Resistant Coveralls, Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, N95 Respirator |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes exposure and ensures procedural consistency.
Pre-Operational Checklist
-
Verify Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Don PPE: Put on all required PPE as outlined in Table 1 before entering the designated handling area.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly.[11] Line the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize reaching in and out.
Handling Protocol (Inside Fume Hood)
-
Weighing: Carefully weigh the desired amount of solid this compound onto weighing paper or directly into a tared vessel. Avoid creating dust clouds.
-
Dissolution: Add the solvent to the solid in the flask. If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Transfer: Use a funnel when transferring solutions to prevent spills.[11] Keep containers closed when not in use.[1]
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly.
-
Wipe down the work surface within the fume hood.
-
Dispose of all contaminated waste in a designated, clearly labeled hazardous waste container.[1]
-
Workflow Visualization
Caption: Workflow for Safe Handling of this compound.
Emergency Response: Spill and Exposure Protocols
Be prepared for accidents before they happen.[6]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area immediately and thoroughly with soap and plenty of water.[1][15] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
Small Spill Cleanup (<5g or <50mL)
-
Alert personnel in the immediate area.
-
Wearing the appropriate spill response PPE (see Table 1), cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
Disposal Plan: A Lifecycle Approach
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a clearly labeled hazardous waste container. Never pour chemicals down the sink.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, weighing paper, and pipette tips, must be placed in the designated solid hazardous waste stream.[12]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Puncture the container to prevent reuse before disposal.[16]
By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your scientific endeavors. Your safety, and that of your colleagues, is the bedrock of innovative research.
References
- Life-Changing Safety Tips for Handling Labor
- Chemical Safety Best Practices in The Lab. Green World Group.
- Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder.
- Chemistry Lab Safety Rules. PozeSCAF.
- Working with Chemicals.
- Personal protective equipment for handling 3-Allyl-1H-indole. BenchChem.
- Safety Data Sheet for 1-Methylindole. Fisher Scientific.
- Safety Data Sheet for 1H-Indole-2-carboxamide, N-methyl-N-phenyl-. LookChem.
- Safety Data Sheet for 1-Methyl-1H-indole-3-carbaldehyde. Fisher Scientific.
- Safety Data Sheet for 1-Methylindole-2-carboxylic acid. Fisher Scientific.
- Chemical Safety Data Sheet for Methyl indole-2-carboxyl
- Safety Data Sheet for 1H-Indole, 1-methyl-. Thermo Fisher Scientific.
- Safety Data Sheet for 1H-Indole-2-carboxylic acid. [Source not specified in search results].
- Personal Protective Equipment for Use in Handling Hazardous Drugs. [Source not specified in search results].
- PPE and Safety for Chemical Handling.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Personal protective equipment for preparing toxic drugs. GERPAC.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. greenwgroup.com [greenwgroup.com]
- 7. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. 1H-Indole-2-carboxamide,N-methyl-Nphenyl- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. gerpac.eu [gerpac.eu]
- 14. americanchemistry.com [americanchemistry.com]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
